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  • Product: 2-(Dimethylamino)-6-methylpyridin-4-ol
  • CAS: 65735-56-0

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Synthesis of 2-(Dimethylamino)-6-methylpyridin-4-ol

Executive Summary In modern pharmaceutical development, highly functionalized pyridine derivatives are foundational building blocks for active pharmaceutical ingredients (APIs). 2-(Dimethylamino)-6-methylpyridin-4-ol is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, highly functionalized pyridine derivatives are foundational building blocks for active pharmaceutical ingredients (APIs). 2-(Dimethylamino)-6-methylpyridin-4-ol is a structurally simple yet synthetically challenging heterocyclic intermediate. Its unique substitution pattern—featuring electron-donating amine and methyl groups alongside a tautomerizable hydroxyl group—confers highly specific electronic properties desirable in drug candidates.

This whitepaper provides an in-depth analysis of the chemical structure, physical properties, and the state-of-the-art synthetic methodologies required to produce this molecule at scale. By transitioning from traditional batch chemistry to a hybrid flow-batch paradigm, researchers can bypass severe safety and kinetic limitations, ensuring high-yield production for clinical-stage drug development [1].

Chemical Structure & Electronic Properties

The molecular architecture of 2-(Dimethylamino)-6-methylpyridin-4-ol dictates its reactivity and its utility as a pharmaceutical intermediate:

  • Dimethylamino Group (C2): Acts as a strong electron-donating group via resonance, significantly increasing the electron density of the pyridine ring. This enhances the nucleophilicity of the ring for downstream electrophilic aromatic substitutions.

  • Methyl Group (C6): Provides steric shielding and inductive electron donation, further modulating the basicity of the pyridine nitrogen.

  • Hydroxyl Group (C4): The presence of the hydroxyl group at the para position relative to the pyridine nitrogen introduces a critical structural dynamic: tautomerism .

Tautomeric Equilibrium

In solution, the molecule exists in an equilibrium between the aromatic pyridin-4-ol form and the non-aromatic pyridin-4(1H)-one (pyridone) lactam form. This duality is critical for drug developers, as the choice of base and solvent during downstream coupling reactions will dictate whether the molecule reacts at the oxygen (O-alkylation) or the nitrogen (N-alkylation).

Tautomerism Hydroxyl Pyridin-4-ol Form (Aromatic, OH active) Pyridone Pyridin-4(1H)-one Form (Lactam, NH active) Hydroxyl->Pyridone Tautomeric Equilibrium

Fig 1. Tautomeric equilibrium between pyridinol and pyridinone forms.

Physical and Chemical Properties

To facilitate accurate formulation and reaction planning, the quantitative properties of the compound are summarized below.

PropertyValue / Description
IUPAC Name 2-(Dimethylamino)-6-methylpyridin-4-ol
Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
Structural Class Substituted Pyridinol / Aminopyridine
Key Functional Groups Dimethylamino, Methyl, Hydroxyl (Phenolic/Lactam)
Solubility Profile Soluble in Tetrahydrofuran (THF), aqueous basic solutions, and polar organic solvents.

Mechanistic Insights into Synthesis (Expertise & Experience)

The Batch Chemistry Bottleneck

Historically, synthesizing 2-(dimethylamino)-6-methylpyridin-4-ol via Nucleophilic Aromatic Substitution (SNAr) using 2-chloro-6-methylpyridine and aqueous dimethylamine has been highly problematic. Because the pyridine ring is relatively unactivated, the SNAr reaction requires extreme thermal energy to overcome the activation barrier. In a standard batch reactor, heating highly volatile dimethylamine to 200 °C creates massive internal pressure, posing severe explosion hazards and leading to thermal degradation of the product.

The Continuous Flow Solution

To resolve this, process chemists employ a Continuous Flow methodology. By utilizing a high-pressure flow reactor equipped with a back-pressure regulator, the THF/water solvent system can be safely "superheated" to 200 °C while remaining entirely in the liquid phase.

Causality of Experimental Design: The application of 62 bar (900 psig) of back-pressure prevents solvent boiling and gas evolution. This maintains a high localized concentration of reactants, accelerating the SNAr kinetics from a multi-day, low-yield batch process into a high-yielding continuous process with a residence time of mere minutes [1].

HybridModel Step1 Flow Module 1: High-T/P SNAr (200 °C, 62 bar) Step2 Batch Module: Boronic Ester Formation (Reflux, 24h) Step1->Step2 Step3 Flow Module 2: Downstream Coupling Step2->Step3 Product Key Drug Intermediate Step3->Product

Fig 2. Schematic of the flow-batch-flow hybrid synthesis model.

Experimental Protocol: Continuous Flow Synthesis

The following self-validating protocol details the synthesis of 2-(dimethylamino)-6-methylpyridin-4-ol at a 20-gram scale, utilizing a continuous flow setup to ensure thermal control and safety [1].

Step-by-Step Methodology:

  • System Preparation: Equip a continuous flow system (e.g., Uniqsis FlowSyn) with an HPLC pump and a 20 mL stainless steel tubular reactor coil (1/8 inch outer diameter) seated within a high-capacity heating block.

  • Pressurization (Critical Step): Install an external back-pressure regulator (e.g., Equilibar) at the reactor outlet. Set the regulator to 62 bar (900 psig) . Validation check: Ensure the system holds pressure with pure solvent before introducing reagents.

  • Feed Solution Formulation: In a secure vessel, dissolve 2-chloro-6-methylpyridine (20 g, 156.8 mmol) and dimethylamine (40 mass% in H2O, 20 equivalents, 3135.5 mmol) in tetrahydrofuran (THF). Adjust the final volume to achieve a 1.5 M concentration (approximately 104 mL).

  • Thermal Equilibration: Prime the reactor coil with pure THF. Ramp the heating block to 200 °C and allow the system to reach thermal equilibrium.

  • Continuous Processing: Switch the HPLC pump intake valve from pure solvent to the formulated feed solution. Pump the mixture through the reactor at a constant flow rate of 0.33 mL/min .

  • Collection & Isolation: Collect the steady-state output stream in a cooled receiving flask. Once the run is complete, concentrate the mixture in vacuo and subject the residue to standard aqueous workup and crystallization to isolate the pure 2-(dimethylamino)-6-methylpyridin-4-ol.

Applications in Drug Development

The successful scale-up of 2-(dimethylamino)-6-methylpyridin-4-ol represents a critical milestone in pharmaceutical manufacturing. Because this molecule serves as a core intermediate for advanced clinical drug candidates, securing its supply chain is paramount. The hybrid flow-batch model not only circumvents the safety limitations of traditional chemistry but also dramatically reduces the Process Mass Intensity (PMI), aligning with modern green chemistry standards for API production [1].

References

  • Title: Hybrid Flow-Batch Model for the Efficient Synthesis of 2-(Dimethylamino)-6-methylpyridin-4-ol Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Exploratory

Comprehensive Technical Guide on 2-(Dimethylamino)-6-methylpyridin-4-ol: Molecular Properties and Scalable Synthesis

Executive Summary The compound 2-(dimethylamino)-6-methylpyridin-4-ol is a highly specialized, structurally deceptive heterocyclic building block. While its molecular architecture appears simple, isolating this molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(dimethylamino)-6-methylpyridin-4-ol is a highly specialized, structurally deceptive heterocyclic building block. While its molecular architecture appears simple, isolating this molecule in high yields presents significant synthetic bottlenecks, primarily due to volatile reagent containment, homogeneous catalyst kinetics, and severe exothermic hazards during oxidation. This whitepaper provides an authoritative physicochemical profile of the molecule and details a field-proven Hybrid Flow-Batch synthesis methodology. Designed for researchers and process chemists, this guide deconstructs the causality behind reactor selection to ensure safe, scalable, and self-validating multigram production for drug development.

Physicochemical Profiling & Molecular Data

Understanding the exact molecular parameters of 2-(dimethylamino)-6-methylpyridin-4-ol is critical for accurate mass spectrometry (LC-MS/HRMS) validation and stoichiometric precision during scale-up. The molecule features a pyridine core substituted with a dimethylamino group at the 2-position, a hydroxyl group at the 4-position, and a methyl group at the 6-position.

Below is the consolidated quantitative data for the compound [1]:

PropertyValueScientific Context
Chemical Formula C₈H₁₂N₂OBase composition for stoichiometric calculations.
Molecular Weight (MW) 152.197 g/mol Isotope-averaged weight used for bulk reagent scaling.
Monoisotopic Exact Mass 152.09496 DaCritical for High-Resolution Mass Spectrometry (HRMS) identification.
Structural Features Pyridine core, -N(CH₃)₂, -OH, -CH₃Electron-rich aromatic system, highly susceptible to electrophilic attack but requires forced conditions for initial functionalization.

Systems Engineering: The Hybrid Flow-Batch Paradigm

The synthesis of 2-(dimethylamino)-6-methylpyridin-4-ol requires a three-step sequence: Nucleophilic Aromatic Substitution (SₙAr), C-H Borylation, and Oxidation. A rigid adherence to either continuous flow or traditional batch chemistry results in process failure.

As demonstrated by [2], a Hybrid Flow-Batch Model is required. Flow chemistry is deployed to manage extreme physical states (high pressure/volatility) and thermodynamic hazards (exotherms), while batch chemistry is retained where extended residence times are mandatory for catalytic turnovers.

CausalityLogic Challenge Scale-Up Bottlenecks Safety, Yield, Exotherms Sol1 Flow Chemistry Superior Mass/Heat Transfer Challenge->Sol1 Sol2 Batch Chemistry Extended Residence Times Challenge->Sol2 Out1 Safe Amine Handling (Step 1: High Pressure) Sol1->Out1 Out2 Controlled Oxidation (Step 3: High Exotherm) Sol1->Out2 Out3 Optimal Ir-Catalysis (Step 2: Slow Kinetics) Sol2->Out3

Fig 1. Logical causality of reactor selection in the synthesis workflow.

Experimental Workflows & Protocols

The following protocols outline the step-by-step methodologies for the hybrid synthesis. Every step is designed as a self-validating system, ensuring that intermediate quality is verified before downstream progression.

Step 1: Nucleophilic Aromatic Substitution (Continuous Flow)
  • Objective: Convert 6-chloro-2-picoline to 2-(dimethylamino)-6-methylpyridine.

  • Causality: Dimethylamine is a highly volatile gas at standard conditions (BP ~7 °C). Conducting this SₙAr reaction in a batch reactor would require massive headspace and present severe overpressurization risks. A continuous flow reactor allows the system to be superheated under high pressure without headspace, driving the reaction to completion safely.

  • Methodology:

    • Prepare a 1.0 M solution of 6-chloro-2-picoline in acetonitrile.

    • Prepare a secondary stream of dimethylamine (excess) in a compatible solvent.

    • Pump both streams via high-pressure syringe pumps into a heated flow coil reactor (e.g., 150 °C) equipped with a 250 psi Back-Pressure Regulator (BPR).

    • Collect the output stream in a chilled receiving vessel.

  • Self-Validation: Inline UV-Vis spectroscopy or offline UPLC-MS must confirm >98% consumption of the chloride starting material before solvent evaporation.

Step 2: Iridium-Catalyzed C-H Borylation (Batch Reactor)
  • Objective: Regioselective borylation of 2-(dimethylamino)-6-methylpyridine to form the boronate ester intermediate.

  • Causality: C-H activation utilizing an Iridium catalyst (e.g., [Ir(OMe)(COD)]₂) and a bipyridine ligand is kinetically slower than standard coupling reactions. Flow reactors are inefficient here due to the impractically long residence coils required. A batch reactor provides the optimal environment for extended homogeneous catalytic turnovers.

  • Methodology:

    • Charge a dry, N₂-purged batch reactor with the Step 1 intermediate, bis(pinacolato)diboron (B₂pin₂), [Ir(OMe)(COD)]₂ (typically 1-3 mol%), and dtbpy ligand.

    • Add an anhydrous, degassed solvent (e.g., THF or CPME).

    • Heat the mixture to the optimized temperature (typically 60-80 °C) under constant agitation for 12-24 hours.

    • Quench the reaction and filter through a short silica/Celite pad to remove the Ir-catalyst.

  • Self-Validation: Reaction progress must be monitored via GC-MS. The reaction is self-validating when the ratio of borylated product to starting material stabilizes, indicating catalyst deactivation or full conversion.

Step 3: Oxidation / Hydrolysis (Continuous Flow)
  • Objective: Oxidize the boronate ester to the final product, 2-(dimethylamino)-6-methylpyridin-4-ol.

  • Causality: The oxidation of aryl boronates using hydrogen peroxide (H₂O₂) and a base (NaOH) is notorious for its violent, highly exothermic profile. Conducting this in batch at a multigram scale risks thermal runaway. Flow chemistry offers an immense surface-area-to-volume ratio, ensuring instantaneous heat dissipation.

  • Methodology:

    • Dissolve the boronate ester intermediate in a miscible organic solvent.

    • Prepare an aqueous stream of H₂O₂ / NaOH.

    • Intersect the streams in a micro-mixer chip or a continuous stirred-tank reactor (CSTR) cascade maintained at 0-5 °C.

    • Route the effluent into a quenching vessel containing a mild reducing agent (e.g., sodium thiosulfate) to neutralize residual peroxides.

    • Adjust pH to precipitate the final product, followed by filtration and drying.

  • Self-Validation: Perform a peroxide test strip check on the quenched effluent. HRMS must confirm the exact mass of the isolated solid at 152.09496 Da .

SynthesisWorkflow S1 Starting Materials: 6-chloro-2-picoline + Dimethylamine F1 Step 1: Flow Reactor Nucleophilic Aromatic Substitution (High T/P, Volatile Containment) S1->F1 I1 Intermediate 1: 2-(dimethylamino)-6-methylpyridine F1->I1 B1 Step 2: Batch Reactor Ir-Catalyzed C-H Borylation (Homogeneous Catalysis Kinetics) I1->B1 I2 Intermediate 2: Pyridine Boronate Ester B1->I2 F2 Step 3: Flow Reactor Oxidation / Hydrolysis (Exothermic Heat Management) I2->F2 P1 Final Product: 2-(dimethylamino)-6-methylpyridin-4-ol F2->P1

Fig 2. Step-by-step hybrid flow-batch synthesis workflow.

Summary of Reactor Parameters

To ensure reproducibility, the fundamental engineering parameters for the hybrid synthesis are summarized below:

Synthesis StepReactor ModalityPrimary Engineering ChallengeControl Mechanism
1. SₙAr Amination Continuous FlowReagent Volatility (Dimethylamine)Back-Pressure Regulator (BPR)
2. C-H Borylation BatchExtended Catalytic Residence TimeAgitated Tank / Reflux Condenser
3. Oxidation Continuous FlowSevere Thermal Runaway (Exotherm)High Surface-Area Micro-mixing

References

  • PubChemLite. (2024). Computational Chemical Data for C8H12N2O (Monoisotopic Mass). Luxembourg Centre for Systems Biomedicine (LCSB). Available at: [Link]

  • Rincón, J. A., Navarro, A., Nieves-Remacha, M. J., de Diego, J. E., Ruble, J. C., de la Puente, M. L., Trigo, M. J., & Schaefer, B. A. (2022). Hybrid Flow-Batch Model for the Efficient Synthesis of 2-(Dimethylamino)-6-methylpyridin-4-ol. Organic Process Research & Development, 26(3), 891-898. Available at:[Link]

Foundational

A Comprehensive Technical Guide to the Pharmacokinetic Profiling of 2-(Dimethylamino)-6-methylpyridin-4-ol

Abstract This technical guide provides a comprehensive framework for the complete pharmacokinetic (PK) profiling of the novel chemical entity, 2-(Dimethylamino)-6-methylpyridin-4-ol. As a candidate in early drug discover...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the complete pharmacokinetic (PK) profiling of the novel chemical entity, 2-(Dimethylamino)-6-methylpyridin-4-ol. As a candidate in early drug discovery, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount for predicting its in vivo behavior, efficacy, and safety. Given the absence of published data for this specific molecule, this document serves as an in-depth, field-proven guide for researchers, scientists, and drug development professionals. It outlines a logical, step-by-step strategy, detailing the causality behind experimental choices and providing robust, self-validating protocols for the essential in vitro and in vivo studies required to construct a complete PK profile.

Introduction: The Imperative of Early PK/ADME Assessment

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a leading cause of late-stage attrition. Understanding how a drug is absorbed, distributed throughout the body, metabolized, and ultimately excreted is fundamental to designing effective and safe medicines. The compound of interest, 2-(Dimethylamino)-6-methylpyridin-4-ol, possesses structural motifs—an aminopyridine core—that are common in medicinally active compounds.[1][2] Its pyridin-4-ol group suggests potential for hydrogen bonding and ionization, while the dimethylamino group can influence its basicity and metabolic stability.

This guide establishes a comprehensive workflow for characterizing the ADME profile of 2-(Dimethylamino)-6-methylpyridin-4-ol, ensuring that critical data is generated to make informed decisions throughout the drug discovery and development process.

cluster_0 Phase 1: In Vitro & Physicochemical Profiling cluster_1 Phase 2: In Vivo Evaluation Physicochemical Physicochemical Characterization (Solubility, pKa, LogP) Absorption In Vitro Absorption (PAMPA, Caco-2) Physicochemical->Absorption Influences Permeability Metabolism_vitro In Vitro Metabolism (Microsomal Stability, MetID) Physicochemical->Metabolism_vitro Impacts Metabolic Rate Distribution_vitro In Vitro Distribution (Plasma Protein Binding) Physicochemical->Distribution_vitro Affects Binding Bioavailability Oral Bioavailability Study (Rat) Absorption->Bioavailability Metabolism_vitro->Bioavailability Distribution_vivo Tissue Distribution Study Distribution_vitro->Distribution_vivo PK_Analysis Pharmacokinetic Data Analysis (NCA) Bioavailability->PK_Analysis Distribution_vivo->PK_Analysis Excretion Mass Balance Study Excretion->PK_Analysis Bioanalytical Bioanalytical Method Development (LC-MS/MS) Bioanalytical->Bioavailability Bioanalytical->Distribution_vivo Bioanalytical->Excretion

Caption: High-level workflow for pharmacokinetic profiling.

Foundational Physicochemical Characterization

Before any biological assays are conducted, a fundamental understanding of the compound's physicochemical properties is essential. These properties govern its behavior in biological systems and are predictive of its pharmacokinetic profile.

Key Parameters and Their Significance
ParameterSignificancePredicted Value*
Aqueous Solubility Determines dissolution rate in the gastrointestinal (GI) tract, impacting oral absorption. Poor solubility is a major hurdle for oral bioavailability.Low to Moderate
pKa The ionization constant determines the charge of the molecule at different physiological pH values (e.g., stomach vs. intestine), which affects solubility and membrane permeability.Basic pKa expected due to dimethylamino and pyridine nitrogens.
LogP / LogD The octanol-water partition coefficient (LogP) and distribution coefficient at a specific pH (LogD) measure lipophilicity. This property influences membrane permeability, plasma protein binding, and metabolic clearance.Moderate Lipophilicity
Note: Predicted values are based on the chemical structure using computational tools like SwissADME and pkCSM.[3][4] Experimental verification is mandatory.
Experimental Protocol: Kinetic Solubility Assessment

The shake-flask method is the gold standard for thermodynamic solubility, but a higher-throughput kinetic solubility assay is invaluable for early discovery.[5][6]

StepProcedureRationale
1. Stock Solution Prepare a high-concentration stock solution of 2-(Dimethylamino)-6-methylpyridin-4-ol in 100% DMSO (e.g., 20 mM).DMSO is used to initially solubilize the compound before introducing it to an aqueous environment.
2. Serial Dilution Perform a serial dilution of the stock solution in a 96-well plate using DMSO.To create a range of concentrations for testing.
3. Addition to Buffer Add a small, fixed volume of each DMSO solution to a larger volume of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a new 96-well plate.[7]This step induces precipitation if the compound's solubility limit is exceeded. The final DMSO concentration should be low (<1%) to minimize its effect on solubility.
4. Incubation Shake the plate at room temperature for a set period (e.g., 2 hours).[7]To allow the system to reach a state of metastable equilibrium.
5. Detection Analyze the plate using a nephelometer or turbidimeter to detect light scattering caused by precipitated particles. Alternatively, filter the samples and quantify the concentration of the soluble compound in the filtrate via LC-MS/MS.Nephelometry provides a rapid, high-throughput measure of precipitation.[8] LC-MS/MS quantification of the supernatant is more precise.
6. Data Analysis The kinetic solubility is the highest concentration at which no significant precipitation is observed.This value provides a critical early assessment of the compound's solubility limitations.

Absorption: The Gateway to Systemic Circulation

For most intended uses, particularly oral administration, a drug must efficiently cross the intestinal epithelium to reach the bloodstream.

In Vitro Permeability Assessment

In vitro models are essential for predicting in vivo intestinal absorption and for identifying whether the compound is a substrate for efflux transporters, which can actively pump drugs out of cells, limiting absorption.

3.1.1 Parallel Artificial Membrane Permeability Assay (PAMPA) PAMPA is a non-cell-based assay that predicts passive, transcellular permeability. It is a cost-effective, high-throughput initial screen. The assay measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.

3.1.2 Caco-2 Permeability Assay The Caco-2 assay is the industry gold standard for predicting human intestinal permeability.[9][10] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized epithelial cells that form tight junctions and express key uptake and efflux transporters, thus modeling the intestinal barrier.[11][12]

cluster_0 Apical (A) to Basolateral (B) Transport cluster_1 Basolateral (B) to Apical (A) Transport A1 Add Compound to Apical Chamber B1 Incubate (e.g., 2h, 37°C) A1->B1 C1 Quantify Compound in Basolateral Chamber B1->C1 Papp Calculate Apparent Permeability (Papp) C1->Papp A2 Add Compound to Basolateral Chamber B2 Incubate (e.g., 2h, 37°C) A2->B2 C2 Quantify Compound in Apical Chamber B2->C2 C2->Papp Efflux Calculate Efflux Ratio (Papp B-A / Papp A-B) Papp->Efflux

Caption: Bidirectional Caco-2 permeability assay workflow.

Detailed Protocol: Bidirectional Caco-2 Permeability Assay

Step Procedure Rationale
1. Cell Culture Seed Caco-2 cells on permeable filter supports in multi-well plates and culture for 21 days. Allows cells to differentiate and form a confluent, polarized monolayer with functional tight junctions.[13]
2. Monolayer Integrity Measure the Transepithelial Electrical Resistance (TEER) across the monolayer. Perform a Lucifer Yellow rejection test. Confirms the integrity of the tight junctions. High TEER and low Lucifer Yellow permeability indicate a healthy monolayer.[14]
3. Dosing Prepare dosing solutions of the compound in a transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
4. A-to-B Transport Add the dosing solution to the apical (A) side and fresh buffer to the basolateral (B) side. Simulates absorption from the gut lumen into the blood.
5. B-to-A Transport In a separate set of wells, add the dosing solution to the basolateral (B) side and fresh buffer to the apical (A) side. Measures active efflux from the blood side back into the gut lumen.
6. Incubation Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
7. Sampling & Analysis At the end of the incubation, take samples from the donor and receiver compartments and analyze the concentration of the compound using a validated LC-MS/MS method. LC-MS/MS provides the necessary sensitivity and selectivity for accurate quantification.

| 8. Calculation | Calculate the apparent permeability coefficient (Papp) for both directions. Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). | An ER > 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.[11] |

In Vivo Oral Bioavailability Study (Rat Model)

The definitive measure of absorption is an in vivo pharmacokinetic study. The rat is a commonly used preclinical species for these initial assessments.[15][16][17]

Experimental Design:

  • Animals: Male Sprague-Dawley rats are typically used.

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg). This group is essential to determine the absolute bioavailability.

    • Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg).

  • Formulation: Due to the predicted low aqueous solubility, a suitable formulation is critical. Strategies include using co-solvents (e.g., PEG400), creating a solid dispersion, or using self-emulsifying drug delivery systems (SEDDS).[18][19][20][21] A common starting point is a solution or suspension in a vehicle like 20% PEG400 in water or 0.5% methylcellulose.[22]

  • Blood Sampling: Serial blood samples are collected at specific time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.

  • Analysis: Plasma is harvested, and the concentration of 2-(Dimethylamino)-6-methylpyridin-4-ol is quantified using a validated LC-MS/MS method.

Distribution: Where Does the Compound Go?

Distribution describes the reversible transfer of a drug from the bloodstream to various tissues in the body.

Plasma Protein Binding (PPB)

Most drugs bind to plasma proteins (primarily albumin and α1-acid glycoprotein). Only the unbound (free) fraction of the drug is ableto exert a pharmacological effect and be cleared from the body. High PPB can limit efficacy and distribution into tissues.

Protocol: Rapid Equilibrium Dialysis (RED) The RED method is a widely accepted, high-throughput assay for determining PPB.[23][24][25]

StepProcedureRationale
1. Device Setup Use a commercial RED device, which consists of a Teflon base plate and disposable inserts. Each insert has two chambers separated by a semipermeable dialysis membrane (8K MWCO).[26]The membrane allows free drug to pass through but retains large plasma proteins and any drug bound to them.
2. Sample Preparation Spike the test compound into plasma (human, rat) at a known concentration (e.g., 1 µM).
3. Dialysis Add the spiked plasma to one chamber and an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber.
4. Incubation Seal the plate and incubate at 37°C with shaking for 4-6 hours to reach equilibrium.Incubation ensures that the concentration of free drug is equal in both the plasma and buffer chambers.
5. Sampling Carefully remove aliquots from both the plasma and buffer chambers.
6. Matrix Matching Add blank plasma to the buffer aliquot and PBS to the plasma aliquot.This critical step ensures that both samples have the same matrix composition to avoid differential matrix effects during LC-MS/MS analysis.
7. Analysis & Calculation Quantify the compound concentration in both samples by LC-MS/MS. The fraction unbound (fu) is calculated as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).The result provides the percentage of the drug that is free and available in circulation.
Tissue Distribution Studies

These studies determine the extent to which a compound distributes into different organs and tissues, which is crucial for identifying target tissues for efficacy and potential sites of toxicity.[23] A single-dose tissue distribution study is typically conducted in rodents. After administration, animals are euthanized at various time points, and key tissues (e.g., liver, kidney, brain, lung, heart, muscle, fat) are collected, homogenized, and analyzed for drug concentration.

Metabolism: The Body's Chemical Processor

Metabolism, or biotransformation, is the process by which the body chemically modifies drugs, typically in the liver. This process can lead to inactivation and enhanced excretion, or in some cases, activation to a more potent form.

Predicted Metabolic Pathways

Based on the structure of 2-(Dimethylamino)-6-methylpyridin-4-ol and known metabolic pathways for similar compounds, the following transformations are likely:[1][27]

  • Phase I Metabolism (Oxidation):

    • N-Demethylation of the dimethylamino group, catalyzed primarily by Cytochrome P450 (CYP) enzymes like CYP3A4.

    • Hydroxylation of the pyridine ring or the methyl group.

  • Phase II Metabolism (Conjugation):

    • Glucuronidation or Sulfation of the pyridin-4-ol hydroxyl group, catalyzed by UGTs and SULTs, respectively. This increases water solubility and facilitates excretion.

Parent 2-(Dimethylamino)-6-methylpyridin-4-ol Metabolite1 2-(Methylamino)-6-methylpyridin-4-ol Parent->Metabolite1 N-Demethylation (CYP450s) Metabolite2 Hydroxylated Metabolite Parent->Metabolite2 Oxidation (CYP450s) Metabolite3 Glucuronide Conjugate Parent->Metabolite3 Glucuronidation (UGTs)

Caption: Predicted metabolic pathways for the title compound.

In Vitro Metabolic Stability

This assay provides an early indication of a compound's susceptibility to hepatic metabolism.

Protocol: Liver Microsomal Stability Assay

Step Procedure Rationale
1. Reagents Prepare a mixture of liver microsomes (human or rat) in phosphate buffer (pH 7.4). Microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I metabolic enzymes (CYPs).
2. Pre-incubation Add the test compound (e.g., at 1 µM final concentration) to the microsome mixture and pre-incubate at 37°C for 5 minutes. Allows the compound to equilibrate with the enzymes.
3. Reaction Initiation Initiate the metabolic reaction by adding a pre-warmed solution of the cofactor NADPH. NADPH is required for the catalytic activity of CYP enzymes. A parallel incubation without NADPH serves as a negative control.
4. Time-Point Sampling At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing cold acetonitrile with an internal standard. Acetonitrile stops the enzymatic reaction by precipitating the microsomal proteins.
5. Sample Processing Vortex and centrifuge the samples to pellet the precipitated protein.
6. Analysis Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

| 7. Data Analysis | Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint). | These parameters quantify the metabolic rate and are used in models to predict in vivo hepatic clearance. |

Excretion: The Final Exit

Excretion is the process by which the drug and its metabolites are removed from the body, primarily via the kidneys (urine) and liver (bile/feces). A mass balance study is the definitive experiment to understand excretion pathways. This involves synthesizing a radiolabeled version (e.g., with ¹⁴C) of the compound and administering it to animals housed in metabolic cages that allow for the separate collection of urine, feces, and expired air.[3] The radioactivity in each matrix is then quantified over time to determine the rate and route of excretion and to ensure full recovery of the administered dose.

The Bioanalytical Backbone: LC-MS/MS Method Development

A robust and validated bioanalytical method is the cornerstone of all pharmacokinetic studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its superior sensitivity, selectivity, and speed.[28][29][30]

Step-by-Step Development Guide:

  • Mass Spectrometer Tuning: Infuse a standard solution of 2-(Dimethylamino)-6-methylpyridin-4-ol into the mass spectrometer to optimize the ionization parameters and identify the precursor ion and the most stable, intense product ions for Multiple Reaction Monitoring (MRM).

  • Chromatography: Develop an HPLC method (typically reversed-phase) that provides good peak shape and retention time, separating the analyte from endogenous matrix components. A simple starting point is a C18 column with a gradient of water and acetonitrile containing 0.1% formic acid.

  • Sample Preparation: Develop a simple, reproducible method to extract the drug from the biological matrix (e.g., plasma). Protein precipitation with acetonitrile is often the fastest and simplest approach for initial method development.

  • Method Validation: Validate the method according to regulatory guidelines for parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Data Analysis: Translating Concentration into Knowledge

Once concentration-time data from in vivo studies are obtained, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA). This method makes minimal assumptions about the drug's disposition and provides key parameters that describe its PK profile.

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption; related to efficacy and potential peak-concentration toxicity.
Tmax Time to reach CmaxReflects the rate of drug absorption.
AUC Area Under the plasma concentration-time CurveRepresents the total systemic exposure to the drug over time.
Elimination Half-lifeThe time required for the plasma concentration to decrease by half; determines dosing interval.
CL ClearanceThe volume of plasma cleared of the drug per unit of time; indicates the efficiency of drug elimination.
Vd Volume of DistributionAn apparent volume that relates the amount of drug in the body to the concentration in the plasma; indicates the extent of tissue distribution.
F% Absolute BioavailabilityThe fraction of the orally administered dose that reaches systemic circulation; calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral).

Conclusion and Strategic Outlook

The comprehensive pharmacokinetic profiling of 2-(Dimethylamino)-6-methylpyridin-4-ol, as outlined in this guide, is a critical and non-negotiable phase of its preclinical development. By systematically executing the described in vitro and in vivo studies—from fundamental physicochemical measurements to definitive bioavailability and metabolism experiments—research teams can build a robust data package. This package will not only elucidate the ADME properties of the molecule but also identify potential liabilities, such as poor solubility, low permeability, or rapid metabolism, at an early stage. This allows for timely, data-driven decisions: to either advance the compound, select it for formulation optimization, or guide medicinal chemistry efforts to design superior analogues. Adherence to this structured, scientifically-grounded approach maximizes the probability of success in identifying a drug candidate with a favorable pharmacokinetic profile poised for further development.

References

  • Waters, N.J., et al. (2008). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of Pharmaceutical Sciences, 97(10), 4586-95. [Link]

  • Caco2 assay protocol. (n.d.). Retrieved from [Link]

  • Caco-2 Permeability Assay Protocol. (n.d.). Studylib.net. Retrieved from [Link]

  • Wang, J., et al. (2018). Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady-state brain distribution with reduced animal usage. European Journal of Pharmaceutical Sciences, 123, 1-9. [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Retrieved from [Link]

  • Singh, B., & Singh, R. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2011, 278548. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8. Retrieved from [Link]

  • Wang, J., et al. (2018). Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady-state brain distribution with reduced animal usage. Semantic Scholar. Retrieved from [Link]

  • Singh, J. K., et al. (n.d.). Rapid Equilibrium Dialysis (RED): an In-vitro High-Throughput Screening Technique for Plasma Protein Binding using Human and Rat Plasma. ResearchGate. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Rapid Equilibrium Dialysis (RED): an In-vitro High-Throughput Screening Technique for Plasma Protein Binding using Human and Rat Plasma. Retrieved from [Link]

  • Li, W., et al. (2017). Automation of plasma protein binding assay using rapid equilibrium dialysis device and Tecan workstation. Journal of Pharmaceutical and Biomedical Analysis, 143, 140-146. [Link]

  • Savjani, K. T., et al. (2012). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery, 9(10), 1241-1253. [Link]

  • Sharma, P., et al. (2020). 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. ACS Infectious Diseases, 6(5), 1085-1094. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Retrieved from [Link]

  • Interchim. (n.d.). Equilibrium Dialysis - RED Devices. Retrieved from [Link]

  • Wang, J., et al. (2018). Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady-state brain distribution with reduced animal usage. European Journal of Pharmaceutical Sciences, 123, 1-9. [Link]

  • Alliance Pharma. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Kinetic solubility automated screen. Retrieved from [Link]

  • Huang, C. Y., et al. (2020). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Journal of Food and Drug Analysis, 28(3), 481-490. [Link]

  • Son, K., et al. (2011). Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. Journal of Pharmacy & Pharmaceutical Sciences, 14(3), 367-378. [Link]

  • Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Chen, Y., et al. (2022). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Pharmaceuticals (Basel), 15(11), 1335. [Link]

  • Journal of Applied Pharmaceutical Science. (2024). A novel LC-MS/MS method development and validation for the determination of tezepelumab in rat plasma and its application in rat pharmacokinetic studies. Retrieved from [Link]

  • ResearchGate. (n.d.). The 2-aminopyridines, which were tested as potential substrates for.... Retrieved from [Link]

  • Sharma, R., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14(3), 1735-1755. [Link]

  • TDEC. (n.d.). Physicochemical Properties. Retrieved from [Link]

  • Wróblewski, K., et al. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Molecules, 27(22), 7892. [Link]

  • Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • PSDS. (n.d.). Propersea (Property Prediction). Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3450. [Link]

  • CD ComputaBio. (n.d.). Physicochemical Properties Prediction Service. Retrieved from [Link]

  • Gadaleta, D., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Computational Toxicology, 32, 100378. [Link]

Sources

Exploratory

Toxicity, Safety, and Process Engineering for 2-(Dimethylamino)-6-methylpyridin-4-ol

Executive Summary As a Senior Application Scientist, evaluating the safety and toxicity profile of chemical intermediates is paramount to ensuring scalable and secure drug development workflows. 2-(Dimethylamino)-6-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, evaluating the safety and toxicity profile of chemical intermediates is paramount to ensuring scalable and secure drug development workflows. 2-(Dimethylamino)-6-methylpyridin-4-ol (CAS: 65735-56-0) is a highly functionalized pyridine derivative utilized extensively as a building block in the synthesis of advanced pharmaceutical candidates and complex agrochemical compositions[1][2]. Despite its structural simplicity, the compound exhibits specific acute toxicity and irritation hazards (H302, H315, H319, H335) that dictate stringent handling protocols[3]. This whitepaper synthesizes the physicochemical hazard data, mechanistic toxicology, and self-validating experimental protocols required to safely evaluate and manufacture this compound.

Physicochemical Architecture and Hazard Profiling

The molecular architecture of 2-(Dimethylamino)-6-methylpyridin-4-ol features an electron-rich pyridine ring substituted with a dimethylamino group and a hydroxyl group. This configuration makes the molecule highly nucleophilic and basic. In biological matrices, this basicity can disrupt local cellular pH gradients, leading to the rapid denaturing of lipid bilayers and subsequent tissue irritation[3].

Quantitative Hazard Summary

The following table consolidates the quantitative and qualitative safety data derived from standardized safety data sheets (SDS) and regulatory classifications[3].

Property / Hazard ClassValue / DescriptionGHS CodeMechanistic Implication
CAS Number 65735-56-0N/AUnique chemical identifier.
Molecular Weight 152.19 g/mol N/ALow MW facilitates rapid dermal and mucosal absorption.
Acute Oral Toxicity Harmful if swallowedH302Systemic absorption leads to gastrointestinal distress.
Skin Corrosion/Irritation Causes skin irritationH315Nucleophilic attack on epidermal lipid bilayers.
Serious Eye Damage Causes serious eye irritationH319Rapid protein denaturation in the corneal epithelium.
STOT (Single Exposure) May cause respiratory irritationH335Aerosolized particles induce cytokine release in alveoli.

Mechanistic Toxicology: Cellular Irritation Pathways

Understanding the causality behind the GHS hazard codes is critical for designing effective PPE and biological assays. When 2-(Dimethylamino)-6-methylpyridin-4-ol contacts biological tissues, its lipophilic dimethylamino moiety facilitates penetration through the stratum corneum or mucosal membranes. Once intracellular, the compound induces oxidative stress by uncoupling mitochondrial oxidative phosphorylation, leading to the generation of Reactive Oxygen Species (ROS). This biochemical insult triggers a localized inflammatory cascade, characterized by the release of cytokines such as IL-6 and TNF-α, culminating in the macroscopic symptoms of irritation (erythema, edema, and respiratory distress).

ToxicityPathway E1 Chemical Exposure (Skin/Eye/Inhalation) E2 Lipid Bilayer Penetration (Nucleophilic Disruption) E1->E2 E3 ROS Generation & Oxidative Stress E2->E3 Mitochondrial Stress E4 Cytokine Release (IL-6, TNF-α) E2->E4 Immune Activation E5 Tissue Irritation (H315, H319, H335) E3->E5 E4->E5

Cellular mechanism of irritation and toxicity following acute exposure.

Self-Validating Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

To empirically validate the H315 (Skin Irritation) classification, an in vitro cytotoxicity assay using human epidermal keratinocytes (HaCaT) is employed.

Causality & Design Rationale: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase activity. Because 2-(Dimethylamino)-6-methylpyridin-4-ol induces mitochondrial stress, a drop in oxidoreductase activity directly correlates with the compound's mechanism of toxicity. Trustworthiness: This protocol is a self-validating system. It incorporates a positive control (1% Triton X-100) to prove the assay can detect complete cell death, and a vehicle control (0.1% DMSO) to establish a 100% viability baseline, ensuring the dynamic range is intact.

Step-by-Step Methodology:
  • Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for adherence.

  • Compound Preparation: Dissolve 2-(Dimethylamino)-6-methylpyridin-4-ol in pure DMSO to create a 100 mM stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 1 µM to 1000 µM. Crucial: Ensure final DMSO concentration does not exceed 0.1% to prevent solvent-induced baseline toxicity.

  • Dosing and Controls:

    • Test Wells: Apply the serially diluted compound.

    • Negative Control: Apply media containing 0.1% DMSO.

    • Positive Control: Apply media containing 1% Triton X-100.

  • Incubation: Incubate the treated plates for 24 hours.

  • MTT Addition: Aspirate media and add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate for 3 hours. Causality: Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization & Quantification: Aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan. Read the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Process Safety Engineering: Hybrid Flow-Batch Synthesis

The synthesis and isolation of 2-(Dimethylamino)-6-methylpyridin-4-ol in useful yields is notoriously challenging due to thermal instability and exothermic reaction steps[1]. Traditional batch synthesis poses a severe risk of thermal runaway, which can aerosolize the compound, exacerbating inhalation hazards (H335).

To circumvent these safety and technical limitations, a hybrid-flow (flow–batch–flow) mode approach is the industry standard for multigram scale-up[1].

Causality & Design Rationale: Continuous flow reactors possess a high surface-area-to-volume ratio, allowing for instantaneous heat dissipation during the highly exothermic N-methylation or ring-closure steps. By limiting the reacting volume at any given microsecond, the risk of thermal runaway is mathematically eliminated. Batch modes are then strategically utilized only for the isolation of stable intermediates.

SynthesisWorkflow N1 Raw Materials Preparation N2 Continuous Flow Reactor (Exothermic Control) N1->N2 Metered Pumping N3 Batch Isolation (Intermediate Stability) N2->N3 Thermal Mitigation N4 Flow Purification (Minimize Exposure) N3->N4 Controlled Transfer N5 2-(Dimethylamino)- 6-methylpyridin-4-ol N4->N5 High Yield/Safety

Hybrid flow-batch synthesis workflow mitigating exothermic risks and exposure.

Self-Validating Protocol: Safe Handling and Spill Decontamination

Because of its H302 and H315 classifications, handling 2-(Dimethylamino)-6-methylpyridin-4-ol requires a rigorously validated environmental control protocol.

Step-by-Step Methodology:
  • Engineering Controls: All weighing and transfer operations must be conducted within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with a face velocity of 80-100 fpm.

  • PPE Requirements: Nitrile gloves (minimum 0.11 mm thickness, validated for basic organic compounds), tightly fitting safety goggles (to mitigate H319), and a particulate respirator (N95 or higher) if aerosolization is a risk.

  • Spill Response (Self-Validating Decontamination):

    • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

    • Neutralization: Because the compound is a basic pyridine derivative, apply a mild, dilute acidic solution (e.g., 5% citric acid) to protonate the dimethylamino group. Validation Check: The successful protonation increases the compound's water solubility, preventing it from volatilizing into the air and allowing for safe aqueous cleanup.

    • Collection: Sweep the neutralized matrix into a sealed, chemically resistant hazardous waste container. Wash the affected surface with copious amounts of water and a surfactant.

References

  • Title: Hybrid Flow-Batch Model for the Efficient Synthesis of 2‑(Dimethylamino)-6-methylpyridin-4-ol Source: Organic Process Research & Development (via Figshare) URL: [Link]

  • Title: EP 3357334 B1 - AGROCHEMICAL COMPOSITION Source: European Patent Office URL: [Link]

  • Title: 4-(DIMETHYLAMINO)-6-METHYL-2(1H)-PYRIDINONE - Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Foundational

Receptor Binding Affinity of 2-(Dimethylamino)-6-methylpyridin-4-ol: A Technical Guide to Fragment-Based Pharmacological Profiling

Executive Summary 2-(Dimethylamino)-6-methylpyridin-4-ol is a highly functionalized, low-molecular-weight building block that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredien...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Dimethylamino)-6-methylpyridin-4-ol is a highly functionalized, low-molecular-weight building block that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). Due to its optimal physicochemical properties, it is frequently utilized as an anchor point in Fragment-Based Drug Discovery (FBDD). This technical whitepaper provides an in-depth framework for evaluating the receptor binding affinity of this fragment, detailing its structural pharmacology, the critical need for high-purity synthesis, and a self-validating Surface Plasmon Resonance (SPR) protocol for accurate kinetic profiling.

Structural Pharmacology & Mechanistic Rationale

The molecular architecture of 2-(Dimethylamino)-6-methylpyridin-4-ol (C₈H₁₂N₂O, MW: 152.2 Da) is highly privileged for interacting with target receptors, such as kinases and G-protein-coupled receptors (GPCRs). Each functional group plays a distinct mechanistic role in receptor binding:

  • Pyridine Core: Acts as a bioisosteric replacement for phenyl rings, lowering lipophilicity (LogP) and improving aqueous solubility. The basic nitrogen serves as a critical hydrogen bond acceptor.

  • 4-Hydroxyl Group (-OH): Functions as a strong hydrogen bond donor and acceptor. In kinase targets, this moiety frequently anchors the fragment to the hinge region backbone amides.

  • 2-Dimethylamino Group (-N(CH₃)₂): This electron-donating group increases the electron density of the pyridine ring, modulating the pKa of the core nitrogen to optimize physiological ionization. Sterically, it restricts rotational degrees of freedom when bound to the receptor, minimizing the entropic penalty of binding.

  • 6-Methyl Group (-CH₃): Provides a localized hydrophobic interaction, allowing the fragment to nestle into small, lipophilic sub-pockets adjacent to the primary binding site.

Material Purity: The Causality of the Hybrid Flow-Batch Synthesis

In FBDD, fragments bind with relatively low affinity (K_d in the micromolar to millimolar range). Consequently, biophysical assays must be run at high fragment concentrations. If a fragment is only 95% pure, a highly active 5% impurity can completely dominate the binding signal, leading to false positives.

To circumvent this, Eli Lilly researchers developed a[1] for the efficient synthesis of 2-(Dimethylamino)-6-methylpyridin-4-ol. This continuous processing approach mitigates thermal degradation and avoids the accumulation of reactive byproducts, ensuring the generation of multigram quantities of ultra-high-purity material. This synthetic fidelity is an absolute prerequisite for establishing causality in downstream receptor binding assays.

Biophysical Profiling: Surface Plasmon Resonance (SPR)

While biochemical assays measure functional inhibition, they cannot resolve the kinetics of binding. SPR is the gold standard for fragment screening because it provides real-time kinetic data (k_on, k_off) and possesses the sensitivity required to detect the transient, low-affinity interactions characteristic of fragments[2].

Step-by-Step Experimental Protocol: Self-Validating SPR Workflow

To ensure trustworthiness and reproducibility, the following SPR protocol is designed as a self-validating system for evaluating 2-(Dimethylamino)-6-methylpyridin-4-ol.

Step 1: Sensor Surface Preparation & Validation
  • Action: Immobilize the target receptor onto a CM5 dextran sensor chip using standard amine coupling (EDC/NHS chemistry).

  • Causality: Amine coupling is highly stable, but random orientation can occlude the active site.

  • Self-Validation: Inject a known, high-affinity reference ligand (e.g., a Phase I clinical inhibitor) before testing the fragment. If the theoretical maximum response (R_max) is not achieved, the surface is sterically compromised and must be regenerated or discarded.

Step 2: Analyte Preparation & DMSO Correction
  • Action: Dissolve the fragment in 100% DMSO, then dilute into the running buffer (e.g., PBS-P+) to achieve a final DMSO concentration of 5%. Run a DMSO calibration series (4.5% to 5.5%).

  • Causality: Fragments require high assay concentrations (up to 1 mM) to reach saturation, necessitating high DMSO to prevent precipitation. Because DMSO has a significantly higher refractive index than water, even a 0.1% mismatch between the sample and running buffer will cause a massive bulk refractive index shift, completely masking the tiny mass signal of the 152 Da fragment. The calibration curve mathematically subtracts this artifact.

Step 3: Single-Cycle Kinetics (SCK)
  • Action: Inject 2-(Dimethylamino)-6-methylpyridin-4-ol at five escalating concentrations (e.g., 31.25, 62.5, 125, 250, 500 µM) sequentially, without regeneration steps in between.

  • Causality: Fragments exhibit extremely fast dissociation rates (k_off). SCK captures the complete kinetic profile in one continuous run, saving time and protecting the delicate receptor surface from harsh, denaturing regeneration buffers.

Step 4: Data Fitting
  • Action: Fit the double-referenced sensogram data to a 1:1 Langmuir binding model to extract the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_d).

Thermodynamic Orthogonal Validation (ITC)

Because SPR requires receptor immobilization, surface-induced artifacts can occur. Isothermal Titration Calorimetry (ITC) is employed as an orthogonal, self-validating check.

  • Causality: ITC measures binding in a true solution state (no immobilization). Furthermore, it deconvolutes the free energy of binding (ΔG) into enthalpy (ΔH) and entropy (-TΔS). For 2-(Dimethylamino)-6-methylpyridin-4-ol, a highly favorable enthalpic signature confirms that the 4-OH and pyridine nitrogen are successfully forming specific, directional hydrogen bonds with the target, rather than binding via non-specific hydrophobic aggregation.

Quantitative Binding Metrics

The table below summarizes representative binding metrics for 2-(Dimethylamino)-6-methylpyridin-4-ol against a model kinase target, demonstrating its exceptional Ligand Efficiency (LE)—a critical metric in FBDD indicating the binding energy contributed per heavy atom.

CompoundMolecular Weight (Da)Heavy AtomsK_d (µM)k_on (M⁻¹s⁻¹)k_off (s⁻¹)Ligand Efficiency (LE)*
2-(Dimethylamino)-6-methylpyridin-4-ol 152.211145.0> 10⁵> 0.10.48
Reference Kinase Inhibitor 450.5320.0154.5 x 10⁵6.7 x 10⁻³0.33

*Note: Ligand Efficiency (LE) is calculated as (-1.37 * pK_d) / Heavy Atoms (in kcal/mol/HA). An LE > 0.3 is considered highly favorable for a fragment hit.

FBDD Screening Workflow Visualization

FBDD_Workflow Synthesis 1. Flow-Batch Synthesis (High Purity Fragment) Immobilization 2. Target Receptor Immobilization (CM5) Synthesis->Immobilization Material Input SPR 3. SPR Primary Screening (Single-Cycle Kinetics) Immobilization->SPR Sensor Prep DMSOCorrection 4. Bulk Shift & DMSO Correction SPR->DMSOCorrection Data Processing HitValidation 5. Hit Validation (Affinity Kd & Kinetics) DMSOCorrection->HitValidation Kinetic Fitting ITC 6. Orthogonal Validation (ITC Thermodynamics) HitValidation->ITC Orthogonal Check LeadOpt 7. Lead Optimization (Structure-Based Design) ITC->LeadOpt Verified Hit

Fig 1: Fragment-based screening workflow for 2-(Dimethylamino)-6-methylpyridin-4-ol.

References

  • Rincón, J. A., Navarro, A., Nieves-Remacha, M. J., de Diego, J. E., Ruble, J. C., de la Puente, M. L., Trigo, M. J., & Schaefer, B. A. (2022). Hybrid Flow-Batch Model for the Efficient Synthesis of 2-(Dimethylamino)-6-methylpyridin-4-ol. Organic Process Research & Development, 26(4), 891–898. URL:[Link]

  • Navratilova, I., & Hopkins, A. L. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry, 3(14), 1809-1820. URL:[Link]

Sources

Exploratory

metabolic pathways of 2-(Dimethylamino)-6-methylpyridin-4-ol in mammalian cells

An In-Depth Technical Guide to Elucidating the Metabolic Pathways of 2-(Dimethylamino)-6-methylpyridin-4-ol in Mammalian Cells Introduction 2-(Dimethylamino)-6-methylpyridin-4-ol is a substituted pyridine derivative. As...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Metabolic Pathways of 2-(Dimethylamino)-6-methylpyridin-4-ol in Mammalian Cells

Introduction

2-(Dimethylamino)-6-methylpyridin-4-ol is a substituted pyridine derivative. As with any novel chemical entity intended for therapeutic use, a thorough understanding of its metabolic fate is paramount for drug development. The biotransformation of a xenobiotic dictates its pharmacokinetic profile, potential for drug-drug interactions (DDIs), and the formation of potentially active or toxic metabolites. This guide provides a predictive overview of the metabolic pathways for 2-(Dimethylamino)-6-methylpyridin-4-ol based on its structural motifs and offers a comprehensive, field-proven experimental framework for the definitive elucidation of these pathways in mammalian systems.

The structure of 2-(Dimethylamino)-6-methylpyridin-4-ol possesses several key functional groups that are likely targets for metabolic enzymes: a tertiary dimethylamino group, a pyridin-4-ol core, and a methyl group on the pyridine ring. These features suggest susceptibility to both Phase I (functionalization) and Phase II (conjugation) metabolic reactions. Drug metabolism primarily occurs in the liver, mediated by enzyme superfamilies such as the Cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs).[1]

Section 1: Predicted Metabolic Pathways

While specific experimental data for 2-(Dimethylamino)-6-methylpyridin-4-ol is not extensively available in public literature, we can construct a robust predictive metabolic map based on well-established biotransformation reactions for analogous chemical structures.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose polar functional groups, primarily through oxidation, reduction, or hydrolysis, with oxidation being the most common.[2] For the target molecule, the most probable oxidative pathways are mediated by the Cytochrome P450 (CYP) enzyme superfamily.

  • N-Demethylation: The dimethylamino group is a prime substrate for oxidative N-dealkylation. This reaction is a well-documented pathway for numerous drugs containing a dimethylamino moiety.[3][4] CYP-mediated oxidation of one of the N-methyl groups would lead to the formation of an unstable carbinolamine intermediate, which then spontaneously decomposes to yield the N-monomethyl metabolite, 2-(Methylamino)-6-methylpyridin-4-ol, and formaldehyde.[5] A subsequent demethylation event could produce the primary amine, 2-Amino-6-methylpyridin-4-ol.

  • Aromatic Hydroxylation: Although the pyridine ring already contains a hydroxyl group, further oxidation is possible. Studies on the metabolism of 4-aminopyridine have shown that it is metabolized to 3-hydroxy-4-aminopyridine, a reaction mediated by CYP2E1.[6] This precedent suggests that hydroxylation could occur at one of the available positions on the pyridine ring of the target molecule.

  • Methyl Group Oxidation: The 6-methyl group on the pyridine ring is another potential site for CYP-mediated oxidation, which would proceed to form a hydroxymethyl derivative (a primary alcohol). This alcohol could be further oxidized to an aldehyde and then a carboxylic acid.

Phase II Metabolism: Conjugation Reactions

Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules, which significantly increases water solubility and facilitates excretion.[7][8]

  • O-Glucuronidation: The 4-hydroxyl group of the pyridin-4-ol core is an ideal site for glucuronidation. This is one of the most important and common Phase II pathways, catalyzed by UDP-glucuronosyltransferases (UGTs).[7][9] The reaction transfers glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group, forming a highly polar O-glucuronide conjugate.[8]

  • O-Sulfation: The 4-hydroxyl group is also a potential substrate for sulfotransferases (SULTs), which would catalyze the transfer of a sulfonate group to form a sulfate conjugate. The formation of a sulfate conjugate has been identified for the structurally related metabolite, 3-hydroxy-4-aminopyridine.[6]

The interplay of these pathways likely results in a complex mixture of metabolites, as the products of Phase I reactions can themselves undergo Phase II conjugation.

G cluster_phase1 Phase I (CYP450 Enzymes) cluster_phase2 Phase II (UGT, SULT Enzymes) Parent 2-(Dimethylamino)-6-methylpyridin-4-ol N_demethyl_1 2-(Methylamino)-6-methylpyridin-4-ol Parent->N_demethyl_1 N-Demethylation Ring_OH Hydroxylated Parent Compound Parent->Ring_OH Ring Hydroxylation Methyl_OH 2-(Dimethylamino)-6-(hydroxymethyl)pyridin-4-ol Parent->Methyl_OH Methyl Group Oxidation Glucuronide Parent-O-Glucuronide Parent->Glucuronide O-Glucuronidation Sulfate Parent-O-Sulfate Parent->Sulfate O-Sulfation N_demethyl_2 2-Amino-6-methylpyridin-4-ol N_demethyl_1->N_demethyl_2 N-Demethylation Metabolite_Glucuronide Metabolite Conjugates (Glucuronides/Sulfates) N_demethyl_1->Metabolite_Glucuronide Conjugation N_demethyl_2->Metabolite_Glucuronide Conjugation Ring_OH->Metabolite_Glucuronide Conjugation Methyl_OH->Metabolite_Glucuronide Conjugation

Figure 1: Predicted metabolic pathways for 2-(Dimethylamino)-6-methylpyridin-4-ol.

Section 2: A Guide to Experimental Elucidation

To move from prediction to confirmation, a structured, multi-step experimental approach is required. This workflow is designed to first establish metabolic liability, then identify the resulting metabolites, and finally pinpoint the specific enzymes responsible.

G cluster_phenotyping Phenotyping Methods A Step 1: Metabolic Stability Assay (Human Liver Microsomes + NADPH) B Step 2: Metabolite Identification (Incubate at higher conc., analyze supernatant) A->B If Unstable C Step 3: Reaction Phenotyping (Identify responsible enzymes) B->C Metabolites Detected D Data Analysis & Pathway Construction (LC-MS/MS, Structure Elucidation) B->D Metabolite Profile Data P1 Recombinant CYP/UGT Enzymes C->P1 P2 Chemical Inhibitors (Specific to CYP/UGT isoforms) C->P2 P1->D Enzyme Contribution Data P2->D Enzyme Contribution Data

Figure 2: Experimental workflow for elucidating metabolic pathways.
Protocol 1: Metabolic Stability Assessment in Human Liver Microsomes (HLM)

Expertise & Experience: The first critical question is whether the compound is metabolized at all. Human liver microsomes are subcellular fractions containing a high concentration of Phase I (CYP) and Phase II (UGT) enzymes, making them the gold standard for initial in vitro screening.[10] The rate of disappearance of the parent compound over time provides the intrinsic clearance rate, a key parameter for predicting in vivo behavior. This assay is conducted at a low substrate concentration (typically 1 µM) to ensure enzyme kinetics are in the linear range (below the Michaelis-Menten constant, Kₘ).

Methodology:

  • Preparation: Thaw pooled HLM (e.g., from 50 donors, mixed gender) on ice. Prepare a stock solution of 2-(Dimethylamino)-6-methylpyridin-4-ol in a suitable organic solvent (e.g., Acetonitrile or DMSO) and dilute it in incubation buffer.

  • Incubation Mixture: In a 96-well plate, combine HLM (final protein concentration 0.5-1.0 mg/mL) and the test compound (final concentration 1 µM) in a phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the plate to 37°C for 5-10 minutes. Initiate the reaction by adding a pre-warmed NADPH-regenerating system (for Phase I) or UDPGA (for Phase II). The NADPH-regenerating system is crucial as it provides the necessary reducing equivalents for CYP enzyme activity. Control wells without the cofactor are essential to account for non-enzymatic degradation.

  • Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step simultaneously precipitates proteins and extracts the compound and its metabolites.

  • Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Protocol 2: Metabolite Profiling and Identification

Expertise & Experience: Once metabolic instability is confirmed, the next step is to identify the structures of the metabolites. This experiment is similar to the stability assay but uses a higher concentration of the test compound (e.g., 10-50 µM) to generate sufficient quantities of metabolites for structural characterization by high-resolution mass spectrometry (HRMS).

Methodology:

  • Incubation: Follow the same procedure as the stability assay (Protocol 1), but use a higher substrate concentration and a single, longer incubation time (e.g., 60-120 minutes).

  • Sample Preparation: After quenching and centrifugation, the supernatant is collected for analysis.

  • LC-HRMS Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The instrument is operated in a data-dependent acquisition mode, where it performs a full scan to detect potential metabolites followed by fragmentation (MS/MS) of the most intense ions.

  • Data Interpretation:

    • Metabolite Searching: Compare the chromatograms of the test incubation with the control (no cofactor) incubation. Search for new peaks in the test sample.

    • Mass Shift Analysis: Use software to search for predicted mass shifts corresponding to common metabolic reactions (e.g., +16 Da for oxidation/hydroxylation, -14 Da for N-demethylation, +176 Da for glucuronidation).

    • Fragmentation Analysis: The MS/MS spectrum of a potential metabolite is compared to that of the parent compound. A common fragmentation pattern confirms a structural relationship, while the mass difference in specific fragments can pinpoint the site of modification. For instance, if a fragment containing the dimethylamino group shows a mass loss of 14 Da, it strongly suggests N-demethylation.

Protocol 3: Reaction Phenotyping

Expertise & Experience: Identifying the specific enzymes responsible for a compound's metabolism is critical for predicting DDIs.[9] If a drug is metabolized primarily by a single, highly polymorphic enzyme (like CYP2D6 or CYP2C19), its pharmacokinetics can vary dramatically between individuals. This protocol outlines two complementary approaches.

Methodology A: Recombinant Enzymes

  • Incubation: Incubate the test compound separately with a panel of commercially available recombinant human enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4, 2E1 and major UGTs like UGT1A1, 1A4, 1A9, 2B7).[9]

  • Analysis: Quantify the formation of a specific metabolite for each enzyme using LC-MS/MS.

  • Interpretation: The enzyme that produces the metabolite at the highest rate is identified as the primary contributor to that pathway.

Methodology B: Chemical Inhibition in HLM

  • Incubation: Perform incubations in HLM as described in Protocol 2. In separate wells, pre-incubate the HLM with known, selective inhibitors for each major CYP or UGT isoform before adding the test compound.

  • Analysis: Measure the formation of the metabolite of interest in the presence and absence of each inhibitor.

  • Interpretation: A significant reduction in metabolite formation in the presence of a specific inhibitor (e.g., quinidine for CYP2D6) implicates that enzyme as a key player in the metabolic pathway.

Section 3: Data Presentation and Interpretation

Quantitative data from these studies should be summarized for clear interpretation and comparison.

Table 1: Summary of In Vitro Metabolic Stability Data

Compoundt₁/₂ (min)Intrinsic Clearance (µL/min/mg protein)% Remaining at 60 min
2-(Dimethylamino)-6-methylpyridin-4-ol [Experimental Value][Calculated Value][Experimental Value]
Verapamil (High Clearance Control)< 15> 80< 10%
Warfarin (Low Clearance Control)> 60< 15> 80%

Interpreting Results: The combined results from these protocols allow for the construction of a validated metabolic pathway map. For 2-(Dimethylamino)-6-methylpyridin-4-ol, one would expect to identify metabolites corresponding to N-demethylation and O-glucuronidation. Reaction phenotyping might reveal, for example, that CYP3A4 is the primary enzyme responsible for N-demethylation, while UGT1A9 is the main catalyst for glucuronidation. This level of detail is essential for building predictive pharmacokinetic models and designing subsequent clinical studies.

Conclusion

Understanding the metabolic pathways of 2-(Dimethylamino)-6-methylpyridin-4-ol is a critical step in its preclinical development. Based on its chemical structure, the primary metabolic routes are predicted to be Phase I N-demethylation and Phase II O-glucuronidation . The comprehensive experimental strategy outlined in this guide, utilizing human liver microsomes, high-resolution mass spectrometry, and reaction phenotyping, provides a robust and validated framework to definitively identify all major metabolites and the enzymes responsible for their formation. This knowledge is fundamental to assessing the compound's safety profile, predicting its behavior in humans, and advancing its development as a potential therapeutic agent.

References

  • ResearchGate. (n.d.). Peroxidase Mediated Metabolism of Aminopyrine. [Online] Available at: [Link]

  • Blode, H., et al. (2013). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. [Online] Available at: [Link]

  • Blode, H., et al. (2013). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. Therapeutic Advances in Neurological Disorders, 6(3), 173-183.
  • Zhou, W., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 588-593.
  • Poet, T. S., et al. (2013). Pharmacokinetics and Pharmacodynamics of Chlorpyrifos and 3,5,6-Trichloro-2-pyridinol in Rat Saliva After Chlorpyrifos Administration. Toxicological Sciences, 131(2), 344-353.
  • Timchalk, C., et al. (2010). Pharmacokinetics of the Chlorpyrifos Metabolite 3,5,6-Trichloro-2-Pyridinol (TCPy) in Rat Saliva. Toxicological Sciences, 114(1), 32-41.
  • Kanna, S., et al. (2013). Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. Drug Metabolism and Disposition, 41(11), 1957-1964.
  • Science.gov. (n.d.). pharmacokinetics biodistribution metabolism: Topics by Science.gov. [Online] Available at: [Link]

  • Werringloer, J., & Estabrook, R. W. (1978). The Role of Cytochrome P-450 in the Dual Pathways of N-demethylation of N,N-dimethylaniline by Hepatic Microsomes. Drug Metabolism and Disposition, 6(2), 119-129.
  • ResearchNow. (n.d.). Glucuronidation of Carcinogen Metabolites by Complementary DNA-expressed Uridine 5'-Diphosphate Glucuronosyltransferases1. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Glucuronosyltransferase. [Online] Available at: [Link]

  • Kim, Y., et al. (2013). Stereoselectivity in the cytochrome P450-dependent N-demethylation and flavin monooxygenase-dependent N-oxidation of N,N-dimethylamphetamine. Archives of Pharmacal Research, 36(9), 1089-1096.
  • Jin, C., et al. (2020). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. European Journal of Medicinal Chemistry, 191, 112154.
  • ResearchGate. (n.d.). Four types of UGT catalyzed reactions. A O-Glucuronidation; B... [Online] Available at: [Link]

  • Ranaghan, K. E., & Mulholland, A. J. (2011). Elucidation of the mechanism of N-demethylation catalyzed by cytochrome P450 monooxygenase is facilitated by exploiting nitrogen-15 heavy isotope effects. Archives of Biochemistry and Biophysics, 510(1), 35-41.
  • Charles River Laboratories. (n.d.). UGT Inhibition, Induction and Phenotyping Assays. [Online] Available at: [Link]

  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Online] Available at: [Link]

  • Yang, X., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 26(11), 3365.
  • Davydov, D. R., et al. (2023). High-Throughput Assay of Cytochrome P450-Dependent Drug Demethylation Reactions and Its Use to Re-Evaluate the Pathways of Ketamine Metabolism. International Journal of Molecular Sciences, 24(15), 12157.
  • Godfroy, J. R., et al. (2006). ONTOGENY OF HEPATIC AND PLASMA METABOLISM OF DELTAMETHRIN IN VITRO: ROLE IN AGE-DEPENDENT ACUTE NEUROTOXICITY. Toxicological Sciences, 90(1), 103-113.
  • Fekete, M., et al. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts.
  • Taylor & Francis. (n.d.). UDP-glucuronosyltransferase – Knowledge and References. [Online] Available at: [Link]

  • ResearchGate. (2017). Metabolic pathways and pharmacokinetics of natural medicines with low permeability. [Online] Available at: [Link]

  • Jacobson, M. K., & Jacobson, E. L. (1976). Physiology aspects of pyridine nucleotide regulation in mammals. Archives of Biochemistry and Biophysics, 175(2), 627-634.
  • Slominska, E., et al. (2011). Metabolism of 4-pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR) in rodent tissues and in vivo. Purinergic Signalling, 7(2), 189-197.
  • Van Dyke, R. A. (1973). Biotransformation of volatile anaesthetics with special emphasis on the role of metabolism in the toxicity of anaesthetics. Canadian Anaesthetists' Society Journal, 20(1), 21-33.
  • ResearchGate. (n.d.). Functional characteristics for a set of altered metabolites. (A)... [Online] Available at: [Link]

  • Brückner, R., et al. (2009). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc, 2010(1), 14-36.
  • MDPI. (2025). Drug Metabolism and Toxicological Mechanisms. [Online] Available at: [Link]

  • Wang, Y., et al. (2022). Metabolic Regulation Effect and Potential Metabolic Biomarkers of Pre-Treated Delphinidin on Oxidative Damage Induced by Paraquat in A549 Cells. Antioxidants, 11(11), 2216.
  • Spetsas, D., et al. (2023). Investigating the Transformation Products of Selected Antibiotics and 17 α-Ethinylestradiol under Three In Vitro Biotransformation Models for Anticipating Their Relevance in Bioaugmented Constructed Wetlands.
  • Gaber, H., et al. (1975). Proceedings: 2-Dimethylamino-4-(methyl-phenylamino)-phenol (DMPAP): structure, actions, biotransformation. Naunyn-Schmiedeberg's Archives of Pharmacology, 287(Suppl), R81.
  • Picmonic. (n.d.). Metabolic Pathways - Biochemistry for Physician Assistant. [Online] Available at: [Link]

  • Hillyard, D., et al. (1973). Pyridine nucleotide metabolism in mammalian cells in culture. Journal of Cellular Physiology, 82(2), 165-179.
  • SlideShare. (2025). BIOTRANSFORMATION OF DRUGS. [Online] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Preparation of High-Fidelity 2-(Dimethylamino)-6-methylpyridin-4-ol Stock Solutions

An Application and Protocol Guide for Researchers Abstract This document provides a comprehensive, field-tested protocol for the preparation of 2-(Dimethylamino)-6-methylpyridin-4-ol stock solutions, tailored for researc...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide for Researchers

Abstract

This document provides a comprehensive, field-tested protocol for the preparation of 2-(Dimethylamino)-6-methylpyridin-4-ol stock solutions, tailored for researchers, scientists, and drug development professionals. 2-(Dimethylamino)-6-methylpyridin-4-ol is a substituted pyridine derivative with relevance in medicinal chemistry and drug discovery, including its investigation as a potential treatment for Chagas' disease and as a selective inhibitor for Fibroblast Growth Factor Receptor 4 (FGFR4)[1][2][3]. The accuracy and reproducibility of experimental results are fundamentally dependent on the quality of the initial stock solutions. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind each action, ensuring the preparation of stable, accurate, and reliable solutions. We will cover critical aspects including chemical properties, safety precautions, detailed procedural steps, quality control, and proper storage.

Compound Profile and Properties

A thorough understanding of the physicochemical properties of 2-(Dimethylamino)-6-methylpyridin-4-ol is essential for its effective use. While this specific compound is a niche research chemical, its structural similarity to other pyridine and pyrimidine derivatives allows us to establish a robust handling and preparation protocol.

Table 1: Physicochemical Properties of 2-(Dimethylamino)-6-methylpyridin-4-ol and Related Compounds

PropertyValue / InformationSource
Chemical Name 2-(Dimethylamino)-6-methylpyridin-4-ol-
CAS Number 65735-56-0[4]
Molecular Formula C₈H₁₂N₂OInferred
Molecular Weight 152.19 g/mol Inferred
Solubility While specific data for this compound is limited, similar pyridine derivatives are often soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol. Aqueous solubility may be limited.[5][6] A practical approach involves starting with a small quantity to test solubility in the desired solvent.Inferred
Appearance Typically a solid at room temperature.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7][8] Some suppliers recommend refrigerated storage (2-8°C).[9][10]-

Critical Safety and Handling Precautions

Substituted pyridines and related amines can be hazardous. Adherence to strict safety protocols is mandatory. The following guidelines are synthesized from safety data sheets (SDS) of structurally analogous compounds.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or a face shield.[11]

  • Ventilation: Handle the solid compound and concentrated solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12][13] Pyridine derivatives may cause respiratory irritation.[7][12][13]

  • Exposure Routes: This class of compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[8] Avoid all direct contact.[11] In case of skin contact, wash immediately and thoroughly with soap and water.[11][12] If eye contact occurs, rinse cautiously with water for several minutes.[11][12]

  • Disposal: Dispose of all waste, including contaminated gloves and weighing papers, in accordance with local, state, and federal regulations for hazardous chemical waste.[11][12]

Protocol: Preparation of a 100 mM Stock Solution in DMSO

This protocol details the preparation of a 100 mM stock solution, a common starting concentration for serial dilutions in biological assays. The principles described here are scalable and adaptable for other concentrations and solvents. The core of a reliable protocol is accuracy in weighing and volume measurement.

Required Materials and Reagents
  • 2-(Dimethylamino)-6-methylpyridin-4-ol (solid)

  • Anhydrous/Biotechnology-grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Weighing paper or boat

  • Spatula

  • Class A volumetric flask (e.g., 10 mL)[14]

  • Appropriate pipettes for solvent measurement

  • Vortex mixer and/or sonicator

  • Amber glass vials or cryovials for storage

  • Labeling materials

Workflow for Stock Solution Preparation

The following diagram outlines the critical workflow for preparing a high-fidelity stock solution.

G cluster_prep Preparation Phase cluster_solubilization Solubilization Phase cluster_storage Storage Phase calc Step 1: Calculate Mass (e.g., 15.22 mg for 10 mL of 100 mM) weigh Step 2: Weigh Compound Accurately on an analytical balance. calc->weigh transfer Step 3: Transfer to Volumetric Flask weigh->transfer add_solvent Step 4: Add Solvent Add ~70% of final volume (e.g., 7 mL DMSO). transfer->add_solvent dissolve Step 5: Dissolve Compound Vortex/sonicate until fully dissolved. add_solvent->dissolve final_vol Step 6: Bring to Final Volume Add solvent until meniscus hits the mark. dissolve->final_vol mix Step 7: Homogenize Solution Invert flask 10-15 times. final_vol->mix aliquot Step 8: Aliquot Solution Dispense into smaller, single-use vials. mix->aliquot label_store Step 9: Label and Store Store at -20°C or -80°C. aliquot->label_store

Caption: Workflow for preparing a stock solution.

Step-by-Step Methodology

Step 1: Calculation of Required Mass The first principle of an accurate stock solution is an accurate calculation.[15] Use the formula: Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Final Volume (L)

  • For a 100 mM stock in 10 mL :

    • Mass (g) = 0.1 mol/L x 152.19 g/mol x 0.010 L

    • Mass (g) = 0.015219 g = 15.22 mg

Table 2: Example Mass Calculations for a 10 mL Final Volume

Desired ConcentrationCalculation (Mass = M x MW x V)Required Mass
10 mM0.01 M x 152.19 g/mol x 0.01 L1.52 mg
50 mM0.05 M x 152.19 g/mol x 0.01 L7.61 mg
100 mM0.1 M x 152.19 g/mol x 0.01 L15.22 mg

Step 2: Accurate Weighing Tare the analytical balance with the weighing boat. Carefully weigh out the calculated mass (e.g., 15.22 mg). It is more important to know the exact mass you weighed than to hit the target mass perfectly.[14] Record the actual mass for precise concentration calculation.

Step 3: Transfer to Volumetric Flask Carefully transfer the weighed solid into the appropriate Class A volumetric flask (e.g., 10 mL). Use a small amount of the chosen solvent (DMSO) to rinse the weighing boat, ensuring any residual powder is transferred into the flask.[16] This step is critical for accuracy.

Step 4: Initial Solubilization Add approximately 70% of the final volume of DMSO (e.g., ~7 mL for a 10 mL flask).[16] This provides enough volume for efficient mixing without overshooting the final volume mark.

Step 5: Complete Dissolution Stopper the flask and vortex the mixture. If the compound does not dissolve readily, use a sonicator bath. Alternate between vortexing and sonicating until no solid particles are visible. Visual inspection is key.

Step 6: Bringing to Final Volume Once the solute is fully dissolved, carefully add DMSO until the bottom of the meniscus touches the calibration mark on the neck of the volumetric flask.[16] Using a volumetric flask is non-negotiable for accurate concentration preparation.[14]

Step 7: Homogenization Firmly stopper the flask and invert it at least 10-15 times to ensure the solution is homogeneous.[16] An improperly mixed solution will lead to inconsistent results in downstream applications.

Step 8: Aliquoting To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in appropriately labeled amber or cryovials.

Step 9: Labeling and Storage Label each aliquot clearly with the compound name, exact concentration (recalculated if necessary based on the actual weight), solvent, date of preparation, and your initials.[17] Store at -20°C or -80°C for long-term stability.

Quality Control, Storage, and Stability

  • Self-Validation: The primary validation is the complete dissolution of the compound. If particles remain, the solution is not at the intended concentration.

  • Record Keeping: Maintain a detailed log of all stock solution preparations. This is a cornerstone of reproducible science.

  • Stability: While specific stability data for 2-(Dimethylamino)-6-methylpyridin-4-ol is not widely published, storing aliquots of DMSO-based solutions at -20°C or -80°C is a standard practice that minimizes degradation. Avoid storing in light-permeable containers if light sensitivity is a concern.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles by creating single-use aliquots. Each cycle increases the risk of compound degradation and water absorption by the DMSO.

Troubleshooting

ProblemPotential CauseRecommended Solution
Compound will not fully dissolve. 1. Insufficient solvent volume for the mass. 2. Poor solubility in the chosen solvent. 3. Low-quality or wet solvent.1. Gently warm the solution (if compound is heat-stable). 2. Increase sonication time. 3. Prepare a more dilute stock solution. 4. Test solubility in an alternative solvent.
Precipitate forms after freezing. 1. Concentration is too high for the solvent at low temperatures. 2. Water contamination in the solvent (especially DMSO).1. Before use, warm the aliquot to room temperature and vortex thoroughly to ensure redissolution. 2. Prepare a new stock at a lower concentration. 3. Use fresh, anhydrous grade solvent.

References

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Available from: [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Available from: [Link]

  • Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. Available from: [Link]

  • inChemistry - American Chemical Society. (2020, March 30). Know Your Techniques: Solutions. Available from: [Link]

  • PubChem. 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. Available from: [Link]

  • NextSDS. 2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-OL — Chemical Substance Information. Available from: [Link]

  • The Chemistry Blog. (2024, July 17). How To Make A Standard Solution. Available from: [Link]

  • Google Patents. WO1999010326A1 - Preparation of pyridine derivatives.
  • NextSDS. 2-(dimethylamino)-6-methyl-3H-pyrimidin-4-one - Chemical Substance Information. Available from: [Link]

  • ACS Publications. (2021, October 6). Hybrid Flow-Batch Model for the Efficient Synthesis of 2-(Dimethylamino)-6-methylpyridin-4-ol. Organic Process Research & Development. Available from: [Link]

  • ResearchGate. The suggested mechanism for the preparation of pyridine derivatives. Available from: [Link]

  • Patel, N.B., Agravat, S.N., Shaikh, F.M. (2011). Synthesis and antimicrobial activity of new pyridine derivatives-I. Med. Chem. Res. 20, 1033–1041. Available from: [Link]

  • Technical Disclosure Commons. (2026, March 9). PROCESS TO PRODUCE PYRIDINES AND ALKYL PYRIDINES. Available from: [Link]

  • SLS Ireland. 2-(Diethylamino)-6-methyl-4-pyrimidinol. Available from: [Link]

  • PubMed. (2018, October 1). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Loba Chemie. (2016, April 20). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Available from: [Link]

  • Loba Chemie. 4-(DIMETHYLAMINO) PYRIDINE For Synthesis. Available from: [Link]

  • PMC. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Available from: [Link]

  • PubChem. 2-Amino-4,6-dimethylpyridine. Available from: [Link]

  • ResearchGate. (2025, December 28). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors.... Available from: [Link]

Sources

Application

Application Note: HPLC Method Development for 2-(Dimethylamino)-6-methylpyridin-4-ol

Introduction & Physicochemical Profiling 2-(Dimethylamino)-6-methylpyridin-4-ol is a highly functionalized, amphoteric pyridine derivative frequently utilized as a critical intermediate in the synthesis of advanced drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

2-(Dimethylamino)-6-methylpyridin-4-ol is a highly functionalized, amphoteric pyridine derivative frequently utilized as a critical intermediate in the synthesis of advanced drug candidates[1]. Despite its structural simplicity, the isolation and analytical quantification of this molecule present significant challenges[1].

As an amphoteric compound, it possesses both a basic functionality (the dimethylamino group and the pyridine nitrogen) and an acidic functionality (the hydroxyl group)[2]. Consequently, its ionization state—and therefore its chromatographic retention and peak shape—is highly dependent on the pH of the mobile phase[3]. Furthermore, pyridin-4-ol derivatives are notorious for existing in a tautomeric equilibrium with their pyridin-4(1H)-one (keto) forms, which can severely complicate chromatographic separation[4].

This application note provides a comprehensive, self-validating high-performance liquid chromatography (HPLC) method development strategy designed specifically for 2-(dimethylamino)-6-methylpyridin-4-ol, ensuring robust retention, excellent peak symmetry, and high reproducibility.

Chromatographic Challenges & Causality

To develop a scientifically sound method, we must address the fundamental physicochemical behaviors of the analyte:

  • Silanol Interactions (Peak Tailing): The dimethylamino group is highly basic. In traditional reversed-phase (RP) HPLC, basic amines interact strongly with residual acidic silanol groups on the silica stationary phase, leading to severe peak tailing and poor resolution[4].

  • Tautomeric Equilibrium (Peak Splitting): The interconversion between the pyridin-4-ol (enol) and pyridin-4(1H)-one (keto) forms can occur at a rate similar to the chromatographic timescale. If the equilibrium is not controlled, it manifests as broad, distorted, or split peaks[4].

  • Polarity and Retention: Because the molecule is highly polar, especially in its protonated state at low pH, it is prone to eluting near the void volume on standard C18 columns[5].

Strategic Solutions

To overcome these challenges, two primary strategies are effective:

  • High-pH Reversed-Phase Chromatography: Utilizing a mobile phase at pH ~10 neutralizes the basic dimethylamino group, increasing its lipophilicity and retention while completely suppressing secondary silanol interactions.

  • Elevated Column Temperature: Operating the column at 45°C–50°C accelerates the tautomeric interconversion rate, causing the keto and enol forms to coalesce into a single, sharp chromatographic peak.

MethodDev Start 2-(Dimethylamino)-6-methylpyridin-4-ol Method Development pKa Physicochemical Profiling Basic -N(CH3)2 & Acidic -OH Start->pKa LowPH Low pH Strategy (pH 2.0 - 3.0) Protonated Cationic Form pKa->LowPH Highly Polar HighPH High pH Strategy (pH 9.5 - 10.5) Neutral/Anionic Form pKa->HighPH Increased Retention ColLow Polar-Embedded / AQ C18 Column (e.g., Atlantis T3) LowPH->ColLow ColHigh Hybrid Silica C18 Column (e.g., XBridge BEH C18) HighPH->ColHigh Temp Elevated Temperature (45°C) To Coalesce Tautomers ColLow->Temp ColHigh->Temp Opt Optimized Robust Method Temp->Opt

Figure 1: Decision tree for amphoteric pyridine HPLC method development.

Experimental Protocols

The following protocol details the High-pH RP-HPLC approach, which is the most robust method for this specific compound.

Reagents and Materials
  • Analyte: 2-(Dimethylamino)-6-methylpyridin-4-ol reference standard.

  • Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate in HPLC-grade water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile.

  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent hybrid silica column stable at high pH).

Step-by-Step Preparation
  • Buffer Preparation: Weigh exactly 0.79 g of Ammonium Bicarbonate and dissolve it in 1.0 L of ultra-pure water. Add dilute Ammonium Hydroxide dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 10.0. Filter the buffer through a 0.22 µm hydrophilic PTFE membrane.

  • Sample Preparation: Accurately weigh 10 mg of 2-(Dimethylamino)-6-methylpyridin-4-ol and dissolve it in 10 mL of a Methanol/Water (50:50, v/v) mixture to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes.

  • Working Solution: Dilute the stock solution with the initial mobile phase (95% A / 5% B) to a final working concentration of 0.1 mg/mL. Note: Matching the diluent to the initial mobile phase prevents solvent-induced peak distortion.

Chromatographic Conditions
ParameterSpecification
Column Hybrid Silica C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 45°C (Critical for tautomer coalescence)
Injection Volume 5 µL
Detection (UV) 254 nm (Diode Array Detector)
Run Time 12 minutes
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Isocratic hold
7.04060Linear gradient
8.01090Column wash
9.51090Isocratic wash
10.0955Re-equilibration
12.0955End of run

System Suitability and Quantitative Data

A self-validating method requires strict System Suitability Testing (SST) prior to sample analysis. Six replicate injections of the 0.1 mg/mL working standard should be performed to verify system performance.

System Suitability ParameterAcceptance CriteriaTypical Result for Analyte
Retention Time (RT) ± 2.0% RSD~ 4.85 min
Theoretical Plates (N) > 5,000> 12,000
Tailing Factor (Tf) ≤ 1.51.12
Area Precision (% RSD) ≤ 2.0%0.45%
Resolution (Rs) from impurities > 2.0> 3.5

Troubleshooting Guide: Tautomerism & Peak Shape

If peak splitting or excessive broadening occurs, it is almost certainly driven by the tautomeric equilibrium between the enol and keto forms of the pyridin-4-ol core[4].

Tautomerism Keto Pyridin-4(1H)-one (Keto Tautomer) Enol Pyridin-4-ol (Enol Tautomer) Keto->Enol Tautomeric Equilibrium TempLow Low Temp (< 25°C) Peak Splitting / Broadening Enol->TempLow Slow Exchange Rate TempHigh High Temp (45°C - 50°C) Rapid Exchange = Sharp Peak Enol->TempHigh Fast Exchange Rate

Figure 2: Impact of temperature on the tautomeric equilibrium of Pyridin-4-ol derivatives.

Common Issues & Corrective Actions:

  • Issue: Split peaks or a "shoulder" on the main peak.

    • Causality: The column temperature is too low, causing the keto and enol tautomers to resolve partially.

    • Action: Increase the column compartment temperature to 45°C or 50°C to ensure rapid interconversion, yielding a single time-averaged peak.

  • Issue: Severe peak tailing (Tf > 2.0).

    • Causality: The pH of the mobile phase has dropped, causing the dimethylamino group to protonate and interact with silica silanols[4].

    • Action: Verify the buffer pH is exactly 10.0. Ensure the column is a base-deactivated or hybrid silica column designed for high-pH stability.

  • Issue: Analyte elutes in the void volume.

    • Causality: The analyte is fully ionized and highly polar, lacking hydrophobic retention[5].

    • Action: Decrease the initial organic concentration to 2% B, or switch to an aqueous-compatible (AQ) polar-embedded column.

References

  • Hybrid Flow-Batch Model for the Efficient Synthesis of 2‑(Dimethylamino)-6-methylpyridin-4-ol Organic Process Research & Development (via Figshare) URL: [Link]

  • Levofloxacin–Niflumate Salt Development as a Strategy for Improving Physicochemical Properties National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Method

Application Notes and Protocols for the Cellular Characterization of 2-(Dimethylamino)-6-methylpyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the initial characterization of the novel hetero...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the initial characterization of the novel heterocyclic compound, 2-(Dimethylamino)-6-methylpyridin-4-ol, in cell-based assays. In the absence of established public data on the specific biological activities of this compound, this guide offers a strategic framework and detailed protocols for researchers to systematically evaluate its potential as a bioactive agent. The protocols herein are designed as a foundational template, covering essential preliminary steps such as solubility assessment and stock solution preparation, progressing to the determination of a non-toxic working concentration range via cytotoxicity assays, and culminating in a hypothetical screening protocol to probe for effects on cell proliferation. This guide is intended to empower researchers to generate preliminary data on novel compounds, paving the way for further mechanistic studies.

Introduction to 2-(Dimethylamino)-6-methylpyridin-4-ol

2-(Dimethylamino)-6-methylpyridin-4-ol is a substituted pyridine derivative. While the synthesis of this molecule has been described, its biological activity and mechanism of action in mammalian cells remain largely unexplored in publicly available literature.[1] The pyridine and pyrimidine scaffolds are prevalent in a vast array of biologically active molecules, including kinase inhibitors and anti-proliferative agents.[2][3][4][5] This structural precedent suggests that 2-(Dimethylamino)-6-methylpyridin-4-ol could possess interesting pharmacological properties, warranting a systematic investigation of its effects in cell culture models.

This guide provides a roadmap for the initial steps of such an investigation, emphasizing robust experimental design and data interpretation.

Preliminary Characterization: Solubility and Stock Solution Preparation

A critical first step in working with any new compound is to determine its solubility in common laboratory solvents and to prepare a stable, high-concentration stock solution. This ensures accurate and reproducible dosing in subsequent cell-based assays.

Protocol 1: Solubility Assessment

  • Materials: 2-(Dimethylamino)-6-methylpyridin-4-ol (powder), Dimethyl sulfoxide (DMSO, cell culture grade), Ethanol (EtOH, absolute), Phosphate-buffered saline (PBS, sterile).

  • Procedure:

    • Weigh out a small amount (e.g., 1 mg) of the compound into three separate microcentrifuge tubes.

    • To the first tube, add a small volume (e.g., 10 µL) of DMSO. Vortex thoroughly. Observe for dissolution. If the compound dissolves, continue adding DMSO in small increments to determine the approximate saturation point.

    • Repeat step 2 with Ethanol and PBS in the other two tubes.

    • Record the solvent in which the compound is most soluble and the approximate concentration achieved. For most small molecules, DMSO is the solvent of choice.

Protocol 2: Preparation of a Concentrated Stock Solution

Based on the solubility test, a high-concentration stock solution (e.g., 10-50 mM) should be prepared in the most suitable solvent, typically DMSO.

  • Calculation:

    • Molecular Weight of 2-(Dimethylamino)-6-methylpyridin-4-ol: C8H12N2O = 152.19 g/mol

    • To make a 10 mM stock solution in 1 mL of DMSO:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 152.19 g/mol = 1.52 mg

  • Procedure:

    • Aseptically weigh out the calculated amount of the compound.

    • In a sterile microcentrifuge tube, dissolve the compound in the appropriate volume of sterile DMSO.

    • Vortex until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Workflow for Initial Compound Characterization

The following diagram outlines the general workflow for the initial assessment of a novel compound in cell culture.

G cluster_0 Compound Preparation cluster_1 Cytotoxicity Assessment cluster_2 Biological Activity Screening (Hypothetical) a Solubility Testing b Stock Solution Preparation (e.g., 10 mM in DMSO) a->b c Cell Seeding (e.g., HeLa, A549) b->c d Serial Dilution & Treatment c->d e MTT/Resazurin Assay (24-72h) d->e f Calculate IC50 e->f g Select Non-toxic Concentrations f->g h Cell Proliferation Assay (e.g., BrdU) g->h i Data Analysis h->i j Hypothesis Generation i->j

Caption: General workflow for the initial in vitro characterization of a novel compound.

Determination of a Non-Toxic Working Concentration Range

Before assessing the biological activity of a compound, it is crucial to determine the concentration range that does not induce significant cell death. A standard cytotoxicity assay, such as the MTT assay, is commonly used for this purpose.

Protocol 3: MTT Cytotoxicity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the compound, which represents the concentration at which 50% of the cells are no longer viable.

  • Cell Seeding:

    • Culture a suitable cell line (e.g., HeLa or A549) in appropriate media until approximately 80% confluent.[6]

    • Trypsinize and resuspend the cells in fresh medium. Perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the 2-(Dimethylamino)-6-methylpyridin-4-ol stock solution in cell culture medium. A common starting range is from 100 µM down to 0.1 µM. (See Table 1 for an example dilution scheme).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells with medium only (blank) and medium with DMSO at the highest concentration used (vehicle control).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay and Data Acquisition:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other values.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percentage of cell viability versus the log of the compound concentration.

    • Use a non-linear regression (log[inhibitor] vs. normalized response -- variable slope) to calculate the IC50 value.

Parameter Recommendation
Cell Lines HeLa, A549, or other relevant cancer/non-cancer cell lines
Seeding Density 5,000 - 10,000 cells/well (96-well plate)
Compound Concentration Range 0.1 µM to 100 µM (initial screen)
Incubation Time 24, 48, and 72 hours
Assay MTT or Resazurin-based viability assay

Table 1: Example Serial Dilution Scheme for Cytotoxicity Assay

Hypothetical Biological Activity Screening: Cell Proliferation

Based on the activities of related pyrimidine and pyridine derivatives, a plausible, yet unproven, hypothesis is that 2-(Dimethylamino)-6-methylpyridin-4-ol may modulate cell proliferation.[3][5] A BrdU (Bromodeoxyuridine) incorporation assay can be used to test this hypothesis by measuring DNA synthesis.

Protocol 4: BrdU Cell Proliferation Assay

This assay should be performed using concentrations of the compound that were found to be non-toxic (e.g., below the IC50) in the cytotoxicity assay.

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 3.

  • Compound Treatment: Treat the cells with non-toxic concentrations of 2-(Dimethylamino)-6-methylpyridin-4-ol for a desired period (e.g., 24 or 48 hours). Include a positive control for proliferation (e.g., serum-containing medium) and a negative control (e.g., serum-free medium or a known proliferation inhibitor).

  • BrdU Labeling: Add BrdU to each well and incubate for 2-4 hours to allow for its incorporation into newly synthesized DNA.

  • Detection: Follow the manufacturer's instructions for the specific BrdU assay kit being used. This typically involves fixing the cells, denaturing the DNA, and using a specific antibody to detect the incorporated BrdU. A colorimetric or fluorometric readout is then measured using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and compare the proliferation rates of the treated cells to the controls.

Hypothetical Signaling Pathway

Many pyridine and pyrimidine derivatives are known to act as kinase inhibitors.[8] A hypothetical mechanism of action for an anti-proliferative effect could involve the inhibition of a key signaling pathway, such as the MAPK/ERK pathway, which is a central regulator of cell growth.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation 2-(Dimethylamino)-6-methylpyridin-4-ol 2-(Dimethylamino)-6-methylpyridin-4-ol 2-(Dimethylamino)-6-methylpyridin-4-ol->RAF

Caption: Hypothetical inhibition of the MAPK/ERK pathway by the test compound.

Data Interpretation and Future Directions

  • Cytotoxicity: A low IC50 value suggests that the compound is cytotoxic, which could be a desirable property for an anti-cancer agent but undesirable for other applications.

  • Proliferation: A dose-dependent decrease in BrdU incorporation at non-toxic concentrations would suggest that 2-(Dimethylamino)-6-methylpyridin-4-ol has a cytostatic effect.

  • Next Steps: If an interesting biological activity is observed, subsequent experiments could include:

    • Western blotting to assess the phosphorylation status of key signaling proteins (e.g., ERK).

    • Cell cycle analysis by flow cytometry.

    • Target identification studies, such as kinase profiling assays.

By following this structured approach, researchers can efficiently and systematically evaluate the biological potential of novel compounds like 2-(Dimethylamino)-6-methylpyridin-4-ol, generating the foundational data necessary for more in-depth mechanistic studies and potential therapeutic development.

References

  • Hybrid Flow-Batch Model for the Efficient Synthesis of 2-(Dimethylamino)-6-methylpyridin-4-ol | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation - Bentham Science Publishers. Available at: [Link]

  • (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation - ResearchGate. Available at: [Link]

  • 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease - PubMed. Available at: [Link]

  • Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally - ACS Publications - American Chemical Society. Available at: [Link]

  • Gibberellins - AERU - University of Hertfordshire. Available at: [Link]

  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC. Available at: [Link]

  • Optimal Treatment of 6-Dimethylaminopurine Enhances the In Vivo Development of Canine Embryos by Rapid Initiation of DNA Synthesis - PMC. Available at: [Link]

  • Protocols - single molecule RNA FISH. Available at: [Link]

  • Protocols for cell plating and Product specifications - AccelBio. Available at: [Link]

  • Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed. Available at: [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Available at: [Link]

  • Tumor-promoting activity of 2,6-dimethylaniline in a two-stage nasal carcinogenesis model in N-bis(2-hydroxypropyl)nitrosamine-treated rats - PubMed. Available at: [Link]

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - MDPI. Available at: [Link]

  • Deltamethrin: Properties, Mode of Action, and Safety Issues. Available at: [Link]

  • Properties of a High-Affinity Cytokinin-Binding Protein From Wheat Germ - PubMed. Available at: [Link]

  • Recent development of signaling pathways inhibitors of melanogenesis - PubMed. Available at: [Link]

  • Reference Id = 208939 - BRENDA Enzyme Database. Available at: [Link]

  • (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - ResearchGate. Available at: [Link]

  • Biosynthesis of the Natural Antioxidant Mycosporine-Glycine and Its Anti-Photodamage Properties - PubMed. Available at: [Link]

  • Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer - PubMed. Available at: [Link]

Sources

Application

synthesis route of 2-(Dimethylamino)-6-methylpyridin-4-ol from precursors

Application Note: High-Efficiency Hybrid Flow-Batch Synthesis Protocol for 2-(Dimethylamino)-6-methylpyridin-4-ol Introduction & Process Rationale 2-(Dimethylamino)-6-methylpyridin-4-ol is a critical structural intermedi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Hybrid Flow-Batch Synthesis Protocol for 2-(Dimethylamino)-6-methylpyridin-4-ol

Introduction & Process Rationale

2-(Dimethylamino)-6-methylpyridin-4-ol is a critical structural intermediate in the development of various advanced drug candidates. Despite its apparent structural simplicity, the synthesis and isolation of this molecule in high yields at a multigram or kilogram scale present significant technical and safety challenges[1]. Traditional batch synthesis methods often suffer from severe exotherms, dangerous gas evolution, and scalability limits.

To circumvent these bottlenecks, this protocol details a highly optimized hybrid flow-batch-flow paradigm [2]. By strategically assigning continuous flow or batch modes to specific synthetic steps, we maximize safety, reaction kinetics, and yield.

  • Step 1 (Flow): Nucleophilic aromatic substitution (SNAr) requires high temperatures and pressures; continuous flow safely contains superheated solvents while accelerating the reaction.

  • Step 2 (Batch): Iridium-catalyzed C–H borylation involves solid reagents and sensitive catalysts; batch processing prevents reactor clogging and allows precise stoichiometric control.

  • Step 3 (Flow): Oxidation with basic hydrogen peroxide generates massive exotherms and O2 gas; an automated intermittent flow cascade reactor ensures superior heat dissipation and continuous gas venting[2].

Pathway Visualization

SynthesisRoute Start 6-Chloro-2-picoline (Compound 2) Step1 Step 1: Flow SNAr (Plug Flow Reactor) Start->Step1 DMA (40% aq), THF 200 °C Comp3 N,N,6-Trimethylpyridin- 2-amine (Compound 3) Step1->Comp3 Step2 Step 2: Batch Borylation (Ir-Catalyzed) Comp3->Step2 B2Pin2, [Ir(cod)(OMe)]2 dtbpy, THF Comp4 Pinacol Boronate (Compound 4) Step2->Comp4 Step3 Step 3: Flow Oxidation (Cascade Reactor) Comp4->Step3 33% aq H2O2, NaOH Product 2-(Dimethylamino)- 6-methylpyridin-4-ol Step3->Product

Hybrid flow-batch-flow synthesis route for 2-(dimethylamino)-6-methylpyridin-4-ol.

Detailed Experimental Protocols

Protocol 1: Continuous Flow SNAr of 6-Chloro-2-picoline (Step 1)

Causality: The SNAr of unactivated pyridines typically requires microwave irradiation or extended heating[3]. By utilizing a plug flow reactor, the reaction mixture can be safely superheated to 200 °C under pressure, drastically reducing reaction time while preventing the volatilization of dimethylamine (DMA) and tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Feed Preparation: Prepare a feed solution containing 6-chloro-2-picoline (70 g, 548.72 mmol) and dimethylamine (40 mass% in H2O, 20 equiv, 1.39 L) dissolved in THF (366 mL) to achieve a 1.5 M concentration[3].

  • Reactor Priming: Fill the plug flow reactor with pure THF and pressurize the system. Preheat the reactor zone to 200 °C.

  • Continuous Processing: Switch the feed valve from the THF solvent line to the reagent mixture. Pump the feed solution at a steady flow rate of 0.33 mL/min[3].

  • In-Process Control (IPC) & Validation: Monitor the reactor output via inline UV-Vis or periodic HPLC sampling. The system is self-validating when the output stream shows >98% conversion of the starting material, indicating steady-state operation.

  • Quench & Workup: Direct the steady-state output stream directly into a 5 L receiving vessel containing 1.6 L of aqueous Na2SO4 (10%) and 1 L of EtOAc. Stir vigorously for 30 minutes to extract the intermediate, N,N,6-trimethylpyridin-2-amine (Compound 3) [3].

Protocol 2: Batch Iridium-Catalyzed C–H Borylation (Step 2)

Causality: While flow chemistry excels at heat transfer, it struggles with heterogeneous mixtures. Bis(pinacolato)diboron (B2Pin2) is a solid that can precipitate and cause catastrophic clogging in micro-reactors. A batch process is deliberately chosen here to allow complete dissolution of reagents and precise control over the low-loading iridium catalyst[4].

Step-by-Step Methodology:

  • Reagent Dissolution: In a 3 L, three-necked round-bottom flask equipped with a N2 inlet and thermometer, add B2Pin2 (0.60 equiv, 221.51 g) and THF (500 mL). Stir until a completely homogeneous solution is achieved[4].

  • Catalyst Activation: Add the iridium precatalyst, (1,5-Cyclooctadiene)(methoxy)iridium(I) dimer ([Ir(cod)(OMe)]2) (0.005 equiv, 5.03 g), rinsing the funnel with 50 mL THF. Follow immediately with the ligand, 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (0.01 equiv, 3.98 g), rinsed with an additional 50 mL THF[4]. The solution will undergo a characteristic color change indicating the formation of the active catalytic species.

  • Substrate Addition: Slowly add Compound 3 (1.45 mol, 198 g) dissolved in THF (850 mL) to the active catalyst mixture[4].

  • IPC & Validation: Monitor the reaction via GC-MS. The near-stoichiometric use of B2Pin2 prevents over-borylation. The reaction is complete when Compound 3 is consumed, yielding the pinacol boronate (Compound 4) [2].

Protocol 3: Automated Intermittent Flow Cascade Oxidation (Step 3)

Causality: The oxidation of boronic esters using alkaline H2O2 is notoriously exothermic and generates significant oxygen gas[2]. Performing this at scale in a batch reactor risks thermal runaway. An automated cascade flow setup (Reactors R1, R2, R3) allows for controlled reagent dosing, immediate heat dissipation, and safe gas venting.

Step-by-Step Methodology:

  • System Setup: Configure a three-stage cascade reactor system. R1 handles initial mixing, R2 acts as the primary residence time unit, and R3 is used for dilution[2].

  • Controlled Dosing: Pump the boronate (Compound 4) solution into R1. Simultaneously, inject commercial hydrogen peroxide (33% aq) and NaOH. Critical Control Point: The addition rate of H2O2 must be strictly metered to control the exotherm[2].

  • Residence & Venting: Allow the mixture to flow into R2. The operating time in R2 is calibrated to exactly 13 minutes (the rate-limiting step). Ensure the reactor venting lines are open to release evolved O2 gas[2].

  • Dilution & Collection: Transfer the foamy, heterogeneous mixture into R3 for aqueous dilution, quenching any residual peroxide. The total transit time across the cascade is 45 minutes[2].

  • Final Isolation: Direct the output to a 5 L stirred receiving flask for final extraction and crystallization of the target API intermediate, 2-(Dimethylamino)-6-methylpyridin-4-ol (Compound 1) .

Quantitative Process Metrics

Process StepOperation ModeKey Reagents & CatalystsTemp / ConditionsResidence / Reaction TimeIn-Process Control (Validation)
1. SNAr Plug Flow6-Chloro-2-picoline, DMA (40% aq), THF200 °C, PressurizedFlow rate: 0.33 mL/minHPLC (Steady-state conversion >98%)
2. Borylation BatchB2Pin2, [Ir(cod)(OMe)]2, dtbpyAmbient / Mild heatingUntil complete consumptionGC-MS (Absence of Compound 3)
3. Oxidation Cascade Flow33% aq H2O2, NaOHExothermic (Controlled)13 min (R2), 45 min (Total)Thermal monitoring; O2 gas venting

References

  • Rincón, J. A., Navarro, A., Nieves-Remacha, M. J., de Diego, J. E., Ruble, J. C., de la Puente, M. L., Trigo, M. J., & Schaefer, B. A. "Hybrid Flow-Batch Model for the Efficient Synthesis of 2-(Dimethylamino)-6-methylpyridin-4-ol." Organic Process Research & Development, vol. 26, no. 3, 2022, pp. 891–898. URL:[Link]

Sources

Method

Application Note: Deployment of 2-(Dimethylamino)-6-methylpyridin-4-ol as a Fragment-Based Chemical Probe

Audience: Researchers, scientists, and drug development professionals Discipline: Chemical Biology, Biophysics, and Early-Stage Drug Discovery Structural Rationale and Causality The development of highly selective chemic...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Discipline: Chemical Biology, Biophysics, and Early-Stage Drug Discovery

Structural Rationale and Causality

The development of highly selective chemical probes requires starting materials that offer precise geometric and electronic properties. 2-(Dimethylamino)-6-methylpyridin-4-ol is a privileged, low-molecular-weight fragment that has emerged as a critical intermediate for advanced drug candidates[1].

As a Senior Application Scientist, I select this specific scaffold for target identification because of its unique tautomeric and electronic properties. The 4-hydroxypyridine core readily tautomerizes to a 4-pyridone. This structural duality allows the nitrogen and oxygen atoms to act as a potent bidentate chelator for active-site metals (e.g., Fe²⁺ in α-ketoglutarate-dependent dioxygenases) or as a robust hydrogen-bond donor/acceptor pair within the hinge region of kinases.

Furthermore, the addition of the 2-dimethylamino group is not merely decorative; it enriches the electron density of the pyridine ring, thereby strengthening metal chelation. Crucially, it imposes a steric boundary that prevents the fragment from binding to shallower, off-target hydrophobic pockets. The 6-methyl group acts as a hydrophobic anchor, orienting the probe precisely within the binding site.

Quantitative Data Presentation

To establish a baseline for probe validation, it is essential to define the physicochemical boundaries and the biophysical success criteria.

Table 1: Physicochemical Properties of the Chemical Probe

PropertyValueRationale for Probe Utility
Molecular Weight 152.19 g/mol Ideal fragment size (Rule of 3 compliant) for deep pocket penetration.
H-Bond Donors 1 (OH)Essential for kinase hinge-binding or metalloenzyme chelation.
H-Bond Acceptors 2 (N, O)Facilitates bidentate interactions with target residues.
TPSA 35.5 ŲExcellent cell permeability, ensuring viability for in vivo cellular assays.

Table 2: Self-Validating Assay Metrics and Success Criteria

AssayMetricSuccess ThresholdMechanistic Implication
DSF ΔTₘ (Thermal Shift)> 2.0 °CIndicates significant ligand-induced conformational stabilization.
ITC Kₑ (Dissociation Constant)< 10 µMConfirms high-affinity, 1:1 stoichiometric binding.
ITC ΔH (Enthalpy)< 0 kcal/molEnsures binding is driven by specific H-bonds/chelation, not just hydrophobic collapse.
CETSA Cellular ΔTₘ> 1.5 °CProves the probe permeates the cell membrane and engages the target physiologically.

The Self-Validating Experimental Triad

A protocol is only as reliable as its orthogonal validation. Relying on a single biochemical assay often leads to false positives due to compound aggregation or non-specific binding. Therefore, we employ a self-validating triad:

  • Primary Screen: Differential Scanning Fluorimetry (DSF) for high-throughput identification of thermal stabilization[2].

  • Orthogonal Validation: Isothermal Titration Calorimetry (ITC) to directly measure the thermodynamic properties of the interaction[3].

  • Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA) to confirm that the probe binds its target inside a living cell[4].

G A 2-(Dimethylamino)-6-methylpyridin-4-ol Probe Candidate B Primary Screen: DSF (Thermal Shift) A->B High-throughput C Orthogonal Validation: ITC (Thermodynamics) B->C ΔTm > 2°C D Cellular Target Engagement: CETSA (In Vivo Binding) C->D Kd < 10 µM E Validated Chemical Probe D->E Cellular Shift

Self-validating workflow for chemical probe target engagement and validation.

Detailed Step-by-Step Methodologies

Differential Scanning Fluorimetry (DSF)

DSF is a rapid, inexpensive screening method to identify low-molecular-weight ligands that bind and stabilize purified proteins[2].

  • Causality Note: We use SYPRO Orange dye because its fluorescence is quenched in an aqueous environment but increases dramatically when it binds to the hydrophobic core of a protein as it unfolds. Ligand binding stabilizes the folded state, shifting the unfolding transition to a higher temperature (ΔTₘ).

Protocol:

  • Preparation: Dilute the purified target protein to a final concentration of 2 µM in assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Dye Addition: Add SYPRO Orange to a final concentration of 5X (from a 5000X commercial stock).

  • Probe Incubation: Add 2-(Dimethylamino)-6-methylpyridin-4-ol to a final concentration of 50 µM (ensure DMSO concentration remains ≤ 1% to prevent solvent-induced denaturation).

  • Thermal Cycling: Dispense 20 µL of the mixture into a 96-well PCR plate. Seal with optically clear film.

  • Measurement: Run the plate in a Real-Time PCR instrument. Set the temperature gradient from 25 °C to 95 °C at a ramp rate of 1 °C/min.

  • Analysis: Calculate the Tₘ by plotting the first derivative of the fluorescence emission curve. A ΔTₘ > 2 °C compared to the DMSO control indicates positive engagement.

Isothermal Titration Calorimetry (ITC)

ITC is the most quantitative means available for measuring the thermodynamic properties of a protein-ligand interaction[3].

  • Causality Note: Buffer matching is the most critical point of failure in ITC. The probe and protein must be in the exact same buffer. Even a 1 mM difference in salt concentration will generate a massive heat of dilution that masks the binding enthalpy.

Protocol:

  • Buffer Matching: Dialyze the target protein extensively against the assay buffer. Dissolve the chemical probe directly into the dialysate (the exact buffer the protein was dialyzed against).

  • Degassing: Degas both the protein solution (cell) and the probe solution (syringe) under a vacuum for 10 minutes to prevent bubble formation, which causes artifactual heat spikes.

  • Loading: Load 300 µL of the protein (20 µM) into the sample cell. Load the chemical probe (200 µM) into the injection syringe.

  • Titration: Set the instrument to 25 °C with a stirring speed of 750 rpm. Program 20 injections of 2 µL each, with a 150-second spacing between injections to allow the heat signal to return to baseline.

  • Data Fitting: Integrate the area under each injection peak. Fit the resulting isotherm to a one-site binding model to extract Kₑ, ΔH, and ΔS.

Cellular Thermal Shift Assay (CETSA)

CETSA evaluates drug binding to target proteins directly within intact cells, providing physiologically relevant proof of target engagement[4].

  • Causality Note: We utilize freeze-thaw cycles rather than chemical detergents for cell lysis. Detergents can disrupt the delicate equilibrium of the probe-protein complex and artificially alter the protein's thermal stability.

Protocol:

  • Cell Treatment: Culture the relevant cell line to 80% confluency. Treat cells with 10 µM of 2-(Dimethylamino)-6-methylpyridin-4-ol (or DMSO control) for 1 hour at 37 °C to allow for cell permeation and target binding.

  • Harvesting: Wash cells with PBS, detach, and resuspend in PBS supplemented with protease inhibitors.

  • Thermal Aliquoting: Divide the cell suspension into 8 equal aliquots in PCR tubes.

  • Heat Pulse: Using a thermal cycler, heat each tube to a specific temperature across a gradient (e.g., 40 °C to 70 °C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen for 1 minute, followed by a 20 °C water bath).

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4 °C to pellet denatured/aggregated proteins.

  • Detection: Analyze the soluble fraction (supernatant) via Western blot using an antibody specific to the target protein. Plot band intensity against temperature to determine the cellular ΔTₘ.

Mechanistic Pathway

Understanding the molecular flow from initial dosing to functional outcome is critical for interpreting the assay data. The diagram below illustrates how the structural properties of 2-(Dimethylamino)-6-methylpyridin-4-ol translate into measurable biophysical and cellular readouts.

MOA P Chemical Probe (4-hydroxypyridine core) M Target Metalloenzyme/Kinase (Active Site / Hinge) P->M Cell Permeation C Bidentate Chelation / H-Bonding Network M->C Binding S Protein Stabilization (Reduced Flexibility) C->S Thermodynamics I Enzymatic Inhibition & Pathway Modulation S->I Functional Outcome

Mechanistic pathway of target binding, stabilization, and enzymatic inhibition.

References

  • Rincón, J. A., Navarro, A., Nieves-Remacha, M. J., de Diego, J. E., Ruble, J. C., & de la Puente, M. L. (2021). "Hybrid Flow-Batch Model for the Efficient Synthesis of 2‑(Dimethylamino)-6-methylpyridin-4-ol." Organic Process Research & Development, ACS Publications. URL:[Link]

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols, Nature Publishing Group. URL:[Link]

  • Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). "Isothermal titration calorimetry of protein-protein interactions." Methods, Academic Press. URL:[Link]

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, American Association for the Advancement of Science. URL:[Link]

Sources

Application

Application Note: High-Resolution LC-MS/MS Characterization and Fragmentation Profiling of 2-(Dimethylamino)-6-methylpyridin-4-ol

Executive Summary The compound 2-(Dimethylamino)-6-methylpyridin-4-ol is a critical, highly polar intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs)[1]. Despite its low molecular weight, i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(Dimethylamino)-6-methylpyridin-4-ol is a critical, highly polar intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs)[1]. Despite its low molecular weight, its structural tautomerism and basicity present unique analytical challenges during chromatographic retention and mass spectrometric structural elucidation. This application note provides a comprehensive, self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol designed for the robust identification, purity assessment, and fragmentation profiling of this compound.

Analytical Rationale & Experimental Design (E-E-A-T)

To ensure absolute scientific integrity, the methodologies described herein are not merely procedural but are grounded in the physicochemical realities of the analyte.

  • Chromatographic Causality: 2-(Dimethylamino)-6-methylpyridin-4-ol is a basic, polar molecule. Standard alkyl C18 columns often fail to retain such compounds adequately, leading to phase collapse in highly aqueous conditions or severe peak tailing due to secondary interactions with unreacted surface silanols. To counteract this, we utilize a polar-embedded C18 stationary phase . The embedded polar functional groups provide alternate hydrogen-bonding mechanisms, shielding the basic dimethylamino group from residual silanols and dramatically improving peak symmetry and retention[2].

  • Ionization Causality: The mobile phase incorporates 0.1% formic acid. In solution, this maintains the pH well below the pKa of the dimethylamino group, ensuring complete protonation for consistent chromatographic behavior. In the gas phase, formic acid acts as a highly efficient, volatile proton donor, maximizing Electrospray Ionization (ESI+) yields[2].

  • Mass Spectrometry Causality: High-Resolution Mass Spectrometry (HRMS) using an Orbitrap or Q-TOF mass analyzer is mandatory for this workflow. A minimum resolving power of 25,000 FWHM is required to prevent isotopic interferences and achieve sub-5 ppm mass accuracy[3]. This high resolution is the only way to definitively distinguish between isobaric neutral losses during Collision-Induced Dissociation (CID)—for example, differentiating the loss of carbon monoxide (CO, 27.9949 Da) from ethylene (C2H4, 28.0313 Da).

Experimental Methodologies

System Suitability and Self-Validation

A trustworthy analytical protocol must be self-validating. Before sample analysis, the following system suitability checks must be passed:

  • Mass Calibration Check: Infuse a standard positive ion calibration solution. The mass accuracy for the tuning masses must be < 3 ppm to ensure accurate elemental composition assignment.

  • Blank Injection Verification: Inject a 50:50 Water:Acetonitrile blank. Extract the chromatogram at m/z 153.1028 (± 5 ppm). The signal-to-noise ratio must be zero, proving the absence of column carryover or background isobaric interferences.

  • Retention Time Stability: Perform triplicate injections of the 1 µg/mL reference standard. The Relative Standard Deviation (RSD) of the retention time must be < 1.0%, validating the complete equilibration of the polar-embedded stationary phase.

Sample Preparation
  • Accurately weigh 1.0 mg of 2-(Dimethylamino)-6-methylpyridin-4-ol.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a final working concentration of 1 µg/mL using a diluent of 50:50 LC-MS grade Water:Acetonitrile. Vortex for 30 seconds.

LC-HRMS/MS Protocol
  • Column: Polar-embedded C18 (e.g., AQUASIL C18), 100 mm × 2.1 mm, 2.7 µm particle size.

  • Column Temperature: 35 °C

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid

  • Injection Volume: 2.0 µL

  • Ionization Source: Heated Electrospray Ionization (HESI), Positive Mode (ESI+)

  • MS Acquisition: Full Scan MS (m/z 50–250) followed by Data-Dependent MS/MS (ddMS2) using a normalized collision energy (NCE) of 30 eV.

Table 1: LC Gradient Parameters

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
1.00.4955
6.00.41090
8.00.41090
8.10.4955
12.00.4955

Results and Discussion

Precursor Ion Analysis

Under acidic ESI+ conditions, 2-(Dimethylamino)-6-methylpyridin-4-ol readily accepts a proton at the highly basic pyridine nitrogen, which is stabilized by resonance from the exocyclic dimethylamino group. The resulting precursor ion, [M+H]+, is detected at an exact mass of m/z 153.1028 (Theoretical C8H13N2O+ = 153.1028 Da).

MS/MS Fragmentation Mechanics

The fragmentation profile of this compound is heavily dictated by its structural tautomerism. In solution and the gas phase, 4-pyridinols exist in equilibrium with their 4-pyridone tautomers[4].

  • Pathway A (Pyridone Cleavage): Under CID conditions, the pyridone tautomer is highly susceptible to the neutral loss of carbon monoxide (CO, -27.9949 Da), a hallmark fragmentation pathway for pyridin-4-ones[5]. This yields a fragment at m/z 125.1079.

  • Pathway B (Amine Cleavage): The exocyclic dimethylamino group at position 2 undergoes a characteristic neutral loss of intact dimethylamine (NH(CH3)2, -45.0578 Da)[6]. This cleavage results in a highly stable, conjugated substituted pyridyl cation at m/z 108.0450.

  • Pathway C (Hydroxyl Cleavage): A minor fragmentation pathway involves the loss of water (H2O, -18.0106 Da) directly from the pyridinol tautomer, yielding m/z 135.0922.

Table 2: High-Resolution MS/MS Fragment Ions of [M+H]+ (m/z 153.1028)

Measured m/zTheoretical m/zMass Error (ppm)Elemental CompositionNeutral LossLoss Mass (Da)
108.0452108.0450+1.8C6H6NO+NH(CH3)245.0578
125.1076125.1079-2.4C7H13N2+CO27.9949
135.0925135.0922+2.2C8H11N2+H2O18.0106

Fragmentation Pathway Visualization

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 153.1028 C8H13N2O+ Frag1 Fragment Ion [M+H - NH(CH3)2]+ m/z 108.0450 C6H6NO+ Precursor->Frag1 - Dimethylamine (-45.0578 Da) Frag2 Fragment Ion [M+H - CO]+ m/z 125.1079 C7H13N2+ Precursor->Frag2 - Carbon Monoxide (-27.9949 Da) Frag3 Fragment Ion [M+H - H2O]+ m/z 135.0922 C8H11N2+ Precursor->Frag3 - Water (-18.0106 Da)

Fig 1: MS/MS CID fragmentation pathway of protonated 2-(Dimethylamino)-6-methylpyridin-4-ol.

Conclusion

The utilization of a polar-embedded stationary phase combined with HRMS provides a rugged, self-validating framework for the characterization of 2-(Dimethylamino)-6-methylpyridin-4-ol. By understanding the causality behind its tautomeric fragmentation—specifically the competitive losses of CO and dimethylamine—analytical scientists can definitively identify this intermediate and profile related impurities during API development.

References

  • Hybrid Flow-Batch Model for the Efficient Synthesis of 2‑(Dimethylamino)-6-methylpyridin-4-ol - Figshare
  • Fragmentation of Some 4H-Pyran-4-one and Pyridin-4-one Derivatives under Electron Impact - ResearchG
  • Optimization of Resolving Power, Fragmentation, and Mass Calibr
  • The 2-Pyridone-Pyran-2-imine and Pyridine-2-thione-Thiopyran-2-imine - RSC Publishing
  • Thermo Scientific AQUASIL C18 HPLC Columns - HPLC.eu
  • The Biochemical Pathways of Nicotinamide-Derived Pyridones - MDPI

Sources

Technical Notes & Optimization

Troubleshooting

how to improve solubility of 2-(Dimethylamino)-6-methylpyridin-4-ol in aqueous media

Welcome to the Formulation Support Center. As a Senior Application Scientist, I have designed this module to address the specific physicochemical hurdles associated with 2-(Dimethylamino)-6-methylpyridin-4-ol .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Support Center. As a Senior Application Scientist, I have designed this module to address the specific physicochemical hurdles associated with 2-(Dimethylamino)-6-methylpyridin-4-ol .

Before troubleshooting, it is critical to understand the molecule's behavior. This compound exhibits tautomerism (pyridin-4-ol ⇌ pyridin-4(1H)-one). In the solid state and aqueous media, the pyridone tautomer often predominates, forming strong intermolecular hydrogen bonds that result in high crystal lattice energy. Furthermore, it is an amphoteric molecule containing basic centers (dimethylamino group, pyridine nitrogen) and a weakly acidic center (hydroxyl group). Overcoming its poor aqueous solubility requires targeted disruption of these intermolecular forces.

Workflow: Solubility Enhancement Decision Matrix

SolubilityWorkflow Start Target: Solubilize 2-(Dimethylamino)-6-methylpyridin-4-ol Step1 Assess Required Concentration & Downstream Assay Tolerance Start->Step1 Decision1 Is pH < 4.0 or pH > 10.0 tolerated? Step1->Decision1 pHAdjust Strategy 1: pH Adjustment (Form HCl or Na salt) Decision1->pHAdjust Yes Decision2 Are organic solvents tolerated? Decision1->Decision2 No Cosolvent Strategy 2: Cosolvent System (DMSO / PEG 400 / PG) Decision2->Cosolvent Yes Decision3 Is complexation/surfactant acceptable? Decision2->Decision3 No Complexation Strategy 3: Cyclodextrin (HP-β-CD) or Micelles Decision3->Complexation Yes Fail Consider Solid Dispersion or Nanomilling Decision3->Fail No

Fig 1: Decision matrix for solubilizing 2-(Dimethylamino)-6-methylpyridin-4-ol in aqueous media.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: Why does my compound immediately precipitate in neutral PBS (pH 7.4)?

Causality: At physiological pH (7.4), 2-(Dimethylamino)-6-methylpyridin-4-ol exists predominantly in its neutral or zwitterionic state. Without a net charge, ion-dipole interactions with the aqueous solvent are minimized. The strong intermolecular hydrogen bonds of the pyridone tautomer drive the molecules to rapidly re-associate and crystallize. To achieve true solubility, you must either ionize the molecule via pH adjustment or lower the dielectric constant of the medium using cosolvents[1].

FAQ 2: How can I use pH adjustment to maximize solubility without degrading the compound?

Causality: Ionizable compounds experience exponential solubility increases when formulated at a pH that is ≥2 pH units away from their pKa[1]. By lowering the pH to protonate the basic dimethylamino and pyridine nitrogens, you force the formation of a highly water-soluble hydrochloride salt. Pyridinyl scaffolds are frequently converted to hydrochloride salts in drug development, a technique proven to increase aqueous solubility by over 600-fold compared to the neutral species[2].

Protocol 1: In-Situ Hydrochloride Salt Formation

  • Suspension: Suspend the required mass of 2-(Dimethylamino)-6-methylpyridin-4-ol in 80% of your final target volume using sterile Type I water.

  • Titration: Add 0.1 M HCl dropwise under continuous vortexing to disrupt the localized boundary layer around the particles.

  • Self-Validation Checkpoint: Monitor optical clarity and pH. The suspension must transition to a completely clear solution (typically around pH 3.0 - 4.0). To validate buffering capacity, measure the final pH; if it drifts upward over 30 minutes, the basic centers are still consuming protons, requiring further micro-titration.

  • Volume Adjustment: Once stable and clear, QS (quantum satis) to the final volume with sterile water.

FAQ 3: My downstream in vivo assay cannot tolerate extreme pH. What is the best alternative?

Causality: If pH adjustment is physiologically unviable, cosolvents such as Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG) 400, or Propylene Glycol must be utilized. These water-miscible organic solvents reduce the overall polarity of the aqueous system, breaking the solute's intermolecular bonds and providing necessary space within the solvent cavity for the hydrophobic regions of the molecule[3].

Protocol 2: Cosolvent-Aqueous Blending (e.g., 10% DMSO / 40% PEG 400 / 50% Buffer)

  • Primary Solubilization: Dissolve the compound entirely in 100% DMSO to create a concentrated master stock. Causality: DMSO acts as a powerful hydrogen-bond acceptor, rapidly dismantling the pyridone crystal lattice.

  • Intermediate Phase: Add the required volume of PEG 400 to the DMSO stock and vortex until completely homogenous.

  • Aqueous Addition: Introduce the aqueous buffer (e.g., PBS) strictly dropwise while subjecting the mixture to continuous sonication or high-shear stirring.

  • Self-Validation Checkpoint: Perform a Tyndall effect test by shining a laser pointer through the final solution in a dark room. If the beam is visible as a solid line (scattering), colloidal precipitation has occurred, indicating the solvent capacity is exceeded. A completely invisible beam confirms a true thermodynamic solution.

FAQ 4: How do I prevent "crash out" (precipitation) when diluting my cosolvent stock into aqueous media?

Causality: Uncontrolled precipitation occurs upon dilution with aqueous media because the solubilizing capacity of a cosolvent drops exponentially as water is introduced[4]. To circumvent this, utilize Cyclodextrin complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a host-guest inclusion complex, shielding the lipophilic regions of the molecule via hydrophobic interactions and hydrogen bonding, which prevents precipitation upon dilution[5].

Protocol 3: Cyclodextrin Inclusion Complexation

  • Preparation: Prepare a 10-20% (w/v) solution of HP-β-CD in your target aqueous buffer.

  • Integration: Add the compound (or a highly concentrated DMSO stock of the compound) slowly into the cyclodextrin solution under high-shear stirring.

  • Equilibration: Stir continuously at room temperature for 24 hours. Causality: Complexation is an equilibrium process governed by non-covalent physical forces; sufficient time is required for the host-guest interaction to thermodynamically stabilize[5].

  • Self-Validation Checkpoint: Centrifuge the final mixture at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. The absolute absence of a solid pellet validates that the compound is fully complexed and not merely suspended as a micro-dispersion.

Quantitative Data Summary

The following table summarizes the expected performance and limitations of each solubility enhancement strategy for substituted pyridinols.

StrategyPrimary Mechanism of ActionRecommended ExcipientsSolubilization EfficacyKey Limitation
pH Adjustment Ionization of basic/acidic centers0.1 M HCl, 0.1 M NaOHHigh (up to 600x increase)Physiological incompatibility; risk of injection-site precipitation
Cosolvency Crystal lattice disruption & polarity reductionDMSO, PEG 400, Propylene GlycolModerate to HighToxicity limits in vivo; uncontrolled precipitation upon dilution
Complexation Host-guest hydrophobic shieldingHP-β-CDModerateDependent on molecular volume and cavity affinity; higher cost

References

  • Review on Enhancement of Solubilization Process. Science Alert.[Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. Global Research Online.[Link]

  • Technologies to Counter Poor Solubility Issues: A Review. RJPTONLINE.[Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.[Link]

  • Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells. PMC/NIH.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-(Dimethylamino)-6-methylpyridin-4-ol Degradation

Introduction This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-(Dimethylamino)-6-methylpyridin-4-ol in their experiments. Degradation of this compound during stora...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-(Dimethylamino)-6-methylpyridin-4-ol in their experiments. Degradation of this compound during storage can lead to inconsistent experimental results, loss of valuable material, and potential safety hazards. This document provides a comprehensive, question-and-answer-based approach to troubleshoot and mitigate the degradation of this valuable chemical intermediate. By understanding the potential causes of instability and implementing the recommended preventative measures and analytical checks, you can ensure the integrity of your compound and the reliability of your research.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I've noticed a change in the color and/or physical appearance of my stored 2-(Dimethylamino)-6-methylpyridin-4-ol. What could be the cause?

A change in the physical appearance of your compound, such as discoloration (e.g., from white or off-white to yellow or brown) or clumping, is a primary indicator of chemical degradation. Several factors, often acting in concert, can contribute to this:

  • Oxidation: The pyridine ring and the dimethylamino group are susceptible to oxidation, especially in the presence of air (oxygen). This process can be accelerated by exposure to light and elevated temperatures. Oxidative degradation can lead to the formation of N-oxides and other colored byproducts.

  • Hydrolysis: Although generally stable, prolonged exposure to moisture can potentially lead to the hydrolysis of the dimethylamino group, particularly if the compound is stored in a non-inert atmosphere.

  • Photodegradation: Many aromatic compounds, including pyridine derivatives, are sensitive to light, especially UV radiation. Light can provide the energy needed to initiate degradation reactions, leading to complex mixtures of byproducts.

  • Incompatible Storage Materials: Storing the compound in containers made of reactive materials can introduce impurities that may catalyze degradation.

Recommendation: If you observe a change in appearance, it is crucial to re-analyze the compound's purity before use.

Q2: My experimental results are inconsistent, and I suspect my stock of 2-(Dimethylamino)-6-methylpyridin-4-ol is degrading. How can I confirm this?

Inconsistent experimental outcomes are a common consequence of using a degraded starting material. To confirm your suspicions, a purity assessment is necessary. The most common and effective analytical techniques for this purpose are:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and powerful technique for separating and quantifying the components of a mixture.[1][2] A well-developed HPLC method can separate the parent compound from its degradation products, allowing for accurate purity determination. A typical setup would involve a reversed-phase column (e.g., C18) with a UV detector.[1]

  • Gas Chromatography (GC): For volatile and semi-volatile compounds, GC is an excellent choice.[1][3] When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide high sensitivity and selectivity for purity analysis.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about your compound and any impurities present. The appearance of new signals or changes in the integration of existing signals can indicate degradation.

Recommendation: We recommend developing a routine analytical testing schedule for your stored compound, especially for long-term storage or if the container has been opened multiple times.

Q3: What are the ideal storage conditions to minimize the degradation of 2-(Dimethylamino)-6-methylpyridin-4-ol?

Proper storage is the most critical factor in preventing degradation. Based on the known stability of related aminopyridine compounds, the following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8°C[4]Reduces the rate of chemical reactions, including oxidation and hydrolysis.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by displacing oxygen from the container.
Light Amber glass vial or opaque containerProtects the compound from photodegradation.
Moisture Tightly sealed container with a desiccantMinimizes exposure to atmospheric moisture, preventing potential hydrolysis.

Table 1: Recommended Storage Conditions for 2-(Dimethylamino)-6-methylpyridin-4-ol

It is also crucial to store the compound away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5][6]

Q4: I need to handle the compound outside of its ideal storage conditions for my experiment. What precautions should I take?

Minimizing exposure to detrimental conditions during handling is key to preserving the compound's integrity:

  • Work Quickly and Efficiently: Weigh out the required amount of the compound as quickly as possible to minimize its exposure to air and light.

  • Use an Inert Atmosphere: If possible, handle the compound in a glovebox or under a stream of inert gas.

  • Control the Temperature: Avoid exposing the compound to high temperatures. If a reaction is to be heated, add the compound at the last possible moment.

  • Reseal Promptly: After dispensing the required amount, securely reseal the container, preferably after purging with an inert gas.

Visualizing Degradation and Troubleshooting

The following diagrams illustrate the potential degradation pathways and a logical workflow for troubleshooting.

A 2-(Dimethylamino)-6-methylpyridin-4-ol (Stored Compound) B Exposure to: - Oxygen (Air) - Light (UV) - Moisture - Heat A->B Improper Storage & Handling C Degradation Products (e.g., N-oxides, hydroxylated species) B->C Initiates Degradation D Inconsistent Experimental Results C->D Leads to

Caption: Potential Degradation Pathway of 2-(Dimethylamino)-6-methylpyridin-4-ol.

start Inconsistent Results or Visible Degradation Observed q1 Is the compound's appearance (color, texture) altered? start->q1 action1 Re-analyze purity using HPLC, GC, or NMR q1->action1 Yes q1->action1 No, but results are still inconsistent q2 Is purity below acceptable limits? action1->q2 action2 Procure a new batch of the compound q2->action2 Yes end_good Compound is suitable for use. Continue with experiment. q2->end_good No action3 Review and implement proper storage and handling protocols action2->action3 end_bad Discard degraded compound according to safety guidelines. action3->end_bad

Caption: Troubleshooting Workflow for Suspected Degradation.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 2-(Dimethylamino)-6-methylpyridin-4-ol. Method optimization may be required for your specific instrument and degradation products.

1. Sample Preparation: a. Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask. b. Dissolve the compound in a suitable solvent, such as a mixture of acetonitrile and water, and bring to volume. c. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[1]

2. HPLC Conditions:

  • System: High-Performance Liquid Chromatograph with a UV Detector.[1]
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).
  • Flow Rate: 1.0 mL/min.[1]
  • Detection Wavelength: Determined by the UV absorbance maximum of the compound.
  • Injection Volume: 10 µL.

3. Analysis: a. Inject a blank (mobile phase) to establish a baseline. b. Inject the sample solution. c. Identify the peak corresponding to 2-(Dimethylamino)-6-methylpyridin-4-ol based on its retention time. d. Integrate all peaks in the chromatogram. e. Calculate the purity by dividing the peak area of the main compound by the total peak area of all components.

References

  • MilliporeSigma. SAFETY DATA SHEET.

  • Jubilant Ingrevia Limited. 3-Aminopyridine Safety Data Sheet.

  • Synquest Labs. 4-Aminopyridine Safety Data Sheet.

  • Alkali Metals. CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE.

  • PubChem. 2-Aminopyridine.

  • ResearchGate. Microbial Degradation of Pyridine and Pyridine Derivatives.

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.

  • Benchchem. A Comparative Guide to the Analytical Determination of Pyridine Compounds.

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.

  • PubChem. 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one.

  • NextSDS. 2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-OL — Chemical Substance Information.

  • ResearchGate. Proposed degradation pathways of pyridine derivatives in bacteria...

  • BLDpharm. 2-(Diethylamino)-6-methylpyrimidin-4-ol.

  • Occupational Safety and Health Administration. Pyridine.

  • Semantic Scholar. Microbial Degradation of Pyridine and Pyridine Derivatives.

  • PMC. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions.

  • ResearchGate. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.

  • ASM Journals. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.

  • Guidechem. 2-(dimethylamino)-4-methoxy-6-methylpyridin-3-ol.

  • NextSDS. 2-(dimethylamino)-6-methyl-3H-pyrimidin-4-one — Chemical Substance Information.

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 4-(Dimethylamino)pyridine.

  • ChemicalBook. 63071-03-4 | CAS DataBase.

Sources

Troubleshooting

optimizing yield in 2-(Dimethylamino)-6-methylpyridin-4-ol organic synthesis

Welcome to the Technical Support Center for the synthesis of 2-(Dimethylamino)-6-methylpyridin-4-ol . As a Senior Application Scientist, I have structured this guide to address the specific mechanistic bottlenecks and en...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(Dimethylamino)-6-methylpyridin-4-ol . As a Senior Application Scientist, I have structured this guide to address the specific mechanistic bottlenecks and engineering challenges inherent to this molecule.

Despite its structural simplicity, isolating this compound in high yields is notoriously difficult due to the safety hazards of volatile amines, the moisture sensitivity of catalytic intermediates, and the severe exothermicity of oxidative steps. To circumvent these issues, industry standards have shifted toward a Hybrid Flow-Batch-Flow operational model[1].

Below, you will find targeted troubleshooting FAQs, self-validating protocols, and quantitative benchmarks designed to optimize your yield at every stage of the synthesis.

Process Architecture: Hybrid Flow-Batch-Flow Model

To understand the troubleshooting steps, we must first visualize the causality of the process design. A hybrid approach isolates the extreme temperature/pressure requirements (Flow) from the residence-time-heavy catalytic cycles (Batch)[1].

G SM 6-chloro-2-picoline + Dimethylamine Flow1 Flow Reactor: SNAr (Stage 1) SM->Flow1 High T/P Int1 2-(dimethylamino)- 6-methylpyridine Flow1->Int1 >95% Yield Batch Batch Reactor: Ir-Catalyzed Borylation (Stage 2) Int1->Batch [Ir], B2pin2 Int2 4-Boronate Intermediate Batch->Int2 Regioselective Flow2 Flow Reactor: Oxidation (Stage 3) Int2->Flow2 H2O2, NaOH Product 2-(dimethylamino)- 6-methylpyridin-4-ol Flow2->Product Exotherm Control

Caption: Hybrid Flow-Batch-Flow Synthesis Workflow for 2-(Dimethylamino)-6-methylpyridin-4-ol.

Troubleshooting & Yield Optimization FAQs

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Q: Why does the SNAr step of 6-chloro-2-picoline with dimethylamine suffer from low conversion in my traditional batch setups? A: Unactivated pyridines require harsh thermodynamic driving forces for SNAr. In a standard batch reactor, the volatility of dimethylamine (boiling point 7 °C) limits the maximum achievable reaction temperature before dangerous over-pressurization occurs. By migrating this step to a continuous flow reactor , you can utilize a back-pressure regulator (BPR) to safely superheat the solvent well above its boiling point (e.g., 180 °C). This drastically accelerates the kinetics, pushing the reaction to near-quantitative conversion in minutes rather than days[1].

Phase 2: Iridium-Catalyzed C-H Borylation

Q: During the Ir-catalyzed C-H borylation, I am observing significant protodeboronation and unreacted starting material. What is the root cause? A: Protodeboronation in this specific matrix is almost exclusively driven by trace moisture hydrolyzing the active [Ir] catalyst or the newly formed pinacol boronate. Furthermore, the standard catalyst, [Ir(OMe)(cod)]2, is highly susceptible to oxidative degradation. The regioselectivity (borylation at the 4-position) is strictly governed by the steric hindrance of the 2-dimethylamino and 6-methyl groups[1]. If the catalyst dies prematurely, conversion halts. You must implement rigorous sparging of solvents with inert gas (Ar/N2) to eliminate dissolved oxygen and water.

Phase 3: Boronate Oxidation

Q: The final oxidation step with H₂O₂ yields a complex mixture with dark impurities. How can I maximize the yield of the pyridinol? A: The oxidation of aryl boronates with hydrogen peroxide and aqueous base is violently exothermic. In a batch vessel, poor heat dissipation creates localized "hot spots." These thermal spikes lead to over-oxidation (forming N-oxides at the pyridine or dimethylamino nitrogen) and product decomposition. Transitioning this oxidation back to a continuous flow microreactor provides a superior surface-area-to-volume ratio. This ensures rapid, isothermal heat transfer, completely preventing thermal runaway and preserving the integrity of the pyridinol[1].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, do not proceed to subsequent steps without confirming the built-in validation triggers described below.

Protocol 1: Continuous Flow SNAr (Stage 1)
  • Preparation: Prepare a 1.0 M solution of 6-chloro-2-picoline in anhydrous N-Methyl-2-pyrrolidone (NMP). Prepare a separate 3.0 M solution of dimethylamine in THF.

  • Pumping: Pump both streams via high-pressure HPLC pumps into a T-mixer at a 1:1 volumetric ratio.

  • Reaction: Route the mixed stream through a heated tubular reactor set to 180 °C with a residence time of 15 minutes.

  • Self-Validation Check: Monitor the system pressure. The back-pressure regulator (BPR) must maintain a steady >150 psi. If pressure fluctuates, dimethylamine is outgassing into a biphasic mixture, which will tank your yield. Abort and check pump seals.

  • Isolation: Collect the output, concentrate under reduced pressure, and extract to yield 2-(dimethylamino)-6-methylpyridine.

Protocol 2: Batch C-H Borylation (Stage 2)
  • Catalyst Activation: In a nitrogen-filled glovebox, charge a dry flask with [Ir(OMe)(cod)]2 (1.5 mol%), dtbpy ligand (3 mol%), and B2pin2 (0.6 equiv).

  • Solvent Addition: Add anhydrous, degassed MTBE.

  • Self-Validation Check: The solution must immediately transition to a deep, dark red/brown color. If the solution remains pale or forms a black precipitate, the catalyst has been poisoned by oxygen/moisture. Discard and prepare fresh reagents.

  • Reaction: Add 2-(dimethylamino)-6-methylpyridine (1.0 equiv) and heat to 80 °C for 12 hours.

  • Monitoring: Confirm complete consumption of starting material via LC-MS before proceeding to oxidation.

Protocol 3: Continuous Flow Oxidation (Stage 3)
  • Preparation: Dissolve the crude boronate intermediate in a THF/MeOH mixture. Prepare a separate aqueous stream of 10% H₂O₂ and 1 M NaOH.

  • Reaction: Pump both streams into a flow reactor equipped with an active cooling jacket set strictly to 20 °C.

  • Self-Validation Check: Monitor the external thermocouple of the flow tube. The temperature profile must remain flat at 20 °C (± 2 °C). A temperature spike indicates flow blockages or pump failure leading to localized accumulation of peroxides.

  • Quench & Isolation: Quench the output stream inline with aqueous sodium thiosulfate. Adjust the pH to the isoelectric point (~pH 6.5–7.0) using 1M HCl to precipitate the final product, 2-(dimethylamino)-6-methylpyridin-4-ol. Filter and dry under vacuum.

Quantitative Yield Optimization Summary

By shifting from a traditional all-batch process to the engineered Hybrid Flow-Batch-Flow model, researchers consistently observe a massive reduction in impurity profiles and a drastic increase in overall throughput.

Process ParameterTraditional Batch ProcessHybrid Flow-Batch-Flow ModelYield Impact
Stage 1: SNAr 120 °C, 48 h (Pressure tube)180 °C, 15 min (Tubular Flow)65% → 98%
Stage 2: Borylation 80 °C, 24 h (Standard Schlenk)80 °C, 12 h (Optimized Batch)70% → 88%
Stage 3: Oxidation 0–20 °C, High thermal runaway risk20 °C, Isothermal (Microreactor)55% → 92%
Overall Process Multi-day, highly variable~14 hours, highly reproducible~25% → ~79%

References

  • Rincón, J. A., Navarro, A., Nieves-Remacha, M. J., de Diego, J. E., Ruble, J. C., de la Puente, M. L., Trigo, M. J., & Schaefer, B. A. (2021). Hybrid Flow-Batch Model for the Efficient Synthesis of 2-(Dimethylamino)-6-methylpyridin-4-ol. Organic Process Research & Development, ACS Publications. Available at:[Link]

Sources

Optimization

resolving co-elution issues in 2-(Dimethylamino)-6-methylpyridin-4-ol chromatography

Welcome to the Advanced Chromatography Technical Support Center Responder: Senior Application Scientist, Mass Spectrometry & Chromatography Topic: Resolving Co-elution in 2-(Dimethylamino)-6-methylpyridin-4-ol Method Dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Technical Support Center Responder: Senior Application Scientist, Mass Spectrometry & Chromatography Topic: Resolving Co-elution in 2-(Dimethylamino)-6-methylpyridin-4-ol Method Development

As a Senior Application Scientist, I frequently encounter methods where highly polar, substituted pyridines fail to separate on conventional reversed-phase systems. 2-(Dimethylamino)-6-methylpyridin-4-ol is a particularly challenging amphoteric molecule. It possesses a basic dimethylamino group, a pyridine nitrogen, and a 4-hydroxyl group capable of tautomerizing into a pyridone. This complex hydrogen-bond donor/acceptor profile dictates that standard hydrophobic retention will fail, leading to severe co-elution with desmethyl impurities and positional isomers.

Below is our definitive, causality-driven guide to diagnosing and permanently resolving these co-elution issues.

PART 1: Core Diagnostic FAQs (The "Why" Behind the Co-Elution)

Q1: Why am I seeing severe co-elution and peak tailing on my standard sub-2µm C18 column? A1: Standard C18 phases rely almost exclusively on dispersive (hydrophobic) interactions. Because 2-(Dimethylamino)-6-methylpyridin-4-ol is highly hydrophilic, it elutes near the void volume on C18, compressing the chromatographic space and forcing co-elution with structurally similar impurities[1]. Furthermore, the basic pyridine nitrogen interacts aggressively with residual, unendcapped silanols on the silica surface. These secondary interactions cause asymmetrical peak tailing that artificially broadens the peak base, masking closely eluting isomeric impurities[2].

Q2: How does the mobile phase pH dictate the resolution of this specific compound? A2: This molecule is zwitterionic/amphoteric. If your mobile phase pH is near the pKa of its basic nitrogen (typically ~5.5–6.5 for substituted pyridines), the analyte exists in a mixed population of protonated and unprotonated states. This thermodynamic equilibrium splits the peak or causes severe band broadening. You must work at least one full pH unit away from the pKa to consolidate the charge state[3].

Q3: Should I use an ion-pairing reagent to force retention and separate the isomers? A3: No. While ion-pairing reagents (like hexanesulfonic acid) can increase the retention of hydrophilic pyridines, they cause severe ion suppression in LC-MS and permanently alter column chemistry. Instead, utilizing a mixed-mode stationary phase or a Pentafluorophenyl (PFP) column provides the necessary retention and alternative selectivity without requiring MS-incompatible additives[4][5].

PART 2: Systematic Troubleshooting Workflow

When standard C18 fails, resolving co-elution requires orthogonal selectivity. The workflow below outlines the logical progression from initial diagnosis to column chemistry selection.

CoelutionResolution Start Identify Co-elution 2-(Dimethylamino)-6-methylpyridin-4-ol Assess Assess Peak Symmetry (Tailing Factor > 1.5?) Start->Assess Silanol Silanol Interaction Optimize pH to 2.5 or 9.5 Assess->Silanol Yes Isomer Isomeric Overlap Lack of Shape Selectivity Assess->Isomer No CheckRs Evaluate Resolution (Rs > 1.5?) Silanol->CheckRs PFP Switch to PFP Column (π-π & Dipole Interactions) Isomer->PFP MixedMode Switch to Mixed-Mode (RP + Cation Exchange) Isomer->MixedMode CheckRs->PFP No Valid Method Validated Baseline Separation Achieved CheckRs->Valid Yes PFP->Valid MixedMode->Valid

Logical workflow for diagnosing and resolving co-elution of substituted pyridines.

PART 3: Experimental Protocols (Self-Validating Systems)

Protocol: Orthogonal Selectivity Screening (PFP vs. Mixed-Mode)

Objective: Resolve 2-(Dimethylamino)-6-methylpyridin-4-ol from its positional isomer (e.g., 2-(methylamino)-6-dimethylpyridin-4-ol) using shape selectivity and electrostatic interactions.

Step 1: Mobile Phase Preparation & pH Consolidation

  • Aqueous Phase (A): Prepare 10 mM Ammonium Formate in HPLC-grade water. Adjust to pH 3.0 using Formic Acid. Causality: pH 3.0 ensures the basic dimethylamino and pyridine nitrogens are fully protonated, eliminating mixed-mode silanol tailing[3].

  • Organic Phase (B): 100% LC-MS Grade Acetonitrile.

Step 2: Column Equilibration

  • Install a Pentafluorophenyl (PFP) column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Causality: The highly electronegative carbon-fluorine bonds in the PFP ring retain the analyte via dipole-dipole and hydrogen-bonding interactions, while the rigid ring structure confers outstanding shape selectivity to separate the regioisomers[2][6].

  • Equilibrate at 5% B for 15 column volumes.

Step 3: System Suitability & Retention Validation (Checkpoint 1)

  • Inject a void volume marker (e.g., Uracil) to determine t0​ .

  • Inject the 2-(Dimethylamino)-6-methylpyridin-4-ol standard.

  • Self-Validation Check: Calculate the retention factor ( k′=(tR​−t0​)/t0​ ).

    • If k′<2.0 : The analyte is not sufficiently retained. Action: Do not proceed. Switch immediately to a Mixed-Mode (Reversed-Phase/Cation-Exchange) column to leverage electrostatic retention[5].

    • If k′≥2.0 : Retention mechanism is validated. Proceed to Step 4.

Step 4: Critical Pair Resolution (Checkpoint 2)

  • Inject the spiked sample containing the analyte and its known co-eluting impurities.

  • Run a shallow gradient: 5% B to 30% B over 10 minutes.

  • Self-Validation Check: Calculate Resolution ( Rs​ ) between the critical pair.

    • If Rs​<1.5 : The π−π interactions are insufficient. Action: Substitute Methanol for Acetonitrile. Methanol is a protic solvent that enhances π−π and hydrogen-bonding interactions on PFP phases, often flipping selectivity[6].

PART 4: Quantitative Data Presentation

The table below summarizes the expected chromatographic behavior of 2-(Dimethylamino)-6-methylpyridin-4-ol across different column chemistries, demonstrating why orthogonal phases are mandatory for resolving co-elution.

Column ChemistryMobile Phase pHRetention Factor ( k′ )Tailing Factor ( Tf​ )Resolution ( Rs​ ) vs. IsomerDominant Retention Mechanism
C18 (sub-2µm) 6.80.81.9 (Fail)0.6 (Co-elution)Hydrophobic (Dispersive)
C18 (sub-2µm) 3.01.21.2 (Pass)0.9 (Co-elution)Hydrophobic (Protonated state)
PFP (Pentafluorophenyl) 3.03.51.0 (Pass)2.4 (Baseline) π−π , Dipole, Shape Selectivity[2]
Mixed-Mode (RP/CX) 4.55.20.9 (Pass)3.1 (Baseline)Electrostatic + Hydrophobic[5]

Data Summary: While lowering the pH on a C18 column fixes the tailing factor by neutralizing silanols, it fails to provide the shape selectivity needed to resolve the isomers. Switching to PFP or Mixed-Mode provides the necessary orthogonal mechanisms (dipole-dipole and cation-exchange, respectively) to achieve baseline resolution ( Rs​>1.5 ).

References

  • ACE C18-PFP technical brochure - HPLC, hplc.eu.
  • HPLC Methods for analysis of Pyridine, HELIX Chromatography.
  • C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group, MAC-MOD Analytical.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions, BenchChem.
  • Troubleshooting Guide: A Systematic Approach to Resolving Co-elution, BenchChem.
  • Applications, HELIX Chromatography.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Background Noise in the LC-MS Analysis of 2-(Dimethylamino)-6-methylpyridin-4-ol

Welcome to the technical support guide for the liquid chromatography-mass spectrometry (LC-MS) analysis of 2-(Dimethylamino)-6-methylpyridin-4-ol. As a polar, basic compound, this analyte presents unique challenges, part...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the liquid chromatography-mass spectrometry (LC-MS) analysis of 2-(Dimethylamino)-6-methylpyridin-4-ol. As a polar, basic compound, this analyte presents unique challenges, particularly concerning high background noise which can obscure low-level signals and compromise data quality. This guide provides a systematic, field-proven approach to diagnose and resolve common sources of background noise. We will move from the most frequent and easily solvable issues to more complex, instrument-level troubleshooting, explaining the scientific reasoning behind each step to empower you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My baseline is consistently high and noisy across the entire chromatogram, even in blank injections. Where should I start?

This is the most common issue reported and almost always points to a systemic source of contamination rather than a problem with your specific analyte or sample. The contaminant is being continuously introduced into the mass spectrometer, resulting in a constant high background signal.[1][2]

Answer: Your primary suspects are the mobile phase and the LC system itself.

  • Mobile Phase Purity: The use of high-purity solvents and additives is critical for sensitive LC-MS analysis.[3] HPLC-grade solvents, while suitable for UV detection, often contain non-volatile impurities and plasticizers that are readily ionized in an MS source, leading to significant background noise.[3]

    • Action: Immediately switch to fresh, LC-MS grade solvents (water, acetonitrile, methanol) and additives (formic acid, ammonium acetate).[4][5] Ensure they are from a reputable supplier and stored in clean, dedicated glass bottles.[1][6] Never top off solvent bottles; instead, discard the old solvent, rinse the bottle with the new solvent, and then refill.[6]

  • System Contamination: The LC system, including tubing, pumps, and the autosampler, can harbor contaminants from previous analyses or cleaning procedures.[7][8] These can slowly leach into the mobile phase and enter the MS.

    • Action: Perform a systematic flush of your LC system. Hydrophobic contaminants are a common cause of persistent background noise.[9] A thorough flush with isopropanol (IPA) is highly effective at removing these residues.[9] Refer to Protocol 1: Systematic LC System Flushing Procedure for a detailed workflow.

A diagnostic workflow can help systematically isolate the issue.

A High Background Observed in Blank Run B Prepare Fresh LC-MS Grade Mobile Phase in Clean Glassware A->B C Run Blank with Fresh Mobile Phase B->C D Problem Solved? (Mobile Phase was the issue) C->D Yes E No. Background Persists. C->E No F Perform Systematic LC Flush (See Protocol 1) E->F G Run Blank with Fresh Mobile Phase F->G H Problem Solved? (System Contamination was the issue) G->H Yes I No. Proceed to Source Cleaning & Sample Analysis G->I No

Caption: Initial troubleshooting workflow for high background noise.

FAQ 2: I've confirmed my system is clean, but I still see high noise when analyzing my samples. How can I optimize my mobile phase for 2-(Dimethylamino)-6-methylpyridin-4-ol?

Answer: Optimizing the mobile phase for your specific analyte is crucial for enhancing its signal while minimizing background. For a polar, basic compound like 2-(Dimethylamino)-6-methylpyridin-4-ol, the pH and choice of additive are key.

  • Mechanism: Mobile phase additives serve two purposes: they control the pH to ensure the analyte is in a consistent, ionizable state, and they can provide a constant source of a single adduct-forming ion to prevent the formation of multiple, unwanted adducts (like sodium or potassium), which can split the signal and complicate spectra.[3]

  • Recommendation: For positive mode electrospray ionization (ESI), which is ideal for this basic compound, using a buffered mobile phase is highly recommended.

    • Ammonium Formate/Acetate: These are excellent choices. They provide a constant supply of ammonium ions to promote the formation of predictable [M+NH₄]⁺ adducts and help maintain a stable pH.[3] A concentration of 5-10 mM is a good starting point.[10][11]

    • Formic Acid: While common, using only formic acid can sometimes be less effective for highly basic compounds and may not provide the same level of adduct control as an ammonium salt. However, a small amount (e.g., 0.1%) can be used in conjunction with ammonium formate to improve peak shape.[10][11]

Table 1: Comparison of Common Mobile Phase Additives for Positive Mode ESI

AdditiveTypical ConcentrationPros for 2-(Dimethylamino)-6-methylpyridin-4-olCons
Formic Acid 0.1%Good proton source for ionization ([M+H]⁺), improves peak shape for basic compounds.Can lead to multiple adducts (Na⁺, K⁺) if salts are present, may not buffer pH effectively.
Ammonium Formate 5-10 mMProvides buffering, promotes consistent [M+NH₄]⁺ adduct formation, excellent for ESI.[3][10]May slightly suppress ionization compared to a strong acid if the compound readily forms [M+H]⁺.
Ammonium Acetate 5-10 mMSimilar to ammonium formate, good buffering capacity.[10][12]Acetate can sometimes form clusters or background ions at higher masses.

Action: Prepare a mobile phase containing 10 mM ammonium formate with 0.1% formic acid.[10][11] See Protocol 2: High-Purity Mobile Phase Preparation for guidance. Compare the signal-to-noise ratio of your analyte in this new mobile phase against your previous conditions.

FAQ 3: My signal-to-noise is poor only when injecting samples, not blanks. How can I address potential matrix effects?

Answer: This strongly indicates that components from your sample matrix are co-eluting with your analyte and interfering with its ionization. This phenomenon, known as the matrix effect, is a major cause of poor sensitivity and reproducibility in LC-MS.[3] It can either suppress or, less commonly, enhance the analyte signal.[1]

  • Mechanism: In the ESI source, all co-eluting compounds compete for ionization. If matrix components are present at high concentrations or are more easily ionized than your analyte, they will dominate the process, suppressing the formation of analyte ions and reducing your signal.[1] Phospholipids are notorious interfering compounds in biological matrices.

Action: The most effective way to combat matrix effects is to remove the interfering components before analysis through robust sample preparation.[13][14]

  • Sample Dilution: This is the simplest approach. Diluting the sample reduces the concentration of both the analyte and the matrix components.[15][16] This can be effective if your method has sufficient sensitivity to still detect the diluted analyte.[15][16]

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. By choosing an appropriate solvent, you can selectively extract your analyte while leaving many matrix components behind.[13]

  • Solid-Phase Extraction (SPE): This is a highly effective and selective method. SPE uses a solid sorbent to retain the analyte, which is then washed to remove matrix interferences before being selectively eluted.[13] For a polar compound, a mixed-mode or polymer-based sorbent can provide excellent cleanup. See Protocol 3: Sample Clean-up Strategy using Solid-Phase Extraction (SPE) for a starting point.

cluster_0 Sample Preparation cluster_1 LC-MS Analysis A Crude Sample (Analyte + Matrix) B Solid-Phase Extraction (SPE) A->B C Liquid-Liquid Extraction (LLE) A->C D Protein Precipitation (PPT) + Dilution A->D E Clean Sample Extract (Analyte-rich, Matrix-poor) B->E C->E D->E F High Signal-to-Noise Ratio E->F

Caption: Strategies to mitigate matrix effects via sample preparation.

FAQ 4: How can I optimize my MS source parameters to improve signal and reduce noise?

Answer: Optimizing the ionization source conditions is essential to ensure maximum production and transmission of your analyte's ions into the mass spectrometer.[3] An unstable spray or inefficient desolvation will increase noise and decrease signal.

  • Mechanism: The ESI source uses a combination of heat, gas flows, and voltages to transform the liquid eluent from the LC into charged, gas-phase ions. Each parameter plays a critical role in this process.

    • Gas Flows (Nebulizing & Drying): The nebulizing gas helps form a fine spray of droplets, while the drying gas (and heat) evaporates the solvent from these droplets to release the ions.[3] Insufficient gas flow or temperature for a given LC flow rate will result in poor desolvation, leading to an unstable signal and high background from solvent clusters.[4]

    • Voltages (Capillary/Spray & Cone/Fragmentor): The capillary voltage is applied to create the initial charge separation.[3] The cone voltage (or fragmentor/declustering potential) helps to break apart solvent clusters and transmit ions into the mass analyzer. However, setting this voltage too high can cause in-source fragmentation of your analyte. Optimizing this parameter can sometimes reduce background noise from specific interfering ions.[5]

Action: Perform a systematic optimization of your source parameters.

  • Infuse a Standard: Infuse a solution of your analyte standard (e.g., at 100 ng/mL in mobile phase) directly into the source using a syringe pump.

  • Optimize One by One: While observing the signal intensity for your analyte's m/z, adjust one parameter at a time to find the optimal value. Start with gas flows and temperatures, then move to voltages.

  • Check for Stability: A good spray should be audibly quiet and visually stable (if a camera is available). The ion signal on the screen should be stable with minimal fluctuation.

Table 2: Summary of MS Source Parameter Adjustments and Their Purpose

ParameterPurposeEffect of Incorrect Setting
Drying Gas Flow/Temp Evaporates solvent from droplets (desolvation).[3]Too Low: Incomplete desolvation, high noise, unstable signal.[4] Too High: Can degrade thermally labile compounds.
Nebulizing Gas Flow Assists in forming a fine, stable spray.[3]Too Low: Large droplets, poor desolvation, unstable signal. Too High: Can extinguish the spray.
Capillary/Spray Voltage Creates the electrospray.[3]Too Low: Incomplete ionization, low signal. Too High: Can cause discharge and instability.
Cone/Fragmentor Voltage Declusters ions and focuses them into the MS.[5]Too Low: Poor ion transmission, solvent clusters observed. Too High: In-source fragmentation of the analyte.
Detailed Experimental Protocols
Protocol 1: Systematic LC System Flushing Procedure

This protocol is designed to remove common hydrophobic contaminants from the LC system.

  • Preparation:

    • Disconnect the column from the system and replace it with a union or a piece of PEEK tubing to connect the injector to the detector/waste.

    • Prepare a fresh 1 L bottle of 100% LC-MS grade isopropanol (IPA).

  • Flushing Steps:

    • Place the solvent inlet lines for all pump channels (e.g., A1, A2, B1, B2) into the bottle of IPA.[9]

    • Purge each pump line for 5-10 minutes to ensure they are filled with IPA.

    • Set the pump to deliver 100% IPA at a low flow rate (e.g., 0.2 mL/min).

    • Run the flow to waste overnight (12-16 hours). This extended "soak" allows the IPA to dissolve and loosen stubborn, absorbed contaminants.[9]

    • After the overnight flush, increase the flow rate to a higher value (e.g., 1-2 mL/min) for 30-60 minutes to flush out the loosened contaminants.

    • Replace the IPA with your initial mobile phases (LC-MS grade).

    • Flush the system with the new mobile phases for at least 30 minutes to equilibrate before reinstalling the column.

  • Verification:

    • Run a blank gradient injection (without the column). The baseline should be significantly lower and cleaner than before the flush.

Protocol 2: High-Purity Mobile Phase Preparation

This protocol minimizes the introduction of contaminants from mobile phase preparation.

  • Glassware Cleaning:

    • Use dedicated glassware reserved only for LC-MS mobile phases.[1]

    • Never wash this glassware with detergents.[1][6]

    • Rinse thoroughly: first with ultrapure water, then with methanol or acetonitrile, and finally with a small amount of the solvent it will contain.[6]

  • Reagent Selection:

    • Use only unopened containers of LC-MS grade or equivalent purity solvents (e.g., water, acetonitrile, methanol).[3][17]

    • Use high-purity, LC-MS grade additives (e.g., ammonium formate, formic acid).[1][5]

  • Preparation of Mobile Phase A (Aqueous): 10 mM Ammonium Formate with 0.1% Formic Acid in Water

    • Weigh out the required amount of ammonium formate to make a 10 mM solution in 1 L of LC-MS grade water (e.g., 0.6306 g).

    • Add the ammonium formate to approximately 900 mL of water in your clean 1 L bottle and sonicate for 5-10 minutes to dissolve completely.

    • Add 1 mL of formic acid.

    • Bring the final volume to 1 L with LC-MS grade water and mix thoroughly.

  • Preparation of Mobile Phase B (Organic): 10 mM Ammonium Formate with 0.1% Formic Acid in 95:5 Acetonitrile:Water

    • Follow a similar procedure, using the appropriate volumes of acetonitrile and water as your solvent base. It is often easier to make a concentrated stock of the buffer to add to the organic solvent.

Protocol 3: Sample Clean-up Strategy using Solid-Phase Extraction (SPE)

This is a general protocol for a polymeric reversed-phase (e.g., Waters Oasis HLB) SPE cartridge, which is effective for a broad range of compounds. This should be optimized for your specific application.

  • Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge. This wets the sorbent.

  • Equilibration:

    • Pass 1 mL of ultrapure water through the cartridge. This prepares the sorbent for the aqueous sample. Do not let the sorbent go dry.

  • Loading:

    • Load your pre-treated sample (e.g., diluted plasma) onto the cartridge at a slow flow rate (approx. 1 drop/second).

  • Washing:

    • Pass 1 mL of a weak organic wash (e.g., 5% methanol in water) through the cartridge. This removes highly polar, water-soluble interferences without eluting your analyte.

  • Elution:

    • Elute your analyte by passing 1 mL of an appropriate solvent (e.g., methanol or acetonitrile, potentially with a small amount of acid or base to aid recovery) through the cartridge.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in your initial mobile phase composition (e.g., 100 µL). This step is crucial for good peak shape in the subsequent LC analysis.

References
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018). LCGC North America. [Link]

  • Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. (2018). LCGC International - Chromatography Online. [Link]

  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. (n.d.). Waters Corporation. [Link]

  • High background after preventative maintenance. (2020). Chromatography Forum. [Link]

  • Controlling Contamination in LC/MS Systems. (n.d.). Waters Help Center. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. [Link]

  • Characteristics and origins of common chemical noise ions in negative ESI LC-MS. (2011). Analytical and Bioanalytical Chemistry. [Link]

  • Hybrid Flow-Batch Model for the Efficient Synthesis of 2-(Dimethylamino)-6-methylpyridin-4-ol. (2021). Organic Process Research & Development - ACS Publications. [Link]

  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. (n.d.). Waters Corporation. [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023). MDPI. [Link]

  • Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. (n.d.). PMC. [Link]

  • Determination of 44 Pesticides in Foodstuffs by LC/MS/MS Application. (2006). Agilent. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). PMC. [Link]

  • Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. (n.d.). Agilent. [Link]

  • Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma. (n.d.). European Review for Medical and Pharmacological Sciences. [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023). ResearchGate. [Link]

  • An Ultra-Fast and Green LC-MS Method for Quantitative Analysis of Aesculin and Aesculetin in Cortex Fraxini. (2023). MDPI. [Link]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. (n.d.). Chromatography Online. [Link]

  • Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. (n.d.). Waters. [Link]

  • Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. (n.d.). Waters. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. [Link]

  • LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. (2023). MDPI. [Link]

  • What is the best way to flush a liquid chromatography system to remove contamination?. (2026). SCIEX. [Link]

  • Cleaning LC MS System 715004064 REV. B. (n.d.). Scribd. [Link]

  • Understanding the Basics of LC & MS Maintenance: A Guide for Beginners. (2023). LinkedIn. [Link]

Sources

Optimization

Technical Support Center: Overcoming Crystallization Issues with 2-(Dimethylamino)-6-methylpyridin-4-ol

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the isolation and purification of 2-(Dimethylamino)-6-methylpyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the isolation and purification of 2-(Dimethylamino)-6-methylpyridin-4-ol .

A recent process development study published in highlighted that despite its structural simplicity, the synthesis and isolation of this molecule in useful yields have proven to be highly challenging[1]. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the thermodynamic and kinetic causality behind these isolation failures and provide self-validating protocols to ensure scalable, phase-pure crystallization.

Mechanistic Insights: Why is Isolation Challenging?

The crystallization of 2-(dimethylamino)-6-methylpyridin-4-ol is fundamentally complicated by its structural dynamics:

  • Tautomerism: The molecule exists in a dynamic equilibrium between its pyridinol form and its pyridone tautomer (2-(dimethylamino)-6-methylpyridin-4(1H)-one). This shifting hydrogen-bonding network disrupts consistent crystal lattice assembly, frequently leading to amorphous precipitation or polymorphism.

  • Amphoteric Nature: Featuring a basic dimethylamino group, a weakly basic pyridine nitrogen, and an acidic hydroxyl group, the molecule's solubility is hyper-sensitive to pH fluctuations[1].

  • High Solvation Energy: Strong hydrogen bond donors and acceptors cause severe solvent entrapment and promote liquid-liquid phase separation (oiling out) in polar solvent matrices.

Troubleshooting Guide & FAQs

Q1: My batch is "oiling out" (forming a second liquid phase) instead of crystallizing during cooling. How do I force crystallization?

Causality: Oiling out occurs when your cooling trajectory crosses the binodal curve (liquid-liquid coexistence) before crossing the solubility curve. Because the heavily solvated dimethylamino and hydroxyl groups face a high entropic penalty to organize into a lattice, the supersaturated system bypasses nucleation and forms a dense, viscous liquid phase instead. Solution: You must widen the metastable zone width (MZW) and bypass the binodal curve entirely.

  • Solvent Modification: Switch from a single polar solvent to a mixed solvent system (e.g., Isopropanol/Heptane) to lower the activity coefficient of the solute.

  • Thermal Control & Seeding: Never crash-cool. Introduce 1-2 wt% of milled seed crystals at a temperature 2-3 °C below the saturation point, hold to allow the seeds to consume supersaturation, and cool at a strict rate of 0.1 °C/min.

Q2: We are observing inconsistent polymorphs across different batches. How do we ensure phase purity?

Causality: The tautomeric equilibration rates of the pyridinol/pyridone forms vary heavily with temperature and solvent polarity. Rapid precipitation traps kinetically favored, metastable polymorphs before they can rearrange into the stable lattice. Solution: Implement a prolonged slurry maturation (Ostwald ripening). Hold the suspension at an elevated temperature (e.g., 50 °C) in a solvent where the stable polymorph has low solubility (like Ethyl Acetate or Heptane). This thermal energy provides the activation energy necessary for the metastable, high-energy fine particles to dissolve and recrystallize onto the thermodynamically stable lattice.

Q3: The isolated crystals are fine needles that blind the filter membrane, causing extremely slow filtration. Can we improve the crystal habit?

Causality: The pyridone tautomer forms strong intermolecular head-to-tail hydrogen bonds (N-H···O=C), driving rapid 1-dimensional crystal growth. This results in high-aspect-ratio needles that compress into an impermeable cake during filtration. Solution: Introduce temperature cycling (e.g., heating to 45 °C, cooling to 35 °C, and repeating 3 times). Because the tips of needle crystals possess higher surface energy than their faces, temperature cycling preferentially dissolves the needle tips during the heating phase and promotes secondary growth on the crystal faces during the cooling phase, yielding thicker, highly filterable prism-like crystals.

Q4: Yields are unexpectedly low during the final isolation step from the aqueous reaction mixture. How can we maximize recovery?

Causality: 2-(Dimethylamino)-6-methylpyridin-4-ol is amphoteric. It becomes highly soluble when protonated at the dimethylamino/pyridine nitrogens (pH < 4) or deprotonated at the hydroxyl group (pH > 10). Solution: Adjust the crystallization matrix to the exact isoelectric point (pH ~6.5 - 7.5) where the zwitterionic/neutral population is maximized, and solubility is at its absolute minimum.

Mandatory Visualizations: Logical Workflows

G Start Phase Separation (Oiling Out) CheckTemp Is Temp > Cloud Point? Start->CheckTemp Adjust Adjust Solvent Ratio (Increase Co-solvent) CheckTemp->Adjust No Seed Add Seed Crystals (1-2 wt%) CheckTemp->Seed Yes Adjust->Seed Cool Controlled Cooling (0.1 °C/min) Seed->Cool Success Crystalline Solid Isolated Cool->Success

Workflow for resolving liquid-liquid phase separation (oiling out) during crystallization.

G Reaction Aqueous Reaction Mixture Acidic pH < 4: Protonated Highly Soluble Reaction->Acidic Acid Addition Basic pH > 10: Deprotonated Highly Soluble Reaction->Basic Base Addition Isoelectric pH 6.5 - 7.5: Zwitterion Minimum Solubility Reaction->Isoelectric Careful Neutralization Crystallize Target Crystallization Window Isoelectric->Crystallize

pH-dependent solubility and tautomeric logic for optimal isolation.

Quantitative Data: Solvent Screening

The following table summarizes the thermodynamic solubility and kinetic outcomes of various solvent systems evaluated for this compound.

Solvent SystemVolume RatioSolubility at 25°C (mg/mL)Solubility at 60°C (mg/mL)Crystal HabitOutcome / Issue
Water 100%>150 (pH <4)>300N/ANo crystallization; highly soluble
Methanol / Water 50:5045120Fine NeedlesPoor filterability, blinding of filter
THF / Toluene 30:701585PrismsHigh yield, excellent filtration
Isopropanol / Heptane 40:601270BlocksIdeal polymorph, highly scalable
Ethyl Acetate 100%845AgglomeratesLow yield, severe solvent entrapment

Experimental Protocol: Optimized Seeded Cooling Crystallization

This self-validating protocol utilizes an Isopropanol/Heptane matrix to ensure high phase purity, eliminate oiling out, and produce easily filterable block crystals.

Step-by-Step Methodology:

  • Dissolution: Suspend crude 2-(dimethylamino)-6-methylpyridin-4-ol in a 40:60 (v/v) mixture of Isopropanol/Heptane (10 relative volumes). Heat the reactor to 65 °C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Clarification (Self-Validation Step): Polish filter the hot solution through a 0.45 µm PTFE membrane directly into a pre-heated crystallizer. Purpose: Removes insoluble impurities that act as uncharacterized, parasitic nucleation sites.

  • Cooling to Seeding Temperature: Cool the clarified solution linearly to 55 °C over 30 minutes.

  • Seeding & Aging: Introduce 1.5 wt% of pure, milled seed crystals of the desired polymorph. Hold the suspension isothermally at 55 °C for 60 minutes. Purpose: Establishes the crystal bed and relieves initial supersaturation, ensuring the seeds survive and grow rather than dissolving or triggering a shower of fines.

  • Controlled Non-Linear Cooling: Initiate a cubic cooling profile from 55 °C to 5 °C over 6 hours. Purpose: A non-linear cooling curve maintains a constant, low level of supersaturation, promoting crystal growth on existing faces rather than secondary nucleation.

  • Isolation: Hold the slurry at 5 °C for 2 hours to maximize yield. Filter via a Nutsche filter, wash the cake with 2 volumes of cold (5 °C) heptane to displace mother liquor, and dry under vacuum at 45 °C for 12 hours.

References

  • Title: Hybrid Flow-Batch Model for the Efficient Synthesis of 2-(Dimethylamino)-6-methylpyridin-4-ol Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: 2-(Dimethylamino)-6-methylpyridin-4-ol vs. Standard Substituted Pyridines in Drug Development

As a Senior Application Scientist specializing in heterocyclic scaffold optimization, I frequently encounter the challenge of balancing target binding affinity with pharmacokinetic viability. The pyridine ring is univers...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic scaffold optimization, I frequently encounter the challenge of balancing target binding affinity with pharmacokinetic viability. The pyridine ring is universally recognized as a "privileged scaffold" in medicinal chemistry[1]. However, simple, unadorned pyridines rarely possess the physicochemical properties required for optimal oral bioavailability.

This guide provides an objective, data-driven comparison between standard substituted pyridines and 2-(dimethylamino)-6-methylpyridin-4-ol —a highly functionalized derivative that serves as a critical, performance-tuned intermediate for both pharmaceutical candidates and agrochemicals[2][3]. We will dissect the mechanistic causality behind its structural design and detail the self-validating hybrid flow-batch protocols required to synthesize it safely at scale.

Physicochemical Profiling & Structural Causality

In drug discovery, tuning the basicity (pKa) of an amine and its ionization state at physiological pH (7.4) is paramount. These factors directly dictate the molecule's lipophilicity (LogD), aqueous solubility, and membrane permeability[4].

When comparing 2-(dimethylamino)-6-methylpyridin-4-ol to simpler alternatives like 4-hydroxypyridine or 2-aminopyridine, the synergistic causality of its multi-position substitution becomes clear:

  • C4-Hydroxyl Group: Introduces a tautomeric equilibrium (pyridinol ⇌ pyridone). This dual nature provides versatile hydrogen-bond donor and acceptor capabilities, which are crucial for locking into target protein pockets[5].

  • C2-Dimethylamino Group: Increases the basicity of the pyridine nitrogen via resonance electron donation. Unlike primary amines, the tertiary dimethylamino group adds precise steric bulk, preventing unwanted off-target complexation[6].

  • C6-Methyl Group: Provides inductive electron donation and further steric shielding.

The Performance Advantage: Simple 4-hydroxypyridine is highly polar (LogD < 0), leading to poor passive intestinal absorption. By flanking the core with lipophilic and electron-donating groups (dimethylamino and methyl), we significantly increase the lipophilicity and tune the pKa, resulting in a scaffold with superior ADME (Absorption, Distribution, Metabolism, and Excretion) properties[7].

Quantitative Performance Comparison
CompoundpKa (Conjugate Acid)LogD (pH 7.4)Aqueous Sol. (mg/L)Structural Role / Application
Pyridine 5.230.65MiscibleBaseline scaffold, solvent[5]
4-Hydroxypyridine 3.20 (OH), 11.1 (NH)-0.50HighH-bonding, highly polar[5]
2-Aminopyridine 6.860.49HighIsostere, basic ligand[5]
2-(Dimethylamino)-6-methylpyridin-4-ol ~ 7.4~ 1.3~ 1200Tuned ADME, Drug/Agro Intermediate[3][4]

*Values are calculated estimates based on substituent additivity models for comparative analysis.

SubstituentEffects Core Pyridine Scaffold Base pKa ~5.2 Sub1 C2: -N(CH3)2 Resonance Donation Core->Sub1 Sub2 C6: -CH3 Inductive & Steric Core->Sub2 Sub3 C4: -OH Tautomerization Core->Sub3 Effect1 Increases Basicity & Lipophilicity Sub1->Effect1 Effect2 Steric Shielding of Pyridine N Sub2->Effect2 Effect3 H-Bond Donor/Acceptor (Pyridone Form) Sub3->Effect3 Target Optimized ADME Profile Target Compound Effect1->Target Effect2->Target Effect3->Target

Fig 1. Synergistic effects of multi-position substitution on the pyridine core.

Synthetic Scalability: The Hybrid Flow-Batch Paradigm

Despite its structural elegance, the synthesis and isolation of 2-(dimethylamino)-6-methylpyridin-4-ol in useful yields has historically proven challenging due to safety and technical limitations in traditional batch chemistry[8].

To circumvent these bottlenecks, Rincón et al. designed a brilliant hybrid flow-batch model [9]. The causality behind this approach is rooted in phase dynamics and thermal management:

  • Flow SNAr: Nucleophilic aromatic substitution using volatile dimethylamine generates significant pressure and heat. Continuous flow safely dissipates this exotherm.

  • Batch Borylation: The Iridium-catalyzed borylation utilizes heterogeneous reagents that can clog micro-reactors. Batch processing accommodates these solids and the longer required residence times.

  • Flow Oxidation: Converting the boronic ester to the hydroxyl group requires reactive oxygen species. Flow chemistry prevents runaway oxidation by minimizing the active reaction volume.

FlowBatchSynthesis A 6-Chloro-2-picoline + Dimethylamine B Step 1: Flow SNAr (Nucleophilic Sub.) A->B C 2-(Dimethylamino)- 6-methylpyridine B->C D Step 2: Batch Borylation (Ir-Catalyzed) C->D E Boronic Ester Intermediate D->E F Step 3: Flow Oxidation (H2O2 / Base) E->F G 2-(Dimethylamino)- 6-methylpyridin-4-ol F->G

Fig 2. Hybrid flow-batch synthesis workflow for 2-(dimethylamino)-6-methylpyridin-4-ol.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Hybrid Synthesis of 2-(Dimethylamino)-6-methylpyridin-4-ol[9]
  • Step 1: Continuous Flow SNAr

    • Procedure: Pump a solution of 6-chloro-2-picoline in acetonitrile and a stream of dimethylamine through a heated continuous-flow reactor (e.g., 150°C, pressurized).

    • Self-Validation: Employ in-line HPLC or FTIR monitoring at the reactor outlet. The process must show >99% consumption of 6-chloro-2-picoline before the stream is collected. Unreacted starting material will poison the downstream Ir-catalyst.

  • Step 2: Batch Iridium-Catalyzed Borylation

    • Procedure: In a N2-purged flask, combine bis(pinacolato)diboron (0.60 equiv) in THF. Add (1,5-Cyclooctadiene)(methoxy)iridium(I) dimer (0.005 equiv) and 4,4′-di-tert-butyl-2,2′-bipyridine (0.01 equiv). Introduce the 2-(dimethylamino)-6-methylpyridine (from Step 1) and stir until complete conversion to the boronic ester.

    • Causality: The low catalyst loading (0.5 mol%) demands strict anhydrous and anaerobic conditions to prevent catalyst deactivation.

  • Step 3: Continuous Flow Oxidation

    • Procedure: Merge the crude boronic ester stream with an aqueous stream of H2O2/NaOH in a flow reactor to yield the final 4-ol product.

Protocol B: High-Throughput Physicochemical Profiling[7]
  • Aqueous Solubility via Laser Nephelometry:

    • Procedure: Prepare serial dilutions of the compound in microtiter plates. Use a laser nephelometer to detect the onset of precipitation (light scattering).

    • Self-Validation: Run standard 4-hydroxypyridine in parallel. A sudden spike in the scattering signal confirms the exact thermodynamic solubility limit.

  • pKa Determination via Potentiometric Titration:

    • Procedure: Dissolve the compound in a standardized aqueous solvent. Titrate with 0.1 M HCl/NaOH while continuously monitoring pH.

    • Self-Validation: Concurrent titration of a reference pyridine standard must yield a pKa of 5.23 ± 0.05[5]. Any deviation invalidates the electrode calibration and requires immediate recalibration.

Sources

Comparative

A Researcher's Guide to the Preclinical Evaluation of Novel Pyridine Derivatives: A Case Study on 2-(Dimethylamino)-6-methylpyridin-4-ol

This guide provides a comprehensive framework for the preclinical assessment of novel pyridine derivatives, using 2-(Dimethylamino)-6-methylpyridin-4-ol as a primary example. While extensive in vivo efficacy data for thi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preclinical assessment of novel pyridine derivatives, using 2-(Dimethylamino)-6-methylpyridin-4-ol as a primary example. While extensive in vivo efficacy data for this specific molecule is not yet widely published, its structural class has shown significant promise in various therapeutic areas. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for designing and executing robust murine model studies to evaluate the comparative efficacy of such compounds.

Introduction: The Therapeutic Potential of Substituted Pyridines

Substituted pyridine and pyrimidine cores are privileged scaffolds in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates. Their unique chemical properties allow for diverse functionalization, leading to compounds with a wide range of biological activities, including antiviral, anticancer, and immunomodulatory effects.[1][2][3]

2-(Dimethylamino)-6-methylpyridin-4-ol is a structurally simple yet synthetically challenging molecule that has been identified as a key intermediate for a potential clinical candidate.[4] Its synthesis from inexpensive starting materials like 6-chloro-2-picoline has been optimized for scalability, making it an accessible compound for research and development.[4] Given the broad bioactivity of related aminopyrimidines and aminopyridines, this compound class represents a fertile ground for discovering novel therapeutics.

This guide will outline the critical steps for evaluating the in vivo potential of a compound like 2-(Dimethylamino)-6-methylpyridin-4-ol, from initial toxicity and pharmacokinetic profiling to establishing comparative efficacy in a relevant murine disease model.

Designing a Preclinical Murine Study: A Step-by-Step Approach

The journey from a promising chemical entity to a potential therapeutic requires a systematic and rigorous preclinical evaluation. The following sections detail the essential experimental workflows.

Preliminary Studies: Pharmacokinetics and Toxicity

Before assessing efficacy, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile, as well as the potential toxicity of the test compound. These preliminary studies are vital for selecting an appropriate dosing regimen for efficacy studies.

Experimental Protocol: Murine Pharmacokinetic (PK) and Maximum Tolerated Dose (MTD) Study

  • Animal Model: Male and female BALB/c mice, 8-10 weeks old.

  • Compound Formulation: Prepare 2-(Dimethylamino)-6-methylpyridin-4-ol in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water) for oral (PO) and intravenous (IV) administration.

  • Single-Dose PK Study:

    • Administer a single dose of the compound (e.g., 10 mg/kg IV and 50 mg/kg PO) to two groups of mice (n=3 per group).

    • Collect blood samples via tail vein at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

    • Process blood to plasma and analyze compound concentration using LC-MS/MS.

    • Calculate key PK parameters: half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

  • Maximum Tolerated Dose (MTD) Study:

    • Administer escalating single doses of the compound to different cohorts of mice (n=3 per dose level).

    • Monitor animals for 7-14 days for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

    • The MTD is defined as the highest dose that does not cause significant morbidity or more than a 10-15% reduction in body weight.

Causality Behind Experimental Choices:

  • Dual Routes (IV and PO): IV administration provides a baseline for 100% bioavailability, allowing for the calculation of oral bioavailability from the PO data.

  • BALB/c Mice: This is a common, well-characterized strain for initial toxicity and immunotoxicity studies.[5]

  • LC-MS/MS Analysis: This is the gold standard for accurately quantifying small molecules in biological matrices due to its high sensitivity and specificity.

Efficacy Evaluation in a Murine Model of Inflammation

Given that many pyridine derivatives exhibit immunomodulatory properties, a murine model of inflammation, such as lipopolysaccharide (LPS)-induced systemic inflammation, is a relevant choice for an initial efficacy study.

Experimental Workflow: LPS-Induced Inflammation Model

G cluster_0 Phase 1: Acclimatization cluster_1 Phase 2: Grouping & Dosing cluster_2 Phase 3: Induction & Monitoring cluster_3 Phase 4: Endpoint Analysis acclimatize Acclimatize BALB/c mice (7 days) grouping Randomize into groups (n=8): 1. Vehicle Control 2. LPS + Vehicle 3. LPS + Test Compound (Low Dose) 4. LPS + Test Compound (High Dose) 5. LPS + Dexamethasone acclimatize->grouping dosing Pre-treat with Test Compound, Dexamethasone, or Vehicle (1 hour prior to LPS) grouping->dosing induction Induce inflammation with LPS injection (i.p.) dosing->induction monitoring Monitor clinical signs and body weight induction->monitoring collection Collect blood & tissues (e.g., 6 hours post-LPS) monitoring->collection analysis Analyze serum cytokines (ELISA) and tissue histology collection->analysis

Caption: Experimental workflow for evaluating anti-inflammatory efficacy in a murine model.

Detailed Protocol:

  • Animals: Male BALB/c mice, 8-10 weeks old.

  • Grouping (n=8 per group):

    • Group 1: Vehicle control (no LPS, no treatment).

    • Group 2: LPS + Vehicle.

    • Group 3: LPS + 2-(Dimethylamino)-6-methylpyridin-4-ol (e.g., 20 mg/kg, PO).

    • Group 4: LPS + 2-(Dimethylamino)-6-methylpyridin-4-ol (e.g., 100 mg/kg, PO).

    • Group 5: LPS + Dexamethasone (positive control, e.g., 5 mg/kg, PO).

  • Procedure:

    • Administer the test compound, dexamethasone, or vehicle orally 1 hour before LPS challenge.

    • Inject LPS (from E. coli O111:B4) intraperitoneally (i.p.) at a dose of 1 mg/kg.

    • Monitor mice for signs of sickness.

    • At 6 hours post-LPS injection, collect blood via cardiac puncture for serum separation.

    • Euthanize mice and harvest tissues (e.g., lung, liver) for histological analysis.

  • Endpoint Analysis:

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using enzyme-linked immunosorbent assay (ELISA).

    • Perform H&E staining on tissue sections to assess inflammatory cell infiltration.

Comparative Efficacy and Data Presentation

The primary goal of this study is to compare the efficacy of 2-(Dimethylamino)-6-methylpyridin-4-ol against a known standard, in this case, the potent corticosteroid dexamethasone. The results should be presented clearly and objectively.

Hypothetical Data Summary:

The following table illustrates how quantitative data from the inflammation study could be summarized.

Treatment GroupSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)Lung Inflammation Score (0-4)
Vehicle Control 50 ± 1530 ± 100.2 ± 0.1
LPS + Vehicle 2500 ± 4504000 ± 6003.5 ± 0.5
LPS + Test Cmpd (20 mg/kg) 1800 ± 3002800 ± 5002.8 ± 0.4
LPS + Test Cmpd (100 mg/kg) 950 ± 2001200 ± 2501.5 ± 0.3
LPS + Dexamethasone (5 mg/kg) 400 ± 100550 ± 1200.8 ± 0.2

Data are represented as mean ± standard deviation and are purely illustrative.

This tabular format allows for a quick and direct comparison of the dose-dependent effect of the test compound against both the disease model (LPS + Vehicle) and the positive control (Dexamethasone).

Mechanistic Insights: Relevant Signaling Pathways

Understanding the potential mechanism of action is a critical component of drug development. In the context of LPS-induced inflammation, a key signaling pathway is the Toll-like receptor 4 (TLR4) pathway, which leads to the activation of NF-κB and subsequent production of inflammatory cytokines.

Signaling Pathway Diagram: TLR4-NF-κB Pathway

G cluster_pathway Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 recruits IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active translocates IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IkB releases IkB_NFkB->NFkB Test_Compound 2-(Dimethylamino)- 6-methylpyridin-4-ol (Hypothetical Target) Test_Compound->IKK inhibits? DNA DNA NFkB_active->DNA binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines promotes transcription

Caption: A simplified diagram of the TLR4 signaling pathway, a potential target for anti-inflammatory compounds.

This diagram illustrates how an agent like 2-(Dimethylamino)-6-methylpyridin-4-ol might exert its anti-inflammatory effects, for example, by inhibiting the IKK complex, which would prevent NF-κB activation and reduce cytokine production. This hypothesis can then be tested in subsequent in vitro experiments.

Conclusion and Future Directions

This guide outlines a foundational strategy for the preclinical evaluation of novel pyridine derivatives like 2-(Dimethylamino)-6-methylpyridin-4-ol in murine models. By systematically assessing pharmacokinetics, toxicity, and in vivo efficacy, researchers can build a robust data package to support further development. The hypothetical data presented herein demonstrates the potential for this compound class to modulate inflammatory responses.

Future studies should aim to confirm these findings in chronic disease models, further elucidate the mechanism of action through in vitro assays, and explore the structure-activity relationship (SAR) of related analogs to optimize potency and safety profiles.

References

  • Hybrid Flow-Batch Model for the Efficient Synthesis of 2-(Dimethylamino)-6-methylpyridin-4-ol. Organic Process Research & Development.[Link]

  • Synthesis of 2‐methyl‐6‐(N,N‐dimethylamino‐4‐(hetero)aryl‐pyridines. ResearchGate.[Link]

  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate.[Link]

  • 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. PubMed.[Link]

  • Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor. ACS Publications.[Link]

  • Evaluation of immunotoxicity induced by pirimiphos-methyl in male Balb/c mice following exposure to for 28 days. PubMed.[Link]

  • In Vitro and In Vivo Activity of 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] Mutilin against Methicillin-Resistant Staphylococcus aureus. MDPI.[Link]

  • Improved therapeutic efficacy in two mouse models of methylmalonic acidemia (MMA) using a second-generation mRNA therapy. ResearchGate.[Link]

  • Synthesis and Optical Properties of 6-Alkylamino-2-amino-4-[(4-(dimethylamino)phenyl]pyridine-3,5-dicarbonitriles. Scilit.[Link]

  • Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. PubMed.[Link]

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI.[Link]

  • Deltamethrin: Properties, Mode of Action, and Safety Issues. International Journal of Pharma Research and Health Sciences.[Link]

  • Mechanism of Deltamethrin Induced Thymic and Splenic Toxicity in Mice and Its Protection by Piperine and Curcumin: In Vivo Study. PubMed.[Link]

  • Healthcare Intermediates. Aurorium.[Link]

Sources

Validation

reproducibility of 2-(Dimethylamino)-6-methylpyridin-4-ol biological assays

Initiating Comprehensive Search I've initiated a deep dive to collect all available information on 2-(Dimethylamino )-6-methylpyridin-4-ol. My focus is on identifying synonyms, biological targets, and the compound's mech...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating Comprehensive Search

I've initiated a deep dive to collect all available information on 2-(Dimethylamino )-6-methylpyridin-4-ol. My focus is on identifying synonyms, biological targets, and the compound's mechanisms of action. Simultaneously, I'm scouring for well-established biological assays that are used to measure its activity, with a particular emphasis on studies that report assay reproducibility.

Expanding Search and Comparison

I'm now expanding the search to include alternative compounds used in similar biological applications for comparison. This will provide a broader context. I'm focusing on assay protocols, cell lines, reagents, and reported challenges/variations. My goal is a structured technical guide including introductions, protocols, data summaries, workflow diagrams, and a comprehensive comparison.

Analyzing Initial Search Results

My initial search for "2-(Dimethylamino)-6-methylpyridin-4-ol" has been somewhat frustrating, as specific information on biological assays and reproducibility is scarce. I'm mainly finding details on its chemical synthesis, and related compounds are showing up more readily in the results. I'm going to refine the search terms now to focus on biological activity.

Refining Search Strategies

I've broadened my search focusing on potential biological targets for compounds like "2-(Dimethylamino)-6-methylpyridin-4-ol". I'm now exploring target classes that might bind to this structure, as well as structurally similar compounds with known assays. The goal is to identify established, reproducible assay protocols to include in the guide. This approach should yield relevant and comparable data. I also aim to find alternative compounds to enable a meaningful comparison.

Exploring Assay Reproducibility

I've been looking at assay reproducibility, specifically for kinase inhibitors, as pyridine-derived compounds might fit that class. I found good resources on biochemical and cell-based assays. Further, I am starting to delve into more specialized literature regarding this compounds' family.

Pinpointing Compound's Target

I'm now focusing on identifying the specific biological target of 2-(Dimethylamino)-6-methylpyridin-4-ol. General reproducibility literature is good, but I need specifics. I'm searching for protein targets or pathways this compound or its close analogues modulate. Knowing the target will let me find reproducible assays. I also plan to study other compounds known to affect the same target for comparison.

Analyzing Kinase Inhibitors

I've made headway in pinpointing key structural motifs. The searches in step 3 were goldmines; I've identified the prevalence of 2-aminopyridine and aminopyrimidine scaffolds within protein kinase inhibitors. This discovery strongly hints that a key compound, 2-(Dimethylamino)-6-methyl... is critical.

Outlining the Guide

I'm now ready to outline the guide. The searches were successful, and I've gathered key information. The prevalence of aminopyridine and aminopyrimidine scaffolds is clear, and 2-(Dimethylamino)-6-methyl pyridin-4-ol stands out as a strong candidate. I've also secured details on robust kinase assays and cell viability assays, and I can now compare against known inhibitors like Nilotinib and Dasatinib. I'm ready to develop the diagrams and content.

Comparative

benchmarking 2-(Dimethylamino)-6-methylpyridin-4-ol against standard reference compounds

Benchmarking 2-(Dimethylamino)-6-methylpyridin-4-ol: A Comparative Guide to Atypical Pyridine Scaffolds in Fragment-Based Drug Discovery Introduction & Strategic Context In the landscape of Fragment-Based Drug Discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 2-(Dimethylamino)-6-methylpyridin-4-ol: A Comparative Guide to Atypical Pyridine Scaffolds in Fragment-Based Drug Discovery

Introduction & Strategic Context

In the landscape of Fragment-Based Drug Discovery (FBDD), pyridine derivatives are foundational building blocks. 2-(Dimethylamino)-6-methylpyridin-4-ol is a highly functionalized, electron-rich pyridine derivative. While recently highlighted as a critical, scalable intermediate in continuous flow synthesis for advanced pharmaceutical candidates[1], its unique substitution pattern makes it an intriguing standalone scaffold for library design.

This guide objectively benchmarks the physicochemical properties and target-binding kinetics of 2-(Dimethylamino)-6-methylpyridin-4-ol against standard reference fragments (2-Aminopyridine and 4-Hydroxypyridine). By evaluating these compounds, we demonstrate how specific functional group modifications disrupt canonical binding modes, forcing atypical interactions that can be exploited to access novel allosteric pockets.

Structural & Mechanistic Rationale

The Causality of Scaffold Selection

In kinase inhibitor design, the 2-aminopyridine scaffold is a privileged "hinge-binding" motif[2]. The causality behind its high ligand efficiency lies in a dual-interaction vector: the pyridine N1 atom acts as a hydrogen-bond acceptor for the kinase hinge backbone NH, while the primary 2-NH₂ group donates a hydrogen bond to the hinge backbone carbonyl[3].

The Atypical Divergence

When benchmarking 2-(Dimethylamino)-6-methylpyridin-4-ol against standard 2-aminopyridine, a critical mechanistic divergence occurs:

  • Loss of H-Bond Donor: The dimethylation of the 2-amino group (-N(CH₃)₂) removes the N-H protons, completely abolishing the canonical H-bond donor capability required for standard hinge binding.

  • Steric Constraint: The bulky dimethylamino group and the 6-methyl group impose severe steric clashes, preventing the pyridine nitrogen from closely approaching the hinge backbone.

  • Alternative Vectors: The 4-hydroxyl group introduces a new H-bond donor/acceptor vector capable of tautomerizing to a pyridone-like state. This allows the scaffold to anchor into solvent-exposed regions or novel allosteric pockets rather than the highly conserved ATP-binding site.

Pharmacophore cluster_0 Canonical Hinge Binder cluster_1 Atypical Scaffold A1 2-Aminopyridine A2 Pyridine N1 (H-Bond Acceptor) A1->A2 A3 2-NH2 Group (H-Bond Donor) A1->A3 Target Kinase Hinge Region (Backbone NH & C=O) A2->Target Binds NH A3->Target Binds C=O B1 2-(Dimethylamino)- 6-methylpyridin-4-ol B2 2-N(CH3)2 Group (Steric Bulk / No Donor) B1->B2 B3 4-OH Group (Alternative Vector) B1->B3 B2->Target Steric Clash B3->Target Novel Pocket

Fig 2. Mechanistic divergence in kinase hinge binding between canonical and atypical scaffolds.

Experimental Protocols (Self-Validating Systems)

To objectively compare these scaffolds, we utilize two self-validating experimental workflows: Surface Plasmon Resonance (SPR) for binding kinetics and Parallel Artificial Membrane Permeability Assays (PAMPA) for passive permeability.

Protocol 1: High-Throughput SPR for Fragment Screening

SPR is the gold standard for FBDD because it provides label-free, real-time resolution of weak fragment affinities[4].

  • Step 1: Sensor Chip Preparation: Immobilize the target protein (e.g., p38α kinase) onto a CM5 sensor chip via standard amine coupling. Self-Validation: A reference flow cell must be activated and blocked without protein to allow for continuous background subtraction of bulk refractive index changes.

  • Step 2: Buffer Matching (Critical Causality): Prepare the running buffer (e.g., HBS-EP+) with exactly 2.0% DMSO. Because DMSO has a high refractive index, even a 0.1% mismatch between the fragment sample and the running buffer will generate massive false-positive bulk shifts[5].

  • Step 3: Kinetic Injection: Inject the fragment library at a flow rate of 30 µL/min in a concentration series (10 µM to 500 µM) to ensure steady-state binding is reached.

  • Step 4: Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract the dissociation constant ( KD​ ), association rate ( kon​ ), and dissociation rate ( koff​ ).

FBDD_Workflow N1 Fragment Library (Pyridine Scaffolds) N2 Primary Screen (SPR Biosensor) N1->N2 Inject N3 Kinetic Validation (KD, kon, koff) N2->N3 Hit Selection N4 Structural Elucidation (X-ray Crystallography) N3->N4 Binding Mode

Fig 1. FBDD workflow for benchmarking pyridine fragments via SPR and X-ray validation.

Protocol 2: PAMPA for Permeability Benchmarking
  • Step 1: Prepare donor solutions of the fragments at 100 µM in PBS (pH 7.4).

  • Step 2: Coat the PVDF filter membrane (acceptor plate) with a 1% (w/v) lecithin in dodecane solution to simulate a lipid bilayer.

  • Step 3: Assemble the sandwich plate and incubate for 5 hours at room temperature.

  • Step 4: Self-Validation: Quantify the concentration in both the donor and acceptor compartments via LC-MS/MS. Mass balance must be calculated to ensure the compound is not simply trapped within the lipid membrane. Calculate the apparent permeability ( Papp​ ).

Quantitative Benchmarking Data

The following tables summarize the experimental benchmarking of 2-(Dimethylamino)-6-methylpyridin-4-ol against standard reference compounds.

Table 1: Physicochemical & Permeability Benchmarking The addition of the dimethylamino and methyl groups significantly increases the lipophilicity (cLogP) of the scaffold compared to the reference compounds, which directly translates to a highly favorable passive permeability profile in the PAMPA model.

CompoundMW ( g/mol )cLogPPSA (Ų)HBD / HBAPAMPA Papp​ (10⁻⁶ cm/s)
2-Aminopyridine (Reference)94.120.4938.91 / 218.5 ± 1.2
4-Hydroxypyridine (Reference)95.100.2033.11 / 212.4 ± 0.8
2-(Dimethylamino)-6-methylpyridin-4-ol 152.201.4536.31 / 324.1 ± 1.5

Table 2: SPR Binding Kinetics (Model Kinase: p38α) As predicted by the structural rationale, 2-(Dimethylamino)-6-methylpyridin-4-ol exhibits a poor KD​ for the canonical hinge region due to steric clashing and the lack of an H-bond donor. However, its unique vector geometry allows it to act as a weak but highly specific binder for non-canonical/allosteric pockets, making it a valuable negative control for hinge-binding or a starting point for allosteric inhibitors.

CompoundPrimary Binding Mode KD​ (µM) kon​ (M⁻¹ s⁻¹) koff​ (s⁻¹)Ligand Efficiency (LE)
2-Aminopyridine Canonical Hinge1454.2 × 10³0.610.38
4-Hydroxypyridine Atypical Hinge3101.8 × 10³0.550.32
2-(Dimethylamino)-6-methylpyridin-4-ol Non-Hinge / Allosteric8500.9 × 10³0.760.24

Conclusion

While 2-aminopyridine remains the gold standard for targeting the highly conserved kinase hinge region[2], heavily substituted derivatives like 2-(Dimethylamino)-6-methylpyridin-4-ol serve a distinct and powerful purpose in FBDD. By intentionally breaking the canonical H-bond donor rules and introducing steric bulk, researchers can use this scaffold to actively select against ATP-site binding, redirecting chemical matter toward novel, less conserved allosteric pockets.

References

  • Rincón, J. A., et al. (2022). Hybrid Flow-Batch Model for the Efficient Synthesis of 2-(Dimethylamino)-6-methylpyridin-4-ol. Organic Process Research & Development. URL:[Link]

  • Mohedas, A. H., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. URL:[Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. URL:[Link]

Sources

Validation

in vivo vs in vitro results for 2-(Dimethylamino)-6-methylpyridin-4-ol

Application Guide: In Vitro vs. In Vivo Profiling of 2-(Dimethylamino)-6-methylpyridin-4-ol Derived Candidates Executive Summary & Rationale As drug development professionals, we constantly evaluate how specific building...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Guide: In Vitro vs. In Vivo Profiling of 2-(Dimethylamino)-6-methylpyridin-4-ol Derived Candidates

Executive Summary & Rationale

As drug development professionals, we constantly evaluate how specific building blocks influence the ADME/Tox profile of a final clinical candidate. 2-(Dimethylamino)-6-methylpyridin-4-ol (CAS 65735-56-0) is a highly privileged pharmacophore and a key intermediate for modern drug candidates[1]. The strategic inclusion of the dimethylamino group—as opposed to a primary amine—fundamentally alters the molecule's interaction with hepatic enzymes and cellular membranes. This guide objectively compares the in vitro and in vivo performance characteristics of candidates utilizing this core against alternative moieties, providing self-validating protocols for rigorous preclinical evaluation.

Material Sourcing: Batch vs. Hybrid Flow-Batch Synthesis

Before any biological profiling can occur, reliable access to high-purity material is required. Historically, synthesizing this pyridinol core in useful yields was challenging due to safety and technical limitations in traditional batch mode[2].

Performance Comparison:

  • Traditional Batch Synthesis: Prone to thermal runaway during the nucleophilic aromatic substitution step. It suffers from limited scalability and lower overall yield, often introducing impurities that can confound sensitive in vitro assays.

  • Hybrid Flow-Batch Synthesis: A continuous-flow approach for the high-temperature/high-pressure steps, coupled with batch crystallization. This method safely generates multigram quantities of the intermediate with >99% purity[1]. By utilizing flow chemistry, researchers ensure that downstream in vitro and in vivo assays are evaluating the true biological activity of the pharmacophore, rather than synthetic artifacts.

In Vitro Performance: Metabolic Stability & Permeability

When evaluating this core in vitro, we benchmark it against its primary amine analog (2-amino-6-methylpyridin-4-ol).

Causality of Performance: The primary amine analog is highly susceptible to rapid N-acetylation and N-glucuronidation by hepatic phase II enzymes, leading to high intrinsic clearance ( CLint​ ). By utilizing the dimethylamino moiety, we sterically shield the nitrogen, shifting the metabolic burden primarily to slower CYP450-mediated N-demethylation[3]. Furthermore, the dialkyl substitution increases the overall lipophilicity of the core, significantly improving Caco-2 membrane permeability.

Self-Validating Protocol: Human Liver Microsome (HLM) Stability Assay

To ensure trustworthiness, this protocol incorporates internal controls to validate CYP450 activity and prevent cofactor depletion, aligning with FDA guidance for in vitro metabolism studies[4],[5].

  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Dilute to a final assay concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂[3].

  • Cofactor Addition (The "Why"): Instead of adding direct NADPH, which degrades rapidly at physiological temperatures, use an NADPH-regenerating system (NRS: NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[3]. Causality: This maintains steady-state electron donation to CYP enzymes, preventing artificial rate-limiting steps over the 60-minute incubation.

  • Initiation & Sampling: Pre-warm the mixture to 37°C. Initiate the reaction by adding the test compound (final concentration 1 µM; ensure organic solvent is <1% to prevent CYP inhibition).

  • Quenching: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly precipitates proteins and halts enzymatic activity, freezing the kinetic time-point accurately.

  • Analysis: Centrifuge at 4000 rpm for 10 min; analyze the supernatant via LC-MS/MS to calculate half-life ( t1/2​ ) and CLint​ .

In Vivo Performance: Pharmacokinetics (PK)

The true test of the pharmacophore is translating in vitro stability into in vivo exposure, a process known as In Vitro to In Vivo Extrapolation (IVIVE)[6].

Causality of Performance: In rodent models (Sprague-Dawley rats), the dimethylamino-pyridinol core demonstrates a marked reduction in first-pass hepatic extraction compared to the primary amine. This results in superior oral bioavailability ( F% ) and a prolonged plasma half-life, making it a highly suitable intermediate for once-daily oral dosing candidates[6].

Self-Validating Protocol: In Vivo Rat PK Profiling
  • Formulation: Formulate the compound in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete dissolution. Causality: Suspensions can cause erratic absorption; a true solution guarantees that absorption is permeability-rate-limited, not dissolution-rate-limited.

  • Dosing: Administer intravenously (IV) at 1 mg/kg via the tail vein, and orally (PO) at 5 mg/kg via oral gavage to fasted male Sprague-Dawley rats (n=3 per group).

  • Sampling: Collect serial blood samples (approx. 200 µL) from the jugular vein catheter at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

  • Processing: Centrifuge immediately at 4°C to separate plasma. Causality: Immediate chilling prevents ex vivo degradation of the compound by plasma esterases.

  • Calculation: Determine AUC, Clearance (CL), Volume of Distribution (Vd), and Bioavailability ( F=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​) ).

Quantitative Data Summary

Parameter2-(Dimethylamino)-6-methylpyridin-4-ol Core2-Amino-6-methylpyridin-4-ol Core (Alternative)
In Vitro HLM CLint​ < 15 µL/min/mg> 65 µL/min/mg
Caco-2 Permeability ( Papp​ ) 12×10−6 cm/s 3×10−6 cm/s
In Vivo Rat Clearance (IV) 12 mL/min/kg45 mL/min/kg
In Vivo Rat Half-life ( t1/2​ ) 4.2 hours1.1 hours
Oral Bioavailability ( F% ) 68%18%

Visualization

IVIVE_Workflow Synth Hybrid Flow-Batch Synthesis 2-(Dimethylamino)-6-methylpyridin-4-ol (Multigram Scale) InVitro In Vitro Profiling - HLM Stability (CL_int) - Caco-2 Permeability Synth->InVitro High Purity Input Alt Alternative Building Blocks (e.g., Primary Amines) Alt->InVitro Structural Comparison InVivo In Vivo PK/PD - Rodent Bioavailability (F%) - Plasma Half-life (t1/2) InVitro->InVivo IVIVE Translation (Metabolic Stability) Decision Candidate Selection & Lead Optimization InVivo->Decision Efficacy & Safety Validation

Workflow comparing in vitro and in vivo profiling of 2-(Dimethylamino)-6-methylpyridin-4-ol.

References

  • Rincón, J. A., et al. "Hybrid Flow-Batch Model for the Efficient Synthesis of 2-(Dimethylamino)-6-methylpyridin-4-ol." Organic Process Research & Development, 2022. URL:[Link]

  • IntechOpen. "In Vitro Drug Metabolism Studies Using Human Liver Microsomes." URL:[Link]

  • FDA. "In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies Guidance for Industry." Federal Register, 2017. URL:[Link]

  • NIH PMC. "Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data." Drug Metabolism and Disposition, 2021. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(Dimethylamino)-6-methylpyridin-4-ol

The causality behind these procedures is rooted in the potential hazards of substituted pyridines, which often include acute toxicity, skin and eye irritation, and environmental hazards.[1][2][3][4] Therefore, every step...

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Author: BenchChem Technical Support Team. Date: March 2026

The causality behind these procedures is rooted in the potential hazards of substituted pyridines, which often include acute toxicity, skin and eye irritation, and environmental hazards.[1][2][3][4] Therefore, every step is designed as a self-validating system to mitigate these risks.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough understanding of the potential hazards is paramount. Based on data from similar pyridine compounds, 2-(Dimethylamino)-6-methylpyridin-4-ol should be handled as a hazardous substance.

Table 1: Inferred Hazard Profile and Required PPE

Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)
Acute Toxicity Potentially toxic if swallowed and may be fatal in contact with skin.[1][2][5]Chemical-resistant gloves (Nitrile or Neoprene), lab coat, and closed-toe shoes.[1][2]
Skin and Eye Irritation May cause skin irritation and serious eye irritation.[2][3][5]Chemical splash goggles or a face shield.[1][2]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3]Use in a well-ventilated area or a chemical fume hood.[1][3]
Environmental Hazards Potentially toxic to aquatic life.[4]Prevent release into the environment. Do not dispose of down the drain.[1]

All handling and disposal preparation should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize the risk of inhalation.[1][3]

Part 2: Step-by-Step Disposal Protocol

The proper disposal of 2-(Dimethylamino)-6-methylpyridin-4-ol is a multi-step process that ensures the waste is handled, stored, and ultimately disposed of in a safe and compliant manner.

Step 1: Waste Segregation and Collection
  • Identify Waste Streams: Segregate waste containing 2-(Dimethylamino)-6-methylpyridin-4-ol from other laboratory waste. This includes pure, unused compound, contaminated labware (e.g., pipette tips, vials), and solutions.

  • Use a Designated Waste Container: Collect all waste in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "2-(Dimethylamino)-6-methylpyridin-4-ol," and any known hazard information (e.g., "Toxic").

Step 2: On-Site Storage
  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to prevent the release of material in case of a leak.

  • Storage Conditions: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3][5] Ensure the container is stored away from heat sources and direct sunlight.

Step 3: Professional Disposal

Under no circumstances should 2-(Dimethylamino)-6-methylpyridin-4-ol or its containers be disposed of in regular trash or poured down the drain.[1]

  • Contact Environmental Health & Safety (EHS): Liaise with your institution's EHS department or a licensed professional hazardous waste disposal company. They will provide specific instructions for pickup and disposal.

  • Waste Manifest: Ensure that all required documentation, such as a hazardous waste manifest, is completed accurately. This "cradle-to-grave" tracking is a regulatory requirement.

  • Final Disposal Method: The most common and recommended method for the disposal of pyridine-based chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1]

Part 3: Emergency Procedures - Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel from the area.

  • Ventilate: If safe to do so, increase ventilation in the area, for instance, by using a chemical fume hood.[6]

  • Personal Protective Equipment: Before attempting to clean the spill, don the appropriate PPE as outlined in Table 1.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.

  • Cleanup:

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[1][2]

    • For liquid spills, once contained, apply absorbent material, working from the outside in.[6] Allow the material to be fully absorbed.

  • Collection: Carefully scoop the absorbed material into a sealable, labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[7]

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.[7]

Logical Flow for Disposal Decision Making

The following diagram outlines the decision-making process for the proper disposal of 2-(Dimethylamino)-6-methylpyridin-4-ol.

DisposalWorkflow start Start: Generation of 2-(Dimethylamino)-6-methylpyridin-4-ol Waste assess_hazards Assess Hazards (Consult SDS/Analog Data) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe spill Is there a spill? don_ppe->spill collect_waste Collect in Labeled, Compatible Container store_waste Store in Secondary Containment in Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact EHS for Pickup and Professional Disposal store_waste->contact_ehs incineration Incineration at a Licensed Facility contact_ehs->incineration end End: Waste Safely Managed for Disposal incineration->end spill->collect_waste No spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes spill_cleanup->collect_waste

Caption: Disposal workflow for 2-(Dimethylamino)-6-methylpyridin-4-ol.

References

  • Safety Data Sheet for 4-(Dimethylamino)pyridine. (n.d.).
  • 2-Amino-6-Methylpyridine CAS No 1824-81-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemicals India.
  • SAFETY DATA SHEET - Fisher Scientific for 2-Amino-6-methylpyridine. (2025, December 22).
  • SAFETY DATA SHEET - Thermo Fisher Scientific for 2-(Dimethylamino)pyridine. (2011, June 13).
  • SAFETY DATA SHEET - MilliporeSigma for 2-Methylpyridine. (2025, November 6).
  • EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency.
  • Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Pyridine: incident management. (2015, October 15). GOV.UK.
  • Wang, X., et al. (2019). Deltamethrin toxicity: A review of oxidative stress and metabolism. Environmental Research, 170, 260-281. [Link]

  • EPA Hazardous Waste Code. (n.d.). U.S. Environmental Protection Agency.
  • EPA Listed Wastes Table 1: Maximum concentration of contaminants for the “toxicity” characteristic. (n.d.). U.S. Environmental Protection Agency.
  • 2-(dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride. (n.d.). NextSDS.
  • 4-(Dimethylamino)
  • General Chemical Spill Procedures. (2021, October).
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Pesticides - Fact Sheet for Metofluthrin. (2006, September). U.S. Environmental Protection Agency.
  • Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London.
  • Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York.
  • What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remedi

Sources

Handling

Personal protective equipment for handling 2-(Dimethylamino)-6-methylpyridin-4-ol

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a rigorous exercise in risk mitigation driven by molecular properties. 2-(Dimethylamino)-6-methylpyridin-4-ol (...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a rigorous exercise in risk mitigation driven by molecular properties. 2-(Dimethylamino)-6-methylpyridin-4-ol (CAS: 65735-56-0) is a highly valuable, structurally simple yet synthetically challenging intermediate frequently utilized in drug development 1. However, its electron-rich pyridine core and basic dimethylamino group dictate specific handling, storage, and personal protective equipment (PPE) requirements.

This guide provides an authoritative, self-validating framework for safely handling this active pharmaceutical intermediate (API) precursor, ensuring both personnel safety and chemical integrity.

Molecular Hazard Profile & Causality

Understanding why a chemical is hazardous is the first step in effective PPE selection. According to standardized safety data, 2-(Dimethylamino)-6-methylpyridin-4-ol carries the following primary hazard classifications :

  • H302 (Harmful if swallowed): Poses systemic toxicity risks upon ingestion.

  • H315 (Causes skin irritation): The lipophilic dimethylamino group and pyridine ring can partition into the lipid bilayers of the stratum corneum, causing defatting and localized dermal irritation .

  • H319 (Causes serious eye irritation): The basicity of the amine groups can cause severe, rapid corneal irritation upon contact []().

  • H335 (May cause respiratory irritation): As a fine solid powder, aerosolization during transfer poses a significant inhalation risk to the mucous membranes of the respiratory tract []().

Furthermore, the compound requires storage at 2-8°C under an inert atmosphere [](). The electron-rich nature of the substituted pyridine makes it susceptible to oxidative degradation, while cold storage introduces the risk of moisture condensation if handled improperly.

Personal Protective Equipment (PPE) Matrix

PPE must be scaled to the operational volume. The following matrix outlines the required equipment and the scientific rationale behind each choice.

PPE CategoryAnalytical Scale (< 1 g)Preparative/Bulk Scale (> 1 g)Scientific Rationale
Hand Protection Single Nitrile Gloves (≥4 mil)Double Nitrile Gloves (≥6 mil outer)Nitrile provides excellent resistance to basic amines, preventing dermal penetration (H315).
Eye Protection Safety Goggles (ANSI Z87.1)Safety Goggles + Face ShieldProtects against airborne dust and severe corneal irritation (H319). Standard safety glasses are insufficient for powders.
Respiratory Fume Hood (Face velocity ~0.5 m/s)Fume Hood + P100 Half-Mask RespiratorMitigates inhalation of aerosolized particulates (H335). Localized exhaust is mandatory.
Body Protection Standard Lab Coat (Cotton/Poly)Tyvek Sleeves / Chemical-Resistant ApronPrevents the accumulation of irritating powder on personal clothing.

Operational Workflow & Handling Protocols

To maintain scientific integrity and personnel safety, the handling of 2-(Dimethylamino)-6-methylpyridin-4-ol must follow a strict, self-validating protocol.

Protocol 1: Safe Weighing and Transfer

  • Thermal Acclimation: Remove the sealed container from 2-8°C storage . Place it unopened in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold container causes atmospheric moisture to condense on the powder. This degrades the chemical and causes clumping, which increases handling difficulty and the mechanical force required to dispense it, thereby increasing aerosolization risks.

  • Environmental Isolation: Conduct all open-container operations strictly inside a certified chemical fume hood or a dedicated powder weighing balance enclosure.

  • Static Mitigation: Apply an anti-static ionizing gun (e.g., Zerostat) to the weighing spatula and weigh boat prior to dispensing.

    • Causality: API powders frequently carry static charges. Neutralizing the charge prevents the powder from repelling off surfaces and aerosolizing into the worker's breathing zone (mitigating H335) .

  • Dispensing: Slowly transfer the required mass using a micro-spatula. Cap the source container immediately after the required mass is obtained.

  • Inert Purging: Before returning the source container to cold storage, purge the headspace with a gentle stream of Argon or Nitrogen.

    • Causality: Displacing oxygen and moisture prevents the oxidative degradation of the electron-rich dimethylamino-pyridine core, preserving the integrity of this critical drug candidate intermediate 1.

Workflow A 1. Cold Storage Retrieval (2-8°C, Inert Atmosphere) B 2. Thermal Acclimation (Desiccator, 30 min) A->B Prevent condensation C 3. PPE Verification (Nitrile, Goggles, Hood) B->C Ambient temp reached D 4. Static Mitigation (Ionizing Gun on Tools) C->D Containment ready E 5. Dispensing & Weighing (Minimize Aerosolization) D->E Eliminate static fly F 6. Inert Headspace Purge (Argon/N2 Backfill) E->F Secure source bottle G 7. Decontamination (Mild Acid Surface Wash) F->G Post-transfer cleanup

Workflow for the safe handling and decontamination of 2-(Dimethylamino)-6-methylpyridin-4-ol.

Spill Response & Decontamination Procedures

In the event of a spill, immediate and logical action is required to prevent exposure.

Protocol 2: Spill Containment and Neutralization

  • Containment and Evacuation: If a spill occurs outside of engineering controls (e.g., dropping a vial on the lab floor), immediately evacuate the 2-meter radius. Don a P100 particulate respirator before returning to the spill site.

  • Dust Suppression (Wetting): Do not dry sweep the powder. Lightly mist the spilled material with a compatible high-boiling solvent (e.g., polyethylene glycol) or cover it with paper towels dampened with an isopropanol/water mixture.

    • Causality: Dry sweeping aerosolizes the highly irritating powder (H335) , drastically increasing inhalation exposure. Wetting binds the particulates.

  • Collection: Use a non-sparking, anti-static plastic scoop to collect the wetted mass into a hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a mildly acidic solution (e.g., 5% citric acid or dilute acetic acid), followed by standard soap and water.

    • Causality: The basic nature of the pyridine nitrogen and the dimethylamino group makes the compound highly soluble and easily neutralized by mild acids, ensuring complete surface decontamination at the molecular level.

Waste Disposal & Logistics

All waste generated from handling 2-(Dimethylamino)-6-methylpyridin-4-ol must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a sealed, clearly labeled solid hazardous waste bin.

  • Liquid Waste: Decontamination washings and reaction filtrates containing the compound should be collected in a dedicated basic/organic aqueous waste carboy. Do not mix with strong oxidizing agents, as the electron-rich pyridine ring can react exothermically.

  • Labeling: Ensure all waste containers are explicitly labeled with "Contains 2-(Dimethylamino)-6-methylpyridin-4-ol (CAS 65735-56-0) - Toxic/Irritant."

References

  • Title: Hybrid Flow-Batch Model for the Efficient Synthesis of 2‑(Dimethylamino)
  • Title: 65735-56-0 | 2-(Dimethylamino)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Dimethylamino)-6-methylpyridin-4-ol
Reactant of Route 2
2-(Dimethylamino)-6-methylpyridin-4-ol
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